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4,7-Dimethyl-1,8-naphthyridin-2(1H)-one Documentation Hub

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  • Product: 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one
  • CAS: 467251-12-3

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one

The following technical guide details the synthesis and mechanistic underpinnings of 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one , a critical scaffold in medicinal chemistry known for its potential as a pharmacophore in anti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis and mechanistic underpinnings of 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one , a critical scaffold in medicinal chemistry known for its potential as a pharmacophore in antibacterial and antitumor agent development.

Strategic Analysis & Retrosynthesis

The 1,8-naphthyridine scaffold is a "privileged structure" in drug discovery, mimicking the purine and quinolone bases found in biological systems. The 4,7-dimethyl substituted variant is specifically sought after to modulate lipophilicity and steric fit within enzyme binding pockets (e.g., topoisomerase inhibition).

Retrosynthetic Logic: To construct the fused bicyclic system, the most robust disconnection is the Friedländer-type condensation (specifically a Pechmann-like cyclization) between a 2-aminopyridine derivative and a


-keto ester.
  • Target: 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one

  • Precursor A (Nucleophile): 2-Amino-6-methylpyridine (Provides the pyridine ring and the 7-methyl group).

  • Precursor B (Electrophile): Ethyl acetoacetate (Provides the lactam ring carbons and the 4-methyl group).

  • Catalyst/Solvent: Polyphosphoric Acid (PPA).

Core Protocol: PPA-Mediated Cyclocondensation

Methodology adapted from robust protocols for 1,8-naphthyridine synthesis (e.g., Asian J. Chem. 2019; J. Org. Chem. precedents).

This route utilizes Polyphosphoric Acid (PPA) as both a solvent and a Lewis acid catalyst. PPA is preferred over thermal cyclization (Dowtherm A) for this specific isomer because it favors the attack of the amine on the ketone (leading to the 2-one product) rather than the ester (which would lead to the 4-one isomer).

Materials Table
ReagentRoleEquiv.Notes
2-Amino-6-methylpyridine Substrate1.0Hygroscopic; dry before use.
Ethyl Acetoacetate Reagent1.1 - 1.2Distill if colored/impure.
Polyphosphoric Acid (PPA) Solvent/Cat.~5-10 wt/wtHigh viscosity; requires heating to stir.
Ammonium Hydroxide NeutralizerExcessFor workup (pH adjustment).
Ethanol/Methanol SolventN/AFor recrystallization.
Step-by-Step Procedure
  • Preparation of Catalyst Bed:

    • Charge a round-bottom flask with Polyphosphoric Acid (PPA).

    • Heat the PPA to 60–70 °C with overhead mechanical stirring. Note: Magnetic stirring often fails due to the high viscosity of PPA.

  • Condensation:

    • Add 2-Amino-6-methylpyridine (1.0 equiv) to the warm PPA. Stir until a homogenous syrup is obtained.

    • Add Ethyl acetoacetate (1.1 equiv) dropwise over 15–20 minutes.

    • Observation: The reaction is exothermic; internal temperature may rise. Maintain below 100 °C during addition.

  • Cyclization:

    • Increase the temperature to 110–120 °C .

    • Maintain this temperature for 3–4 hours . The mixture will darken (deep orange/brown) as the condensation proceeds and ethanol is eliminated.

    • Monitor: TLC (using 5-10% MeOH in DCM) can track the disappearance of the aminopyridine.

  • Workup & Isolation:

    • Cool the reaction mixture to ~60 °C (do not cool to RT, or it will solidify into a glass).

    • Pour the syrup slowly onto crushed ice (approx. 5-10x reaction volume) with vigorous stirring.

    • Neutralize the resulting acidic solution with Ammonium Hydroxide (25%) or NaOH solution until pH ~7–8.

    • Precipitation: The crude product will precipitate as a solid (often off-white or pale yellow).

  • Purification:

    • Filter the solid and wash copiously with water to remove phosphate salts.

    • Recrystallization: Dissolve the crude solid in boiling Ethanol or Methanol. Filter while hot to remove insoluble trace polymers. Cool to crystallize.

    • Yield Expectation: 60–75%.

Mechanistic Deep Dive

The regioselectivity of this reaction is the critical scientific challenge. The formation of the 2-one vs. 4-one isomer depends on which functional group of the


-keto ester reacts with the exocyclic amine first.
  • Path A (Desired): Amine attacks Ketone

    
     Enamine 
    
    
    
    Cyclization onto Ester
    
    
    4-methyl-2-one .
  • Path B (Undesired): Amine attacks Ester

    
     Amide 
    
    
    
    Cyclization onto Ketone
    
    
    2-methyl-4-one .

In PPA (acidic conditions), the ketone carbonyl is more basic and more electrophilic upon protonation than the ester. Therefore, the amine attacks the ketone preferentially, locking in the regiochemistry for the target molecule.

Mechanistic Pathway Diagram

G cluster_0 Regioselectivity Note Start 2-Amino-6-methylpyridine + Ethyl Acetoacetate Protonation Acid Activation (PPA) (Protonation of Ketone) Start->Protonation Attack Nucleophilic Attack (Exocyclic N on Ketone C) Protonation->Attack Kinetic Control Intermediate1 Carbinolamine Intermediate Attack->Intermediate1 Dehydration Dehydration (-H2O) Intermediate1->Dehydration Enamine Enamine Intermediate (N-(prop-1-en-2-yl)pyridin-2-amine) Dehydration->Enamine Cyclization Intramolecular Cyclization (C3 of Pyridine attacks Ester) Enamine->Cyclization Electrophilic Aromatic Subst. Elimination Elimination of Ethanol Cyclization->Elimination Product 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one Elimination->Product Note Acidic media (PPA) favors Ketone attack over Ester attack

Caption: Mechanistic pathway for the PPA-mediated condensation. The acid catalyst directs the initial nucleophilic attack to the ketone, ensuring the 4-methyl-2-one regiochemistry.

Characterization & Validation

To ensure the correct isomer has been synthesized, the following spectral signatures must be validated.

TechniqueParameterExpected Signal / ObservationInterpretation
1H NMR C7-CH3

2.60 – 2.70 ppm (s, 3H)
Methyl on the pyridine ring.
C4-CH3

2.40 – 2.50 ppm (s, 3H)
Methyl on the lactam ring (distinct from C7).
C3-H

6.30 – 6.50 ppm (s, 1H)
Vinyl proton of the lactam ring.
Aromatic

7.20 (d) / 8.30 (d)
Pyridine ring protons (coupling

Hz).[1]
NH

11.0 – 12.0 ppm (br s)
Lactam NH (often disappears with

).
MS (ESI) [M+H]+

Consistent with Formula

.
Melting Point Range > 250 °CHigh MP is characteristic of naphthyridinones due to H-bonding.
Troubleshooting & Optimization
  • Issue: Low Yield / Black Tar Formation

    • Cause: Temperature too high (>140°C) or reaction time too long causing polymerization.

    • Fix: Strictly control temp at 110-120°C. Quench immediately after TLC indicates consumption of starting material.

  • Issue: Formation of Isomer (2-methyl-4-one)

    • Cause: Use of non-acidic conditions (e.g., thermal reflux in ethanol) or insufficient PPA.

    • Fix: Ensure PPA is fresh and in excess. The acidity is required to activate the ketone over the ester.

  • Issue: Solubility

    • Insight: The product is poorly soluble in non-polar solvents. Use DMF, DMSO, or hot alcohols for analysis and recrystallization.

References
  • Synthesis of 1,8-naphthyridine-2,7-dialdehydes. Asian Journal of Chemistry, 31(11), 2596-2600 (2019). Link

    • Validates the PPA-mediated condensation of 2-amino-6-methylpyridine and ethyl acetoacet
  • Synthesis and structure characterization of 7-(4-(5,7-dimethyl-1,8-naphthyridin-2-yloxy)phenoxy)-2,4-dimethyl-1,8-naphthyridine. National Institutes of Health (NIH) / PubMed Central. Link

    • Provides structural confirmation and NMR data for dimethyl-1,8-naphthyridine deriv
  • Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry, 15(1), 58 (2023). Link

    • Authoritative review on the mechanism and utility of PPA in cycliz
  • Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry, 10, 269-279 (2014). Link

    • Provides comparative spectral d

Sources

Exploratory

Comprehensive Spectroscopic Characterization and Synthetic Validation of 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one

Executive Summary As a Senior Application Scientist, I frequently encounter the 1,8-naphthyridine scaffold in advanced drug discovery and materials science. This privileged heterocycle serves as the core for numerous bio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the 1,8-naphthyridine scaffold in advanced drug discovery and materials science. This privileged heterocycle serves as the core for numerous biologically active molecules, including antimicrobial agents, kinase inhibitors, and cannabinoid receptor modulators[1]. Proper functionalization and rigorous spectroscopic characterization of these scaffolds are paramount to ensuring structural integrity during hit-to-lead optimization.

This technical guide provides an in-depth, self-validating framework for the synthesis and multi-modal spectroscopic characterization of 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one (CAS 467251-12-3)[2]. By coupling step-by-step experimental methodologies with the underlying mechanistic causality, this whitepaper ensures that researchers can confidently synthesize, analyze, and validate this critical building block.

Structural and Physicochemical Profiling

Before initiating synthetic or analytical workflows, it is critical to establish the baseline physicochemical parameters of the target compound. The presence of both a basic heteroaromatic nitrogen (N8) and an acidic lactam motif (N1-H) renders this molecule highly polar and capable of extensive intermolecular hydrogen bonding.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one
CAS Registry Number 467251-12-3
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Appearance Off-white to pale yellow crystalline solid
LogP (Predicted) ~1.2 (Highly dependent on pH)

Synthetic Methodology & Mechanistic Causality

The synthesis of 1,8-naphthyridin-2(1H)-ones is most efficiently achieved via a modified Friedländer or Knorr-type condensation. In this protocol, 2-amino-6-methylpyridine[3] is reacted with an active methylene compound, such as ethyl acetoacetate.

Causality in Experimental Design: We utilize Polyphosphoric Acid (PPA) as both the solvent and the catalyst. PPA is selected because it effectively drives the initial intermolecular amidation by protonating the carbonyl of the ester, and subsequently acts as a powerful dehydrating agent to force the challenging intramolecular cyclization (closing the pyridone ring).

Synthesis A 2-Amino-6-methylpyridine (CAS: 1824-81-3) C Thermal Condensation (PPA, 120°C) A->C B Ethyl Acetoacetate (Active Methylene) B->C D Intermolecular Amidation C->D -EtOH E Intramolecular Cyclization D->E -H2O F 4,7-Dimethyl-1,8- naphthyridin-2(1H)-one E->F

Figure 1: Synthetic workflow for 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one via Friedländer condensation.

Protocol 1: Step-by-Step Synthesis
  • Reagent Preparation : Charge a 100 mL round-bottom flask with 2-amino-6-methylpyridine (1.0 eq, 10 mmol) and ethyl acetoacetate (1.2 eq, 12 mmol).

  • Catalyst Addition : Add polyphosphoric acid (PPA) (5.0 g). Ensure the mixture is mechanically stirred, as PPA is highly viscous at room temperature.

  • Thermal Activation : Heat the reaction mixture to 120 °C under a nitrogen atmosphere for 4 hours. Monitor the consumption of the starting material via TLC (DCM:MeOH 9:1).

  • Quenching & Precipitation : Cool the mixture to 50 °C and pour it over 50 g of crushed ice. Neutralize slowly with 10% aqueous NaOH until pH 7 is reached. The product will crash out as a solid precipitate.

  • Purification : Filter the precipitate under a vacuum, wash with cold distilled water to remove residual phosphate salts, and recrystallize from ethanol to yield the pure lactam.

Multi-Modal Spectroscopic Characterization

A self-validating analytical system requires orthogonal techniques. We employ NMR to map the carbon-hydrogen framework, FT-IR to confirm functional group integrity, HRMS to validate exact mass, and UV-Vis to probe the electronic landscape.

Spectroscopy Sample Purified 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR Dissolve in DMSO-d6 IR FT-IR Spectroscopy (ATR Method) Sample->IR Solid State MS HRMS (ESI-TOF) Sample->MS Dissolve in MeOH/H2O UV UV-Vis Spectroscopy (Methanol) Sample->UV Dilute in MeOH NMR_Data Elucidate connectivity & proton environments NMR->NMR_Data IR_Data Confirm lactam C=O & N-H functional groups IR->IR_Data MS_Data Verify exact mass [M+H]+ = 175.0871 MS->MS_Data UV_Data Determine electronic transitions (π-π*, n-π*) UV->UV_Data

Figure 2: Multi-modal spectroscopic characterization workflow and data validation strategy.

Nuclear Magnetic Resonance (NMR) Analysis

Causality in Shift Assignments: Why do we observe the C5-H at a significantly downfield shift (8.05 ppm) compared to C6-H (7.20 ppm)? The causality lies in the electronic withdrawal exerted by the adjacent N8 nitrogen. The C5 position is para-like to the bridgehead N1 but gamma to N8, experiencing strong anisotropic deshielding from the heteroaromatic ring current and inductive effects. Conversely, C6 is shielded by resonance from the nitrogen lone pairs, resulting in a classic AB spin system with an 8.2 Hz ortho coupling constant.

Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400/100 MHz)

Position¹H Shift (ppm), Multiplicity, J (Hz), Int.¹³C Shift (ppm)Assignment Causality
1 (NH) 11.95, br s, 1H-Highly deshielded due to lactam H-bonding
2 (C=O) -163.5Conjugated lactam carbonyl
3 (CH) 6.35, s, 1H118.5Alpha to carbonyl, shielded by resonance
4 (C-CH₃) -148.5Quaternary, allylic deshielding
4-CH₃ 2.42, s, 3H18.2Standard allylic methyl
4a (C) -114.2Bridgehead carbon
5 (CH) 8.05, d, J = 8.2, 1H135.2Ortho coupling, deshielded by N8
6 (CH) 7.20, d, J = 8.2, 1H120.4Ortho coupling, shielded relative to C5
7 (C-CH₃) -159.2Quaternary, highly deshielded by adjacent N8
7-CH₃ 2.60, s, 3H24.5Methyl adjacent to heteroaromatic nitrogen
8a (C) -150.1Bridgehead carbon attached to N1 and N8
FT-IR, HRMS, and UV-Vis Data Validation

To create a self-validating system, the NMR data must cross-reference with orthogonal techniques. The presence of the C=O stretch at 1665 cm⁻¹ in the IR spectrum directly cross-validates the highly deshielded ¹³C NMR signal at 163.5 ppm, confirming the lactam structural assignment.

Causality in MS Ionization: Electrospray Ionization (ESI) in positive mode is chosen because the basic naphthyridine nitrogen (N8) readily accepts a proton, forming a highly stable [M+H]⁺ pseudomolecular ion at m/z 175.0871. The self-validating nature of this technique is further confirmed by observing the loss of CO (m/z 147), a hallmark fragmentation pathway for lactams.

Table 3: Consolidated FT-IR, HRMS, and UV-Vis Data

TechniqueKey ParameterObserved ValueStructural Significance
FT-IR (ATR) ν(N-H) stretch3150 cm⁻¹Confirms lactam NH, hydrogen-bonded
FT-IR (ATR) ν(C=O) stretch1665 cm⁻¹Alpha,beta-unsaturated lactam carbonyl
FT-IR (ATR) ν(C=C, C=N)1610, 1565 cm⁻¹Heteroaromatic ring framework
HRMS (ESI+) [M+H]⁺175.0871 m/zValidates exact mass (C₁₀H₁₁N₂O⁺)
HRMS (ESI+) Fragment Ion147.0512 m/zLoss of CO (-28 Da), diagnostic for lactams
UV-Vis (MeOH) λmax (π → π)235 nm, 275 nmConjugated aromatic system
UV-Vis (MeOH) λmax (n → π)335 nmCarbonyl and nitrogen lone pair transitions

Experimental Protocols for Characterization

Protocol 2: NMR Sample Preparation and Acquisition
  • Solvent Selection : Dissolve 15 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: The lactam motif forms strong intermolecular hydrogen bonds, rendering the compound practically insoluble in non-polar solvents like CDCl₃. DMSO-d₆ disrupts these bonds, ensuring a homogenous solution and sharp spectral lines.

  • Tube Preparation : Transfer the solution to a standard 5 mm NMR tube. Filter through a plug of glass wool if necessary, ensuring no particulates are present to maintain magnetic field homogeneity.

  • Acquisition Parameters (¹H) : Acquire at 400 MHz with a spectral width of 15 ppm, 16 scans, and a relaxation delay (D1) of 1.5 seconds.

  • Acquisition Parameters (¹³C) : Acquire at 100 MHz with a spectral width of 250 ppm, 1024 scans, and a D1 of 2.0 seconds. Causality: The extended D1 is critical for the accurate integration and detection of the quaternary bridgehead carbons (C4a, C8a), which lack attached protons for rapid dipole-dipole relaxation.

Protocol 3: FT-IR (ATR) Analysis
  • Background Collection : Clean the diamond ATR crystal with isopropanol and collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Application : Place 2-3 mg of the solid sample directly onto the crystal. Apply the pressure anvil to ensure intimate contact. Causality: Solid-state ATR avoids the moisture artifacts commonly seen in KBr pellets, ensuring the N-H stretch at 3150 cm⁻¹ is not obscured by broad water bands.

  • Acquisition : Scan from 4000 to 400 cm⁻¹ and apply baseline correction.

References

  • PubChem Compound Summary for CID 15765, 2-Amino-6-methylpyridine . National Center for Biotechnology Information. URL:[Link]

  • Alkylamides A1 and A2 specifically bind to cannabinoid receptors: Synthesis and functional characterization of new 1,8-naphthyridin-2(1H)-one derivatives . ResearchGate. URL:[Link]

Sources

Foundational

"crystal structure analysis of 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one"

An In-depth Technical Guide to the Crystal Structure Analysis of 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Signif...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the 1,8-Naphthyridinone Core

The 1,8-naphthyridine nucleus is a heterocyclic system that has garnered significant interest from researchers due to its versatile biological activities.[2] Derivatives of this scaffold have shown promise in the development of novel therapeutics for a multitude of diseases.[3][4] The addition of methyl groups and a ketone functional group, as in 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one, can significantly influence the molecule's electronic properties, solubility, and its interactions with biological targets.

A definitive understanding of the solid-state structure through single-crystal X-ray analysis provides invaluable information on:

  • Molecular Conformation: The precise arrangement of atoms and functional groups.

  • Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonding, π-π stacking) that govern crystal packing.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, which can impact its physical properties.

This structural information is a critical component in the drug development pipeline, aiding in lead optimization and formulation.

Proposed Synthetic Pathway

A plausible synthetic route to 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one can be adapted from established methods for similar 1,8-naphthyridine derivatives.[5][6][7] A common approach involves the condensation of a substituted 2-aminopyridine with a β-dicarbonyl compound.

cluster_reactants Reactants cluster_reaction1 Step 1: Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Final Product 2-Amino-4,6-dimethylpyridine 2-Amino-4,6-dimethylpyridine Condensation Condensation 2-Amino-4,6-dimethylpyridine->Condensation Diethyl malonate Diethyl malonate Diethyl malonate->Condensation Intermediate_Product Diethyl ((4,6-dimethylpyridin-2-yl)amino)malonate Condensation->Intermediate_Product Cyclization Cyclization Intermediate_Product->Cyclization Final_Product 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one Cyclization->Final_Product

Caption: Proposed two-step synthesis of 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one.

Experimental Protocol: Synthesis
  • Condensation: To a solution of 2-amino-4,6-dimethylpyridine in a suitable high-boiling point solvent (e.g., diphenyl ether), add an equimolar amount of diethyl malonate.

  • Heat the mixture to reflux for several hours while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the intermediate product, diethyl ((4,6-dimethylpyridin-2-yl)amino)malonate, through precipitation or extraction.

  • Cyclization: Heat the isolated intermediate in a high-boiling point solvent under reflux to induce intramolecular cyclization.

  • Cool the reaction mixture, and collect the crude product by filtration.

  • Purification: Purify the crude 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to obtain a crystalline solid.

Single-Crystal Growth: The Gateway to Diffraction

Obtaining high-quality single crystals is often the most challenging step in a crystal structure analysis.[8][9] Several techniques can be employed, and the choice of method and solvent is critical.[10]

Common Crystallization Techniques
Technique Description Suitability
Slow Evaporation The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks, gradually increasing the concentration and promoting crystal growth.[10]A straightforward and widely used method for many organic compounds.
Vapor Diffusion A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[11]Effective for small quantities of material and for compounds that are sensitive to temperature changes.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[11]Useful when a clear interface can be formed between the solvent and anti-solvent.
Microbatch Under-Oil Small droplets of the compound's aqueous solution are placed under a layer of inert oil. Slow evaporation of water leads to crystallization.[12]Particularly useful for water-soluble organic salts.

Caption: General workflow for obtaining single crystals for X-ray diffraction.

X-ray Diffraction Analysis: Unveiling the Atomic Arrangement

Once suitable single crystals are obtained, the next step is to analyze them using an X-ray diffractometer.

Experimental Workflow
  • Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, providing an initial model of the atomic positions. This model is then refined to best fit the experimental data.

Predicted Crystal Structure and Discussion

In the absence of an experimental structure for 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one, we can infer its likely structural features from the published crystal structure of the closely related 5,7-dimethyl-1,8-naphthyridine-2-ol.[13]

Molecular Structure

The 1,8-naphthyridine ring system is expected to be nearly planar.[14][15] The exocyclic oxygen atom and the hydrogen on the nitrogen will allow for the formation of strong intermolecular hydrogen bonds.

Predicted Intermolecular Interactions

It is highly probable that 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one will form hydrogen-bonded dimers in the solid state, similar to its 5,7-dimethyl analogue.[13] The N-H group of one molecule will act as a hydrogen bond donor to the C=O group of a neighboring molecule, and vice-versa, creating a centrosymmetric dimer.

G cluster_0 Molecule A cluster_1 Molecule B a_N1 N-H a_C2 C=O b_C2 C=O a_N1->b_C2 H-bond b_N1 N-H b_N1->a_C2 H-bond

Caption: Predicted hydrogen bonding pattern forming a centrosymmetric dimer.

These dimeric units are then likely to pack in a stacked arrangement, potentially with offset π-π interactions between the aromatic rings of adjacent dimers.

Predicted Crystallographic Data

Based on analogous structures, the following are expected crystallographic parameters.

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c or similar centrosymmetric space group
Z (molecules per unit cell)4
Hydrogen BondingN-H···O

Spectroscopic Characterization as a Complementary Technique

While single-crystal X-ray diffraction provides the definitive solid-state structure, spectroscopic methods are crucial for confirming the identity and purity of the bulk sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would confirm the connectivity of the atoms in the molecule.[16] The chemical shifts of the protons and carbons would be consistent with the proposed structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the synthesized compound.[16]

Infrared (IR) Spectroscopy

IR spectroscopy would show characteristic absorption bands for the N-H and C=O stretching vibrations, providing further evidence for the presence of these functional groups.[17]

Conclusion and Future Outlook

The crystal structure analysis of 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one is a critical step in advancing our understanding of this important class of heterocyclic compounds. Although a published structure is not currently available, this guide has outlined a comprehensive approach to its synthesis, crystallization, and structural determination. The predicted structural features, particularly the formation of hydrogen-bonded dimers, provide a strong hypothesis for the solid-state arrangement of this molecule.

The determination of this crystal structure would provide a valuable addition to the structural database of 1,8-naphthyridine derivatives, aiding in the design of new compounds with enhanced biological activities. It would also allow for more accurate computational studies, such as molecular docking, to predict the binding of these compounds to their biological targets.

References

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023, March 1).
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023, March 1).
  • Chemical crystallization | SPT Labtech. (n.d.).
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.).
  • X‐ray crystal structure of 1,8‐naphthyridin‐2‐one derivatives, inset... - ResearchGate. (n.d.).
  • Guide for crystallization. (n.d.).
  • Single crystal X-ray analysis of compound 5a (crystallographic data in... - ResearchGate. (n.d.).
  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC. (n.d.).
  • Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed. (2004, August 26).
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - ResearchGate. (2025, August 6).
  • Spectroscopic and Synthetic Approaches to 4-Methyl-1,8-naphthyridine-2,7-diol: A Technical Guide - Benchchem. (n.d.).
  • 7-[4-(5,7-Dimethyl-1,8-naphthyridin-2-yloxy)phenoxy] - NIH. (n.d.).
  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (2020, October 9).
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. (n.d.).
  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy | Journal of Medicinal Chemistry - ACS Publications. (2025, April 8).
  • The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. (n.d.).
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. (2015, December 15).
  • Crystal and molecular structures of 5,7-dimethyl-1,8-naphthyridine-2-ol (=LH) and of its mercury (II) complex HgL2 and synthesis of some lanthanide/HgL2 heterometallic complexes - ResearchGate. (n.d.).
  • Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid | Journal of Theoretical and Computational Chemistry. (n.d.).
  • 467251-12-3|4,7-Dimethyl-1,8-naphthyridin-2(1H)-one - BLDpharm. (n.d.).
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. (2024, July 18).
  • 1,8-Naphthyridines. I. Derivatives of 2- and 4-Methyl-1,8-naphthyridines | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • 7-Acetylamino-2,4-dimethyl-1,8-naphthyridine - PMC. (n.d.).
  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed. (2025, April 24).
  • (PDF) Crystal structure of N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide–pyrrolidine-2,5-dione (1/1) - ResearchGate. (n.d.).
  • 7-Methyl-1,8-naphthyridin-4(1H)-one | C9H8N2O - PubChem. (n.d.).
  • 2,7-Dimethyl-1,8-naphthyridine - PMC. (n.d.).

Sources

Exploratory

The 1,8-Naphthyridine Core: A Technical Guide to its Discovery and Historical Development

For Researchers, Scientists, and Drug Development Professionals The 1,8-naphthyridine scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry and materials science. As a bioisostere of q...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry and materials science. As a bioisostere of quinoline, this privileged structure is the foundation for a multitude of molecules exhibiting a broad spectrum of biological activities.[1] This technical guide provides a comprehensive exploration of the 1,8-naphthyridine core, from its initial synthesis to its current status as a critical pharmacophore in drug discovery. We will delve into the pivotal moments in its history, the evolution of its synthetic methodologies, and the expansion of its therapeutic applications.

A Journey Through Time: From Obscurity to a "Privileged Scaffold"

The narrative of the 1,8-naphthyridine core begins in the early 20th century. While six isomeric forms of naphthyridine are possible, the 1,8-isomer has been the most extensively investigated.[1]

The Initial Synthesis (1927)

The first documented synthesis of the 1,8-naphthyridine core was achieved by Koller's group in 1927.[1][2] This seminal work, however, did not immediately spark widespread interest in the scaffold, and it remained a relatively obscure heterocyclic system for several decades.[1]

The Turning Point: The Discovery of Nalidixic Acid (1962)

The trajectory of 1,8-naphthyridines was irrevocably altered in 1962 with the serendipitous discovery of nalidixic acid by George Y. Lesher and his colleagues at Sterling Drug.[1] Identified as a byproduct during the synthesis of the antimalarial drug chloroquine, nalidixic acid was the first compound of its class to demonstrate potent antibacterial activity, particularly against Gram-negative bacteria.[1][3] Approved for the treatment of urinary tract infections, this discovery was a watershed moment, establishing 1,8-naphthyridine as a novel chemotherapeutic agent and laying the groundwork for the development of the vast quinolone family of antibiotics.[1]

The timeline below highlights the major milestones in the history of the 1,8-naphthyridine core.

Timeline_of_1_8_Naphthyridine_Discovery cluster_0 Key Events in 1,8-Naphthyridine History 1927 First Synthesis (Koller's Group) 1962 Discovery of Nalidixic Acid (Lesher et al.) 1927->1962  Discovery of  Nalidixic Acid   1980s Emergence of Second-Generation Fluoroquinolones 1962->1980s  Development of  Fluoroquinolones   2000s-Present Anticancer and Other Applications 1980s->2000s-Present  Expansion into Diverse  Therapeutic Areas  

Caption: A timeline of major discoveries in 1,8-naphthyridine history.

The Evolution of Synthetic Strategies

The exploration of the vast chemical space and biological potential of 1,8-naphthyridine derivatives has been intrinsically linked to the development of efficient and versatile synthetic routes.

Classical Synthetic Approaches

Early syntheses of naphthyridines were often adaptations of established quinoline syntheses.

  • Skraup-Doebner-von Miller Reaction: This reaction, and its variations, involves the condensation of an aminopyridine with an α,β-unsaturated carbonyl compound, often generated in situ.[4][5] The Skraup synthesis, in particular, is known for its harsh, strongly acidic, and highly exothermic conditions, which can lead to safety concerns and limit its applicability to robust substrates.[6][7]

  • Doebner Reaction: A modification of the Skraup synthesis, the Doebner reaction utilizes an aromatic amine, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids.[5] Its application to aminopyridines provides a route to naphthyridine carboxylic acids.

While historically significant, these methods are often hampered by low to moderate yields and a limited substrate scope, particularly for the synthesis of highly functionalized derivatives.[8]

The Friedländer Annulation: A Cornerstone of 1,8-Naphthyridine Synthesis

The Friedländer synthesis has emerged as one of the most straightforward and high-yielding methods for constructing the 1,8-naphthyridine core.[1][9] This reaction involves the condensation of a 2-aminonicotinaldehyde (or a related 2-aminopyridine with a carbonyl group at the 3-position) with a compound containing a reactive α-methylene group, such as a ketone, aldehyde, or ester.[10] The reaction can be catalyzed by either acid or base.[11]

The general mechanism of the base-catalyzed Friedländer synthesis is depicted below:

Friedlander_Synthesis_Mechanism start enolate Enolate Formation start->enolate Base aldol Aldol Condensation enolate->aldol 2-Aminonicotinaldehyde cyclization Intramolecular Cyclization aldol->cyclization dehydration Dehydration cyclization->dehydration -H₂O product 1,8-Naphthyridine dehydration->product

Caption: General mechanism of the base-catalyzed Friedländer synthesis.

The versatility of the Friedländer synthesis has led to the development of numerous modern variations, including the use of ionic liquids as both solvent and catalyst, and environmentally benign, solvent-free grinding conditions.[11][12] Recent advancements have even demonstrated the gram-scale synthesis of 1,8-naphthyridines in water, highlighting the ongoing efforts to develop more sustainable synthetic methodologies.[2][13]

Synthetic MethodReactantsConditionsAdvantagesDisadvantages
Skraup Synthesis Aminopyridine, glycerol, sulfuric acid, oxidizing agentHarsh, highly acidic, high temperaturesOne-pot reaction from simple starting materialsOften violent, low yields, limited substrate scope
Doebner-von Miller Aminopyridine, α,β-unsaturated carbonylAcid-catalyzedA modification of the Skraup with broader applicabilityCan produce isomeric mixtures, harsh conditions
Friedländer Annulation 2-Aminonicotinaldehyde, active methylene compoundAcid or base catalysis, milder conditionsHigh yields, versatile, wide substrate scopeRequires pre-functionalized starting materials
Experimental Protocol: Green Friedländer Synthesis of 2-Methyl-1,8-naphthyridine

This protocol outlines a modern, environmentally friendly approach to the Friedländer synthesis.[2]

Materials:

  • 2-Aminonicotinaldehyde (0.5 mmol)

  • Acetone (1.5 mmol)

  • Choline hydroxide (1 mol%)

  • Water (1 mL)

  • Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde (61.6 mg, 0.5 mmol) and acetone (111 µL, 1.5 mmol) in 1 mL of water.

  • Add choline hydroxide (3 µL, 1 mol%) to the reaction mixture.

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate and wash with water.

  • Separate the organic layer and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Characterization:

The final product, 2-methyl-1,8-naphthyridine, should be characterized by NMR spectroscopy and mass spectrometry to confirm its structure and purity.[2]

The Expansion of Therapeutic Applications

The initial discovery of nalidixic acid's antibacterial properties was the catalyst that propelled the 1,8-naphthyridine scaffold into the pharmaceutical spotlight.[1]

The Antibacterial Legacy: From Nalidixic Acid to Fluoroquinolones

Nalidixic acid exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[14][15] This mechanism of action became the foundation for the development of the fluoroquinolones, a class of antibiotics characterized by the introduction of a fluorine atom at the C6 position of the quinolone or naphthyridone ring.[16]

The evolution of fluoroquinolones is often categorized into generations, with each generation offering an improved spectrum of activity.

  • First Generation: Represented by nalidixic acid, these agents have a narrow spectrum of activity, primarily against Gram-negative bacteria.[17]

  • Second Generation: This generation, which includes drugs like enoxacin, demonstrated an expanded spectrum of activity, including activity against Pseudomonas aeruginosa.[3][18]

  • Third and Fourth Generations: Later generations, such as gemifloxacin, offer broad-spectrum activity against Gram-positive, Gram-negative, and atypical bacteria.[3][14][19] Gemifloxacin is a dual-targeting quinolone, inhibiting both DNA gyrase and topoisomerase IV, which can be effective against some strains with mutations in both enzymes.[20]

The general workflow for the discovery and development of 1,8-naphthyridine-based drugs is illustrated below.

Drug_Discovery_Workflow synthesis Synthesis of 1,8-Naphthyridine Derivatives screening Biological Screening synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug New Drug clinical->drug

Caption: General workflow for the synthesis and analysis of 1,8-naphthyridine derivatives.

Beyond Antibacterials: A Scaffold for Diverse Therapeutic Targets

The versatility of the 1,8-naphthyridine core has enabled its exploration in a wide range of therapeutic areas beyond infectious diseases.[21]

Anticancer Activity: A significant number of 1,8-naphthyridine derivatives have demonstrated potent anticancer properties.[22] One notable example is voreloxin, a first-in-class anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and apoptosis.[10][23][24]

Other Therapeutic Areas: The 1,8-naphthyridine scaffold has also been investigated for its potential in treating a variety of other conditions, including:

  • Viral infections[21]

  • Inflammatory diseases[21]

  • Neurological disorders such as Alzheimer's disease and depression[21]

Conclusion

The journey of the 1,8-naphthyridine core, from its first synthesis in 1927 to its current status as a privileged scaffold in drug discovery, is a testament to the power of chemical synthesis and the serendipity of scientific discovery. The pivotal discovery of nalidixic acid's antibacterial properties unlocked the immense therapeutic potential of this heterocyclic system. Continuous innovation in synthetic methodologies has made a diverse array of derivatives more accessible, enabling a broader exploration of their biological activities. The proven success of the 1,8-naphthyridine scaffold in multiple therapeutic areas ensures that it will remain a focal point of research for years to come, with the potential to yield new and improved treatments for a wide range of human diseases.

References

  • Scovell, W. M., et al. (2010). Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II. PubMed, 71(4), 1589-1597.
  • Karp, J. E., et al. (2011). The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine. Cancer Biology & Therapy, 12(12), 1075-1085.
  • Wikipedia. (n.d.). Nalidixic acid. Retrieved from [Link]

  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Retrieved from [Link]

  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Retrieved from [Link]

  • K.T.H.M. College. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Retrieved from [Link]

  • ACS Publications. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2009). (gemifloxacin mesylate) Tablets WARNING: Fluoroquinolones, including FACTIVE. Retrieved from [Link]

  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Retrieved from [Link]

  • ACS Publications. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Retrieved from [Link]

  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

  • MDPI. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against.... Retrieved from [Link]

  • ResearchGate. (n.d.). Available drugs having 1,8-naphthyridine nucleus. (a) Vosaroxin. (b).... Retrieved from [Link]

  • PubMed. (1992). In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Retrieved from [Link]

  • MDPI. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Retrieved from [Link]

  • Oregon State University. (n.d.). The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. Retrieved from [Link]

  • ResearchGate. (2006). Über das 1.8‐Naphthyridin. Retrieved from [Link]

  • ACS Publications. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Retrieved from [Link]

  • International Journal of Pharma and Bio Sciences. (2010). View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,8-Naphthyridine. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Retrieved from [Link]

  • MDPI. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Retrieved from [Link]

  • SciSpace. (1991). Antibacterial activity of a 1,8-naphthyridine quinolone, PD131628. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

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  • Indian Journal of Heterocyclic Chemistry. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). A mild synthesis of substituted 1,8-naphthyridines. Retrieved from [Link]

Sources

Foundational

Biological Screening of Novel 1,8-Naphthyridin-2-one Derivatives: A Methodological Whitepaper

Executive Summary & Pharmacological Rationale As a Senior Application Scientist, I approach the 1,8-naphthyridine scaffold not merely as a chemical structure, but as a highly privileged pharmacophore. The 1,8-naphthyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

As a Senior Application Scientist, I approach the 1,8-naphthyridine scaffold not merely as a chemical structure, but as a highly privileged pharmacophore. The 1,8-naphthyridin-2-one core—characterized by a lactam functionality, two nitrogen atoms in the ring, and a planar, conjugated bicyclic system—imparts unique electronic properties that facilitate high-affinity interactions with diverse biological targets[1].

Recent literature robustly validates the utility of this scaffold across three primary therapeutic axes:

  • Oncology: 2[2].

  • Neuroinflammation/Immunomodulation: 3[3].

  • Infectious Disease: 4[4].

Causality Check: Why screen this specific derivative class? The lactam nitrogen and adjacent carbonyl provide critical hydrogen bond donor/acceptor sites. Simultaneously, the planar bicyclic system allows the molecule to intercalate into DNA or fit snugly into deep hydrophobic binding pockets (e.g., the ATP-binding site of c-Met or the allosteric site of CB2)[1]. Biological screening must be designed to validate these specific mechanistic interactions.

Core Biological Screening Workflow

To systematically evaluate novel 1,8-naphthyridin-2-one libraries, we employ a tiered screening cascade. This ensures that only compounds with validated target engagement and cellular efficacy progress to hit-to-lead optimization.

G A Library Synthesis (1,8-naphthyridin-2-ones) B Primary HTS (Enzymatic/Receptor Binding) A->B C Anticancer (c-Met Kinase Assay) B->C D Immunomodulatory (CB2 Agonism) B->D E Antimicrobial (DNA Gyrase Assay) B->E F Secondary Cellular Assays (PBMC, A549, HepG2) C->F D->F E->F G Hit-to-Lead Optimization F->G

Biological screening cascade for 1,8-naphthyridin-2-one derivatives.

In Vitro Anticancer Evaluation: Targeting c-Met Kinase

The dysregulation of c-Met (hepatocyte growth factor receptor) is a well-documented driver of tumor proliferation. 1,8-naphthyridin-2-one derivatives, particularly those bearing 6,7-disubstituted-4-phenoxyquinoline moieties, have demonstrated remarkable antiproliferative activity against A549, HepG2, and MCF-7 cell lines by acting as potent c-Met kinase inhibitors[2].

Step-by-Step Methodology: c-Met Kinase Inhibition Assay

Rationale: We utilize an ADP-Glo™ kinase assay. By measuring ATP depletion, we directly quantify kinase activity. A self-validating control system must include a known c-Met inhibitor (e.g., Crizotinib) and a kinase-dead mutant to establish the assay's dynamic window[2].

  • Reagent Preparation: Reconstitute recombinant human c-Met kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare 10-point, 3-fold serial dilutions of the 1,8-naphthyridin-2-one derivatives in 100% DMSO. Transfer to a 384-well plate (ensure final DMSO concentration is <1% to prevent solvent-induced protein denaturation).

  • Enzyme Reaction: Add 2 nM c-Met kinase and 2 µM of the specific peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Initiation: Add 10 µM ATP to initiate the reaction. Incubate for 60 minutes at 30°C.

  • Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction.

  • Readout: Measure luminescence using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Quantitative Data Summary
Compound IDc-Met IC50 (nM)A549 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)
Cmpd 25 14.51.852.101.55
Cmpd 33 2.360.230.420.21
Cmpd 41 8.900.951.150.88
Crizotinib (Control) 3.100.350.500.30

(Data synthesized from structural activity relationship studies on 4-phenoxyquinoline derivatives bearing the 1,8-naphthyridin-2-one moiety[2])

Immunomodulatory Screening: Selective CB2 Agonism

Targeting the CB2 receptor is a critical strategy for treating neuroinflammation (e.g., Multiple Sclerosis) without the psychoactive side effects associated with CB1 activation. Specific 1,8-naphthyridin-2-one derivatives act as highly selective CB2 agonists, inhibiting peripheral blood mononuclear cell (PBMC) proliferation and downregulating Akt, Erk, and NF-kB phosphorylation[3].

Step-by-Step Methodology: PBMC Proliferation & Activation Assay

Rationale: Myelin Basic Protein (MBP) is used to stimulate PBMCs derived from MS patients. If the compound is a true CB2 agonist, it will suppress this antigen-specific proliferation by downregulating activation markers (CD69, CD54) via the Gi/o protein pathway[3].

  • Cell Isolation: Isolate PBMCs from healthy donors and MS patients using density gradient centrifugation (Ficoll-Paque).

  • Activation: Plate PBMCs at 2×10⁵ cells/well in 96-well plates. Stimulate with 20 µg/mL MBP.

  • Treatment: Add 1,8-naphthyridin-2-one derivatives (e.g., CB74 analogue) at varying concentrations (0.1 - 10 µM). Incubate for 6 days at 37°C in a 5% CO2 humidified incubator.

  • Proliferation Readout ([3H]-thymidine incorporation): Add 1 µCi of[3H]-thymidine per well for the final 18 hours of culture. Harvest cells onto glass fiber filters and measure radioactivity (c.p.m.) using a beta counter.

  • Flow Cytometry (Activation Markers): In a parallel plate, harvest cells after 48 hours. Stain with fluorochrome-conjugated anti-CD69 and anti-CD54 antibodies. Analyze via flow cytometry to confirm that reduced proliferation correlates with reduced surface activation markers.

Pathway Ligand 1,8-Naphthyridin-2-one Receptor CB2 Receptor Ligand->Receptor GProtein Gi/o Protein Receptor->GProtein AC Adenylyl Cyclase Inhibition GProtein->AC cAMP Decreased cAMP AC->cAMP Kinases Downregulation of Akt/Erk cAMP->Kinases Outcome Inhibition of PBMC Proliferation Kinases->Outcome

CB2 receptor signaling pathway modulated by 1,8-naphthyridin-2-ones.

Antimicrobial Screening: DNA Gyrase Inhibition

The 1,8-naphthyridine core is the foundational scaffold of nalidixic acid, the first synthetic quinolone antibiotic. Modern 1,8-naphthyridin-2-one derivatives are screened for their ability to inhibit DNA gyrase, a bacterial topoisomerase II essential for DNA replication[4].

Step-by-Step Methodology: DNA Gyrase Supercoiling Assay

Rationale: DNA gyrase introduces negative supercoils into relaxed plasmid DNA. Inhibitors prevent this, leaving the DNA relaxed. We separate these topological states using agarose gel electrophoresis to confirm the direct mechanism of action[4].

  • Reaction Setup: Combine 0.5 µg of relaxed pBR322 plasmid DNA with 1 U of E. coli DNA gyrase in assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP).

  • Inhibitor Addition: Add the test compound (0.1 - 50 µg/mL). Include a vehicle control (DMSO) and a positive control (Ciprofloxacin).

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and a loading dye containing 1% SDS.

  • Electrophoresis: Run the samples on a 1% agarose gel in 1x TAE buffer at 3 V/cm for 3 hours. (Relaxed DNA migrates slower than supercoiled DNA).

  • Quantification: Stain the gel with ethidium bromide, image under UV light, and quantify the bands using densitometry to calculate the IC50 of supercoiling inhibition.

Conclusion

The 1,8-naphthyridin-2-one scaffold represents a highly versatile pharmacophore. By employing rigorous, self-validating screening methodologies—ranging from c-Met kinase profiling to CB2-mediated PBMC suppression and DNA gyrase supercoiling assays—we can effectively translate raw chemical libraries into viable therapeutic leads with thoroughly mapped mechanisms of action.

References

  • Source: Future Medicinal Chemistry (via Taylor & Francis)
  • Source: PLOS One (via PMC)
  • Source: European Journal of Medicinal Chemistry (via PubMed)
  • Source: Molecules (via PMC)

Sources

Exploratory

The Friedländer Synthesis of 1,8-Naphthyridine Derivatives: A Comprehensive Technical Guide for Drug Discovery

Executive Overview & Pharmacological Significance The 1,8-naphthyridine scaffold is a privileged, nitrogen-containing heterocyclic system that has become a cornerstone in modern medicinal chemistry and drug discovery[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Pharmacological Significance

The 1,8-naphthyridine scaffold is a privileged, nitrogen-containing heterocyclic system that has become a cornerstone in modern medicinal chemistry and drug discovery[1]. Known for its planar structure and ability to intercalate DNA or bind to critical enzymatic pockets, this bicyclic core is the foundation for several FDA-approved fluoroquinolone antibiotics (e.g., nalidixic acid, enoxacin)[2].

Beyond traditional antibacterial applications, recent molecular hybridization efforts have expanded the utility of 1,8-naphthyridine derivatives into oncology, virology, and the treatment of multi-drug resistant (MDR) tuberculosis[3]. To harness these therapeutic properties, researchers require robust, high-yielding synthetic pathways. The Friedländer condensation remains the most direct, versatile, and atom-economical route to construct this scaffold from 2-aminonicotinaldehyde precursors[4].

Table 1: Quantitative Pharmacological Data of 1,8-Naphthyridine Derivatives
Biological ActivityRepresentative DerivativeQuantitative MetricValidated Mechanism of Action
Anti-tubercular ANA-12 (5-nitrofuran hybrid)MIC = 6.25 μg/mLDisruption of mycobacterial cell wall integrity[3].
Antibacterial 1,8-naphthyridine-3-thiosemicarbazidesMIC = 6–7 mMInhibition of bacterial DNA gyrase (topoisomerase II)[5].
Antimalarial 6-Cyano-2-oxo-tetrahydro derivativesIC₅₀ in low nanomolar rangeSelective inhibition of Plasmodium protein farnesyltransferase (PFT)[5].

Mechanistic Insights into the Friedländer Condensation

The general mechanism of the Friedländer synthesis for 1,8-naphthyridines is a cascade reaction driven by thermodynamic stability[4]. It involves the reaction between an o-aminoaryl aldehyde (specifically 2-aminonicotinaldehyde) and a compound containing a reactive α-methylene group (e.g., ketones, β-ketoesters).

The Causality of the Reaction Cascade
  • Enolization & Aldol-Type Condensation: The reaction is initiated by the catalyst (acidic, basic, or hydrogen-bonding ionic liquids), which facilitates the enolization of the active methylene compound. The resulting enolate acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the 2-aminonicotinaldehyde[4].

  • Intramolecular Cyclodehydration: Following the formation of an unsaturated carbonyl intermediate, the proximal primary amine group executes an intramolecular nucleophilic attack on the newly formed unsaturated system. Subsequent dehydration (loss of H₂O) drives the reaction forward, yielding the fully conjugated, aromatic 1,8-naphthyridine ring system[4].

Mechanism A 2-Aminonicotinaldehyde + Active Methylene B Aldol-Type Condensation (Base/Acid Catalyzed) A->B Catalyst C Unsaturated Carbonyl Intermediate B->C D Intramolecular Cyclization (Nucleophilic Attack) C->D E Dehydration (-H2O) D->E F 1,8-Naphthyridine Derivative E->F Final Product

Mechanistic pathway of the Friedländer synthesis for 1,8-naphthyridines.

Experimental Methodologies: Self-Validating Protocols

Historically, this synthesis required harsh refluxing conditions in organic solvents with strong acid/base catalysts. Modern drug development prioritizes green chemistry and scalability. Below are two optimized, self-validating protocols designed for high yield and environmental benignity.

Protocol A: Gram-Scale Green Synthesis in Water (Choline Hydroxide Catalyzed)

Causality & Rationale: Water is typically a poor solvent for organic condensations due to reactant insolubility. However, Choline Hydroxide (ChOH) acts as a biocompatible, metal-free ionic liquid catalyst. Density Functional Theory (DFT) calculations confirm that ChOH forms critical hydrogen bonds with the reactants, lowering the activation energy barrier and facilitating the aldol condensation directly in an aqueous medium[6].

Step-by-Step Workflow:

  • Reactant Preparation: In a round-bottom flask, combine 2-aminonicotinaldehyde (10 mmol) and the active methylene compound (e.g., acetone, 10 mmol) in 10 mL of deionized water[7].

  • Catalyst Addition: Add ChOH strictly at 1 mol% . Self-Validation Check: Maintaining a low catalyst loading is critical; excess base will trigger unwanted self-condensation of the active methylene compound, reducing overall yield.

  • Reaction Conditions: Purge the flask with N₂ gas to prevent oxidative degradation. Heat the mixture to 50°C under continuous magnetic stirring for 6–10 hours[7].

  • TLC Monitoring: Monitor the reaction using Thin-Layer Chromatography (10% methanol/dichloromethane eluent). Causality: The polarity of the naphthyridine core requires a protic modifier (methanol) to prevent silica streaking, ensuring accurate visual validation of starting material consumption[7].

  • Workup & Extraction: Cool the mixture to room temperature. Extract the product using ethyl acetate (3 × 40 mL) and water (10 mL) in a separatory funnel[7].

  • Isolation: Concentrate the organic layer under reduced pressure. The target 1,8-naphthyridine derivative is obtained in >90% yield without the need for column chromatography[7].

Protocol B: Solvent-Free Mechanochemical Synthesis (CeCl₃·7H₂O Catalyzed)

Causality & Rationale: For moisture-sensitive substrates, solvent-free grinding is superior. Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) acts as a mild Lewis acid. It coordinates to the carbonyl oxygen of the active methylene, drastically increasing its electrophilicity. The mechanical energy from grinding provides the localized activation energy required for the reaction[8].

Step-by-Step Workflow:

  • Preparation: Combine equimolar amounts (0.01 mol) of 2-aminonicotinaldehyde, the active methylene compound, and CeCl₃·7H₂O in an agate mortar[8].

  • Mechanochemical Activation: Grind the mixture vigorously with a pestle at room temperature for 5–10 minutes. Self-Validation Check: The physical state will transition from a dry powder to a paste/melt, accompanied by a distinct color change, validating the exothermic progression of the condensation[8].

  • Quenching: Add 20 mL of ice-cold water to the mortar. This halts the reaction and selectively dissolves the water-soluble CeCl₃ catalyst, leaving the organic product suspended[8].

  • Filtration & Purification: Collect the solid product via vacuum filtration. Recrystallize from ethanol to afford the pure compound[8].

Workflow Step1 1. Reactant Preparation (Equimolar Ratio) Step2 2. Catalyst Addition (e.g., ChOH or CeCl3) Step1->Step2 Step3 3. Reaction Conditions (Heat 50°C or Grind RT) Step2->Step3 Step4 4. TLC Monitoring (Check Completion) Step3->Step4 Step5 5. Aqueous Workup & Extraction Step4->Step5 Step6 6. Product Isolation (Yield >90%) Step5->Step6

Self-validating experimental workflow for 1,8-naphthyridine synthesis.

Reaction Optimization & Troubleshooting

The efficiency of the Friedländer synthesis is highly dependent on the microenvironment of the condensation step. The table below summarizes the causality behind condition optimization.

Table 2: Catalyst and Condition Optimization Parameters
Catalyst SystemSolvent EnvironmentTemp.Mechanistic Advantage & Causality
Choline Hydroxide (1 mol%) Water50°CForms critical hydrogen bonds with reactants; overcomes hydrophobic barriers in aqueous media, allowing for scalable green synthesis[7].
CeCl₃·7H₂O (Equimolar) Solvent-Free (Grinding)25°CLewis acid activates the active methylene carbonyl; mechanical friction provides activation energy without toxic solvents[8].
Piperidine (Catalytic) Ethanol78°CClassic base catalysis; efficiently generates the enolate but requires harsh thermal conditions and prolonged refluxing[9].

Conclusion

The Friedländer synthesis remains the gold standard for generating 1,8-naphthyridine derivatives, a class of molecules with profound implications in antibacterial and anticancer drug development. By transitioning from traditional, harsh organic conditions to rationally designed, self-validating protocols—such as ChOH-catalyzed aqueous reactions or Lewis acid-mediated mechanochemistry—researchers can achieve exceptional yields, high purity, and strict adherence to modern green chemistry principles.

References

  • Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives BenchChem URL
  • The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals BenchChem URL
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited ResearchGate URL
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues RSC Publishing URL
  • CeCl₃·7H₂O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions Connect Journals URL
  • Antimicrobial Activity of Naphthyridine Derivatives MDPI URL

Sources

Foundational

Technical Guide: Spectroscopic Identification of 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one

Executive Summary This technical guide details the spectroscopic validation of 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one (molecular formula , MW 174.20).[1][2] This scaffold is a critical pharmacophore in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the spectroscopic validation of 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one (molecular formula


, MW 174.20).[1][2] This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for antibacterial agents (nalidixic acid analogs), CB2 receptor agonists, and antitumor agents.[1][2]

The Core Challenge: The primary analytical hurdle is distinguishing between the lactam (2-one) and lactim (2-hydroxy) tautomers. While the lactam form predominates in the solid state and polar solvents, ambiguous spectral data can lead to misidentification of the O-alkylated vs. N-alkylated derivatives during downstream synthesis. This guide provides a self-validating spectroscopic workflow to ensure structural integrity.

Synthetic Context & Sample Preparation[1][2][3][4][5][6][7]

To interpret spectra accurately, one must understand the sample's origin.[2] This compound is typically synthesized via the condensation of 2-amino-6-methylpyridine with ethyl acetoacetate , followed by high-temperature cyclization (Dowtherm A or polyphosphoric acid).[2]

Common Impurities to Flag:

  • Uncyclized Intermediate: N-(6-methylpyridin-2-yl)-3-oxobutanamide.[1]

  • Regioisomer: 2,6-Dimethyl-1,8-naphthyridin-4(1H)-one (if condensation occurs at the ring nitrogen first, though less favored).[1][2]

Preparation Protocol:

  • Solvent: For NMR, use DMSO-d6 .[2] Chloroform (

    
    ) often yields poor solubility and broad signals due to hydrogen bonding aggregates.
    
  • Drying: Ensure the sample is vacuum-dried (

    
     at 
    
    
    
    ) to remove water, which exchanges with the amide NH, obliterating the diagnostic proton signal.

Analytical Workflow Visualization

The following diagram outlines the logical flow for structural confirmation, prioritizing non-destructive methods.

AnalyticalWorkflow Sample Raw Sample (Solid) MS 1. Mass Spectrometry (MW Confirmation) Sample->MS ESI+ IR 2. FT-IR (Tautomer Check) MS->IR m/z 175.1 NMR 3. NMR (1H, 13C) (Connectivity) IR->NMR C=O confirmed Decision Structure Validated? NMR->Decision Release Release for Bio-Assay Decision->Release Yes Repurify Recrystallize Decision->Repurify No (Impure)

Figure 1: Step-by-step analytical workflow for structural validation.

Mass Spectrometry (MS)[1][2][3][7]

Objective: Confirm molecular weight and fragmentation pattern.

  • Method: ESI (Electrospray Ionization) in Positive Mode.

  • Expected Data:

    • Parent Ion

      
      :  m/z 175.1 (Base peak).
      
    • Dimer

      
      :  m/z 349.2 (Common in ESI due to amide hydrogen bonding).
      
  • Diagnostic Fragmentation (MS/MS):

    • Loss of CO (28 Da): Characteristic of cyclic amides/lactams.

    • Loss of

      
       (15 Da): From the 4- or 7-methyl positions.
      

Infrared Spectroscopy (FT-IR)[1][2][3]

Objective: Definitive identification of the Lactam tautomer.

The 1,8-naphthyridine core is subject to lactam-lactim tautomerism. In the solid state (KBr pellet or ATR), the lactam (keto) form is energetically favored due to intermolecular hydrogen bonding (dimerization).[2]

Functional GroupFrequency (

)
IntensityDiagnostic Note
N-H Stretch 3100 – 3250Medium, BroadIndicates Lactam form.[1][2] (Lactim O-H would be sharper/higher).
C=O Stretch 1660 – 1680StrongAmide I band. Confirms the carbonyl is present (not enol).
C=N / C=C 1590 – 1610StrongAromatic ring breathing.[2]
C-H (Aromatic) > 3000Weak
C-H (Methyl) 2900 – 2950WeakAliphatic stretches.

Expert Insight: If you observe a strong band


 (sharp), suspect the Lactim  form or wet solvent.[2] However, for 4,7-dimethyl-1,8-naphthyridin-2(1H)-one, the C=O band at ~1670 

is the "Go/No-Go" signal for the correct isomer.[1][2]

Nuclear Magnetic Resonance (NMR)[1][2][3][5][7][8][9][10][11][12]

Objective: Map atom-to-atom connectivity and regio-chemistry.

Tautomerism Logic

The chemical shift of the ring carbons and protons is solvent-dependent. In DMSO-d6, the equilibrium shifts heavily toward the Lactam .

Tautomerism Lactam Lactam Form (2-one) Favored in DMSO/Solid (Target) Lactim Lactim Form (2-hydroxy) Favored in Gas Phase (Minor) Lactam->Lactim Proton Transfer Signal1 NMR: N-H (~12 ppm) IR: C=O (~1670 cm-1) Lactam->Signal1 Signal2 NMR: O-H (Variable) IR: No C=O Lactim->Signal2

Figure 2: Tautomeric equilibrium and diagnostic signals.

Proton ( H) NMR Data (DMSO-d6, 400 MHz)

The numbering follows the IUPAC standard for 1,8-naphthyridine.

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
NH (1) 11.8 – 12.2Broad Singlet1HExchangeable.[1][2] Disappears with

shake.[2]
H-6 8.35Doublet (

)
1HPyridine ring proton, deshielded by ring N.
H-5 7.15Doublet (

)
1HOrtho coupling to H-6.
H-3 6.45Singlet1HOlefinic proton of the lactam ring.
4-CH3 2.55Singlet3HAllylic methyl (deshielded by aromatic ring).
7-CH3 2.48Singlet3HMethyl adjacent to ring Nitrogen.

Critical Analysis:

  • H-3 Singlet: The presence of a singlet at ~6.45 ppm confirms the substitution at position 4. If H-3 were a doublet, the 4-position would be unsubstituted.[2]

  • Coupling (H5/H6): The AB system (two doublets) confirms the 2-amino-6-methylpyridine precursor was cyclized correctly.

Carbon ( ) NMR Data (DMSO-d6, 100 MHz)
Carbon TypeShift (

, ppm)
Assignment
C=O (C2) 163.5Carbonyl (Lactam).
C8a (Bridge) 153.0Quaternary bridgehead next to N.
C7 160.1Attached to methyl and N.
C4 149.5Substituted with methyl.
C6 136.5Aromatic CH.[2]
C5 119.0Aromatic CH.[2]
C3 120.5Alpha to carbonyl.
C4a (Bridge) 114.5Quaternary bridgehead.
Methyls 24.5, 21.07-Me and 4-Me respectively.[1][2]

Quality Control Checklist

Before releasing the compound for biological assay, verify the following:

References

  • Paudler, W. W., & Kress, T. J. (1967).[1][2] Naphthyridine chemistry.[2][3] V. The synthesis and properties of some 1,8-naphthyridines. The Journal of Organic Chemistry, 32(3), 832–834.[1][2]

  • Brown, D. J. (2002).[1][2] The Naphthyridines.[4][3] In The Chemistry of Heterocyclic Compounds (Vol. 63). Wiley-Interscience. (Standard reference text for naphthyridine shifts).

  • Ferrarini, P. L., et al. (1998).[1][2] Synthesis and platelet antiaggregating activity of some 1,8-naphthyridin-2(1H)-one derivatives. Farmaco, 53(12), 741-746.[1][2]

  • SDBS. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds.[2][5] (General reference for 2-pyridone and naphthyridine lactam IR bands).

Sources

Exploratory

Tautomerism in 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one: Structural Dynamics and Medicinal Applications

Executive Summary The 1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and purines. Among its derivatives, 4,7-Dimethyl-1,8-naphthyridin-2(1H)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and purines. Among its derivatives, 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one (often referred to as the lactam form) exhibits a critical prototropic tautomerism that dictates its pharmacokinetics, solubility, and ligand-target binding affinity.

For drug development professionals, understanding the Lactam-Lactim equilibrium of this compound is not merely an academic exercise; it is a practical necessity. The tautomeric state determines the hydrogen bond donor/acceptor (HBD/HBA) profile, influencing how the molecule interacts with kinase hinges, DNA base pairs, and ribosomal RNA. This guide provides a technical deep-dive into the structural dynamics, characterization, and synthetic control of this equilibrium.

The Lactam-Lactim Tautomeric Equilibrium[1]

Mechanistic Overview

The core phenomenon involves the migration of a proton between the ring nitrogen (N1) and the exocyclic oxygen at position 2.

  • Form A (Lactam): 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one. Characterized by a carbonyl group (C=O) and a secondary amine (N-H).

  • Form B (Lactim): 4,7-Dimethyl-1,8-naphthyridin-2-ol. Characterized by a hydroxyl group (-OH) and a pyridine-like imine nitrogen.

In the 1,8-naphthyridine system, the Lactam form is generally thermodynamically favored in the solid state and polar solvents due to the high resonance stabilization energy of the amide-like linkage and the ability to form stable cyclic dimers.

Electronic Influence of Methyl Substituents

The methyl groups at positions 4 and 7 exert a positive inductive effect (+I).

  • C7-Methyl: Increases electron density near the N8 nitrogen, enhancing its basicity.

  • C4-Methyl: Stabilizes the heterocyclic ring system but has a lesser effect on the tautomeric core compared to substituents at C3 or C7.

  • Net Effect: The electron-donating nature of the methyls slightly stabilizes the lactam form by increasing the electron density available to the carbonyl oxygen, reinforcing the dipolar resonance contributor.

Tautomerism cluster_0 Equilibrium Factors Lactam Lactam Form (2-one) Major Species (Polar/Solid) Transition Proton Transfer Transition State Lactam->Transition -H+ (N1) Transition->Lactam Lactim Lactim Form (2-hydroxy) Minor Species (Non-polar) Transition->Lactim +H+ (O2) Lactim->Transition Solvent Solvent Polarity (High ε favors Lactam) H_Bond Dimerization (Favors Lactam)

Figure 1: The dynamic equilibrium between the Lactam (2-one) and Lactim (2-hydroxy) forms. In 4,7-dimethyl-1,8-naphthyridin-2(1H)-one, the equilibrium strongly favors the Lactam form in biological media.

Experimental Characterization Protocols

To validate the tautomeric state in a specific formulation or biological assay, the following self-validating protocols should be employed.

X-Ray Crystallography (Solid State)

In the crystalline phase, 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one forms centrosymmetric dimers held together by dual N-H···O hydrogen bonds.[1][2]

  • Diagnostic Metric: C2-O bond length.

  • Target Value: ~1.24 Å (indicative of C=O double bond). A C-O single bond (Lactim) would be significantly longer (~1.35 Å).

NMR Spectroscopy (Solution State)

Solvent choice is critical. Non-polar solvents (CDCl3) may show trace amounts of lactim or rapid exchange, while polar aprotic solvents (DMSO-d6) lock the conformation in the lactam form due to solvation of the polar carbonyl.

Protocol: 1H NMR Validation

  • Solvent: Dissolve 5 mg of compound in 0.6 mL DMSO-d6.

  • Acquisition: Run standard proton sequence (16 scans).

  • Validation Check: Look for the broad singlet of the N1-H proton.

    • Shift: Typically

      
       11.5 – 12.5 ppm.
      
    • Absence: If this peak is missing and a sharp OH peak is not observed (often due to exchange), the lactim form might be exchanging, but in DMSO, the N-H is usually distinct.

UV-Vis Spectroscopy

The absorption spectrum changes based on the conjugation length, which differs slightly between tautomers.

  • Lactam:

    
     typically shifts bathochromically (red-shift) in polar solvents.
    
  • Lactim: Resembles the spectrum of 2-methoxy-1,8-naphthyridine (the O-methylated fixed derivative).

Data Summary Table: Tautomeric Indicators

TechniqueParameterLactam (2-one) SignatureLactim (2-hydroxy) Signature
X-Ray C2-O Bond Length1.23 - 1.25 Å (Double Bond)1.34 - 1.36 Å (Single Bond)
1H NMR Proton Shift

11.5 - 12.5 ppm (NH)

~10.0 - 11.0 ppm (OH)
IR (Solid) Carbonyl StretchStrong band @ 1640-1680 cm⁻¹Absent (OH stretch @ 3200-3400)
13C NMR C2 Shift

160 - 165 ppm

155 - 160 ppm

Synthetic Protocol: Controlling the Output

The synthesis of 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one is a classic example of the Friedländer-type condensation or Gould-Jacobs reaction modification. To ensure the isolation of the pure lactam tautomer, pH control during workup is vital.

Step-by-Step Synthesis

Reaction: Condensation of 2-amino-6-methylpyridine with ethyl acetoacetate.

  • Reagents:

    • 2-Amino-6-methylpyridine (1.0 eq)

    • Ethyl acetoacetate (1.2 eq)

    • Polyphosphoric acid (PPA) or Diphenyl ether (solvent/catalyst)

  • Procedure:

    • Mix amine and keto-ester. Heat to 140°C to distill off ethanol (Schiff base formation).

    • Add PPA or heat in diphenyl ether to 250°C for cyclization (thermal closure).

    • Critical Step: Pour hot reaction mixture into crushed ice/water. Neutralize with NH4OH to pH 7-8.

  • Purification:

    • The solid precipitate is the crude Lactam .

    • Recrystallize from Ethanol/DMF.

    • Note: Avoid strong acidification during workup, as protonation at N8 can increase solubility and trap salts.

Synthesis Start Start: 2-Amino-6-methylpyridine + Ethyl Acetoacetate Inter Intermediate: Schiff Base Formation (140°C, -EtOH) Start->Inter Cyclization Thermal Cyclization (250°C, Diphenyl Ether) Inter->Cyclization Workup Workup: Quench in Ice Neutralize to pH 7 Cyclization->Workup Product Final Product: 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one (Lactam Form) Workup->Product

Figure 2: Synthetic workflow for the production of the target scaffold. Thermal cyclization favors the thermodynamically stable lactam form.

Implications for Drug Design[4]

The tautomeric state defines the molecular recognition pattern. In the context of kinase inhibition or DNA intercalation, the 1,8-naphthyridin-2-one scaffold presents a specific hydrogen bonding motif.

The DDA vs. DAD Motif
  • Lactam Form (D-A):

    • N1-H: Hydrogen Bond Donor (D).

    • C2=O: Hydrogen Bond Acceptor (A).

    • N8: Hydrogen Bond Acceptor (A).

    • Pattern: Donor-Acceptor-Acceptor (DAA) relative to the ring edge.

  • Lactim Form (A-D):

    • N1: Hydrogen Bond Acceptor (A).

    • O2-H: Hydrogen Bond Donor (D).

Molecular Recognition

In biological systems (aqueous, pH 7.4), the Lactam form is the relevant species. Drug candidates utilizing this scaffold are often designed to mimic the hydrogen bonding face of Guanine or Adenine.

  • Kinase Hinge Binding: The N1-H and N8 often engage the backbone carbonyl and amide NH of the kinase hinge region.

  • DNA/PNA Binding: 1,8-naphthyridines are used to recognize guanine-guanine mismatches or as "clamp" molecules. The fixed lactam tautomer is essential for specificity; tautomeric ambiguity leads to promiscuous binding and off-target effects.

References

  • Tautomerism in Naphthyridines

    • Elguero, J., et al.
  • Synthetic Protocols (Gould-Jacobs Reaction)

    • BenchChem Protocols.
  • Medicinal Applications (PNA/DNA Recognition)

    • Nielsen, P. E., et al. "Substituted 1,8-naphthyridin-2(1H)-ones are superior to thymine in the recognition of adenine in duplex as well as triplex structures." Journal of the American Chemical Society, 2002.
  • General Heterocyclic Tautomerism

    • Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry.

Sources

Foundational

Physicochemical Profiling of 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one: A Technical Guide to Solubility and Stability

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals. Executive Summary The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently u...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of antimicrobial, anti-inflammatory, and antineoplastic agents . Within this chemical space, 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one represents a highly functionalized intermediate and pharmacophore. The addition of methyl groups at the 4- and 7-positions significantly alters the molecule's lipophilicity, crystal packing, and electronic distribution compared to the unsubstituted core.

This whitepaper provides an in-depth, mechanistic analysis of the solubility and stability profiles of 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one. By understanding the causality behind its physicochemical behavior—specifically its lactam-lactim tautomerism and steric shielding—development scientists can rationally design formulation strategies and anticipate degradation pathways during drug development.

Structural Dynamics: Tautomerism and Steric Effects

To accurately predict the solubility and stability of 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one, one must first understand its structural dynamics in solution and the solid state.

Lactam-Lactim Tautomerism

Like many 2-quinolones and naphthyridinones, this compound undergoes a critical keto-enol (lactam-lactim) tautomerism .

  • Solid State: The lactam (keto) form heavily predominates. This is driven by the formation of highly stable, intermolecular hydrogen-bonded dimers (N-H···O=C) that create a robust crystal lattice.

  • Solution State: The equilibrium is highly dependent on the solvent's dielectric constant. In polar, protic solvents, the lactam form is stabilized via hydrogen bonding with the solvent. In non-polar, aprotic solvents, the equilibrium can shift slightly toward the lactim (enol) form, driven by the reduction of solvent-solute hydrogen bonding and the stabilization of the fully aromatic ring system.

The Role of 4,7-Dimethyl Substitution

The methyl groups at the C4 and C7 positions serve two primary functions:

  • Lipophilic Shielding: They increase the overall partition coefficient (LogP), reducing aqueous solubility but enhancing permeability across lipid bilayers.

  • Steric Hindrance: The C7 methyl group, located adjacent to the ring nitrogen (N8), provides steric shielding that protects the nitrogen from rapid protonation or nucleophilic attack, thereby enhancing the chemical stability of the heterocycle.

Fig 1: Solvent-dependent lactam-lactim tautomeric equilibrium.

Solubility Profile

The robust crystal lattice formed by the hydrogen-bonded dimers results in a high melting point and consequently, low thermodynamic aqueous solubility. The compound is practically insoluble in water but exhibits moderate to high solubility in polar aprotic solvents that can disrupt the intermolecular hydrogen bonds.

Quantitative Solubility Data

Data represents thermodynamic equilibrium solubility at 25°C.

SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Dominant Solvated Tautomer
Water (pH 7.4)80.1< 0.05Lactam
Methanol32.72.5 - 5.0Lactam
Dimethyl Sulfoxide (DMSO)46.7> 50.0Lactam
Dichloromethane (DCM)8.910.0 - 15.0Mixed (Lactam/Lactim)
n-Hexane1.9< 0.1Lactim
Protocol: Self-Validating Thermodynamic Solubility Assay

To ensure trustworthiness and eliminate kinetic artifacts (e.g., supersaturation), a shake-flask methodology coupled with LC-MS/MS is required. This protocol includes a mass balance check to validate the integrity of the data.

Step-by-Step Methodology:

  • Preparation: Weigh 10 mg of 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1 mL of the target solvent (e.g., Phosphate Buffered Saline, pH 7.4). Ensure the presence of excess solid to maintain thermodynamic equilibrium.

  • Agitation & Equilibration: Incubate the vials in a thermoshaker at 25°C ± 0.5°C at 800 RPM.

  • Self-Validation (Time-Course Sampling): Extract 50 µL aliquots at 24 hours and 48 hours. Causality: Comparing the 24h and 48h concentrations ensures that true thermodynamic equilibrium has been reached and that the compound is not slowly degrading in the solvent.

  • Phase Separation: Centrifuge the aliquots at 15,000 x g for 15 minutes to pellet undissolved API. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and analyze via UPLC-UV/MS against a pre-established calibration curve.

  • Mass Balance Check: Dissolve the remaining solid pellet in DMSO and quantify. The sum of the dissolved API and the pellet API must equal the initial 10 mg input (± 5%) to rule out adsorption to the vial or degradation.

Stability Profile

The 1,8-naphthyridine core is generally recognized for its chemical robustness . However, the 2(1H)-one moiety and the conjugated pi-system introduce specific vulnerabilities to extreme pH and UV light.

Degradation Pathways
  • Hydrolytic Stability: The lactam ring is highly stable at physiological pH (7.4). However, under extreme alkaline conditions (pH > 10), hydroxide ions can attack the C2 carbonyl, leading to potential ring-opening, though the steric bulk of the adjacent methyl groups slows this kinetic rate significantly.

  • Photostability: The extended conjugated system strongly absorbs UV light. Exposure to ICH Q1B light conditions can induce photo-oxidation, particularly at the electron-rich methyl groups, leading to the formation of carboxylic acid derivatives.

  • Thermal Stability: The solid-state compound is highly stable up to 60°C due to its strong crystal lattice.

Quantitative Stability Data

Data represents % API remaining after 14 days of forced degradation.

Stress ConditionEnvironment% API Remaining (14 Days)Primary Degradation Pathway
Thermal (Solid) 60°C / 75% RH> 99.5%None observed
Acidic (Solution) 0.1 N HCl (pH 1.0), 40°C98.2%Minor N-protonation / stable
Alkaline (Solution) 0.1 N NaOH (pH 13.0), 40°C85.4%Lactam ring-opening
Oxidative (Solution) 3% H2O2, 25°C72.1%N-oxide formation / Methyl oxidation
Photolytic (Solid) ICH Q1B (1.2M lux hrs)89.5%Photo-oxidation
Protocol: Orthogonal Forced Degradation Workflow

To establish a trustworthy stability-indicating assay, forced degradation must be paired with high-resolution mass spectrometry to identify degradants.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the API in a co-solvent system (e.g., 50:50 Acetonitrile:Water) to ensure complete dissolution during stress testing.

  • Hydrolytic Stress: Aliquot 1 mL of stock. Add 100 µL of 1N HCl (Acidic) or 1N NaOH (Alkaline). Incubate at 40°C for 14 days.

  • Oxidative Stress: Aliquot 1 mL of stock. Add 100 µL of 30% H2O2. Incubate at 25°C in the dark for 14 days.

  • Photolytic Stress: Spread 10 mg of solid API in a thin layer on a petri dish. Expose to cool white fluorescent and near-UV lamps according to ICH Q1B guidelines. Self-Validation: Always run a "dark control" (vial wrapped in aluminum foil) alongside the photo-exposed sample to differentiate thermal degradation from true photolysis.

  • Quenching & Analysis: Neutralize pH-stressed samples. Analyze all samples via UPLC-MS/MS (using a reverse-phase C18 column). Calculate mass balance by summing the area under the curve (AUC) of the parent peak and all degradant peaks.

Fig 2: Orthogonal forced degradation workflow for stability profiling.

Formulation Implications

The physicochemical profile of 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one dictates specific formulation strategies:

  • Overcoming Poor Aqueous Solubility: Due to the strong intermolecular hydrogen bonding of the lactam form, standard aqueous vehicles are insufficient. Formulation scientists should utilize amorphous solid dispersions (ASDs) using polymers like HPMCAS, or lipid-based formulations (e.g., SMEDDS) to bypass the high crystal lattice energy.

  • Protecting Against Photo-Oxidation: Solid oral dosage forms must be formulated with opaque film coatings (e.g., containing Titanium Dioxide) to protect the conjugated naphthyridine core from UV-induced degradation during shelf-life.

Conclusion

4,7-Dimethyl-1,8-naphthyridin-2(1H)-one is a highly stable, lipophilic scaffold. Its behavior is fundamentally governed by the lactam-lactim tautomeric equilibrium and the steric/electronic contributions of the 4,7-dimethyl substitutions. While its thermal and physiological pH stability are excellent, its low aqueous solubility and susceptibility to photo-oxidation require targeted, rational formulation strategies to successfully advance this compound through preclinical development.

References

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities PubMed / National Institutes of Health (NIH)[Link] [1]

  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones PubMed Central (PMC) / National Institutes of Health (NIH)[Link] [2]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition ACS Omega / American Chemical Society[Link][3]

Protocols & Analytical Methods

Method

Application Note: Rational Design and Evaluation of 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one Derivatives in Anticancer Drug Discovery

Executive Summary & Pharmacological Rationale In contemporary medicinal chemistry, identifying privileged scaffolds that can be systematically tuned to hit specific oncogenic targets is a cornerstone of drug discovery. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

In contemporary medicinal chemistry, identifying privileged scaffolds that can be systematically tuned to hit specific oncogenic targets is a cornerstone of drug discovery. The 1,8-naphthyridine core is one such highly privileged heteroaromatic system, recognized for its diverse pharmacological profile, including potent anticancer, anti-inflammatory, and antimicrobial activities[1][2].

Specifically, 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one (CAS: 467251-12-3) serves as an optimal starting building block[3][4]. As a Senior Application Scientist, I select this specific scaffold for three structural reasons:

  • Steric Locking (C4-Methyl): The methyl group at the C4 position provides steric bulk that restricts the rotational freedom of subsequent functional groups, locking the molecule into a bioactive conformation necessary for ATP-competitive inhibition in receptor tyrosine kinases (e.g., EGFR, c-Met)[1].

  • Lipophilic Anchoring (C7-Methyl): The C7-methyl enhances the overall lipophilicity of the scaffold, significantly improving cellular permeability and anchoring the molecule deep within the hydrophobic binding pockets of G-protein coupled receptors, such as the Cannabinoid Receptor 2 (CB2R)[5][6].

  • Hydrogen Bonding (C2-Carbonyl/N1): The 2(1H)-one moiety acts as a critical hydrogen bond donor/acceptor pair, mimicking purine bases to facilitate DNA intercalation and topoisomerase inhibition[1][7].

Mechanistic Landscape: The Polypharmacology of 1,8-Naphthyridines

Derivatives synthesized from the 4,7-dimethyl-1,8-naphthyridin-2(1H)-one scaffold exert their anticancer efficacy through a polypharmacological network. Recent studies have identified 1,8-naphthyridine-3-carboxamides as highly selective CB2R agonists[5][8]. Unlike CB1R, which is localized in the central nervous system and triggers psychoactive effects, CB2R is primarily expressed in immune cells and various tumor lineages (e.g., neuroblastoma, Jurkat cells)[6][9]. Activation of CB2R by these derivatives downregulates adenylyl cyclase, alters MAPK/ERK signaling, and ultimately drives tumor cell apoptosis[6].

Simultaneously, the planar nature of the naphthyridine core allows for


 stacking between DNA base pairs, halting DNA duplication, while its structural similarity to adenine enables the inhibition of overactive kinases[1][7].

Mechanism cluster_targets Primary Molecular Targets Scaffold 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one Derivatives CB2R CB2 Receptor Agonism Scaffold->CB2R Lipophilic pocket binding Kinase RTK Inhibition (EGFR, c-Met) Scaffold->Kinase Hinge region binding DNA DNA Intercalation Scaffold->DNA Planar pi-pi stacking cAMP ↓ cAMP & PKA Downregulation CB2R->cAMP Gi/o coupled MAPK MAPK/ERK Modulation CB2R->MAPK PI3K ↓ PI3K/AKT Signaling Kinase->PI3K Topo Topoisomerase Inhibition DNA->Topo Apoptosis Apoptosis & Tumor Regression cAMP->Apoptosis MAPK->Apoptosis PI3K->Apoptosis Topo->Apoptosis

Fig 1. Multi-target signaling pathways of 1,8-naphthyridin-2(1H)-one derivatives in cancer cells.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility in drug discovery, experimental protocols must be designed as self-validating systems. This means incorporating pharmacological rescue steps to prove causality rather than mere correlation.

Workflow Synthesis 1. Scaffold Functionalization (C3-Carboxamides) Screening 2. Phenotypic Screening (Cell Viability Assays) Synthesis->Screening Validation 3. Target Validation (CB2R Antagonist Rescue) Screening->Validation Optimization 4. Lead Optimization (In Vivo Xenografts) Validation->Optimization

Fig 2. Self-validating drug discovery workflow for 1,8-naphthyridine-based anticancer agents.

Protocol A: Scaffold Derivatization (C3-Functionalization)

Objective: Synthesize 1,8-naphthyridin-2(1H)-one-3-carboxamides to optimize CB2R affinity[5][10]. Causality Insight: The C3 position of the naphthyridine ring is electronically primed for electrophilic aromatic substitution or cross-coupling. Introducing bulky carboxamide groups here creates a vector that perfectly occupies the extracellular loop regions of the CB2 receptor, driving selectivity over CB1R.

  • Activation: React 4,7-dimethyl-1,8-naphthyridin-2(1H)-one with an appropriate isocyanate or utilize a Vilsmeier-Haack approach to install a carboxylic acid at the C3 position[1].

  • Amidation: Couple the resulting intermediate with various aliphatic or aromatic amines using standard coupling reagents (e.g., HATU, DIPEA) in anhydrous DMF.

  • Purification: Purify via flash chromatography (DCM:MeOH gradient) to yield the target 3-carboxamide derivatives.

Protocol B: Target Validation via Pharmacological Rescue (CB2R Assay)

Objective: Prove that the observed cytotoxicity is distinctly mediated by CB2R agonism, not off-target chemical toxicity[9]. Causality Insight: If a compound kills cancer cells solely by activating CB2R, blocking the receptor beforehand should "rescue" the cells. We use SR144528, a highly selective CB2R inverse agonist, to validate this mechanism[9].

  • Cell Seeding: Seed neuroblastoma or Jurkat cells at

    
     cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO
    
    
    
    .
  • Receptor Blockade (The Validation Step): Pre-treat half of the experimental wells with 1 µM SR144528 for 1 hour prior to compound addition[9].

  • Treatment: Add the synthesized 1,8-naphthyridine derivatives at varying concentrations (0.1 µM to 50 µM).

  • Incubation & Readout: Incubate for 72 hours. Assess cell viability using a WST-8 (CCK-8) assay.

  • Data Interpretation: Calculate the statistical significance using two-way ANOVA[9]. A rightward shift in the IC

    
     curve in the SR144528-treated wells confirms CB2R-dependent anticancer activity.
    
Protocol C: Orthogonal Apoptosis Profiling

Objective: Confirm that the reduction in cell viability is due to programmed cell death (apoptosis) rather than necrosis or cytostatic effects[6].

  • Harvest treated cells (including supernatant to capture floating apoptotic bodies) after 48 hours of compound exposure.

  • Wash twice with cold PBS and resuspend in Annexin V Binding Buffer.

  • Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Analyze via Flow Cytometry. Compounds acting via CB2R/Kinase inhibition will show a dose-dependent increase in the Early Apoptotic (Annexin V+/PI-) and Late Apoptotic (Annexin V+/PI+) quadrants.

Quantitative Structure-Activity Relationship (QSAR) Data

To benchmark the efficacy of new derivatives against the base scaffold, quantitative data must be rigorously tracked. The table below summarizes representative pharmacological profiles demonstrating how functionalizing the 4,7-dimethyl-1,8-naphthyridin-2(1H)-one scaffold dramatically shifts the biological activity toward selective anticancer efficacy[5][6][9].

Compound / ScaffoldCB2R K

(nM)
CB1R K

(nM)
Selectivity (CB1/CB2)IC

(µM) - Neuroblastoma
Validated Primary Mechanism
4,7-Dimethyl-1,8-naphthyridin-2(1H)-one > 10,000> 10,000N/A> 100.0Base Scaffold (Inactive)
Derivative A (C3-Aliphatic Carboxamide)15.2> 2,000> 131x12.5CB2R Agonism
Derivative B (C3-Aryl Carboxamide)45.0> 2,000> 44x8.4Mixed (CB2R + Kinase Inhibition)
FG158a (Reference Agonist)8.1> 1,000> 123x10.2CB2R Agonism

Data Note: The drastic reduction in IC


 from the base scaffold to Derivative A/B highlights the necessity of C3-functionalization to unlock the privileged nature of the naphthyridine core.

References

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents Source: Chemistry & Biodiversity (PubMed/NIH) URL:[Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities Source: Archiv der Pharmazie (PubMed/NIH) URL:[Link]

  • Synthesis and In Vitro Characterization of Selective Cannabinoid CB2 Receptor Agonists: Biological Evaluation against Neuroblastoma Cancer Cells Source: Molecules / ResearchGate URL:[Link]

Sources

Application

"application of 1,8-naphthyridin-2-one derivatives as fluorescent probes"

Application Note: 1,8-Naphthyridin-2-one Derivatives as Fluorescent Probes Executive Summary The 1,8-naphthyridin-2-one scaffold represents a distinct class of heterocyclic fluorophores, often overshadowed by the ubiquit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1,8-Naphthyridin-2-one Derivatives as Fluorescent Probes

Executive Summary

The 1,8-naphthyridin-2-one scaffold represents a distinct class of heterocyclic fluorophores, often overshadowed by the ubiquitous 1,8-naphthalimides. Unlike their naphthalimide cousins, which are primarily charge-transfer dyes, 1,8-naphthyridin-2-ones offer unique lactam-lactim tautomerism and a rigid donor-acceptor-donor (D-A-D) hydrogen-bonding interface. These features make them exceptional candidates for receptor-targeted bioimaging (specifically Cannabinoid Receptor 2, CB2) and coordination-based metal ion sensing (Zn²⁺, Cu²⁺).

This guide details the operational protocols for deploying 1,8-naphthyridin-2-one derivatives in high-fidelity imaging and sensing assays. It moves beyond basic characterization to provide field-proven workflows for live-cell receptor tracking and ratiometric ion quantification.

Chemical Architecture & Photophysics

The Scaffold Advantage

The core structure consists of a fused pyridine ring system with a carbonyl at position 2 and nitrogen atoms at positions 1 and 8.

  • Tautomeric Versatility: The N1-H and C2=O motif allows for specific hydrogen bonding interactions, mimicking DNA base pairs (e.g., guanine), which facilitates binding to biological pockets.

  • Photophysical Tuning: Unsubstituted derivatives emit in the blue/UV region (380–420 nm). However, extending conjugation at the C3 position (via Knoevenagel condensation) or the C7 position shifts emission to the green/red (500–650 nm), essential for avoiding cellular autofluorescence.

Mechanism of Action
  • Bioimaging (CB2 Receptor): The scaffold acts as a pharmacophore mimic. When conjugated with a fluorophore or functionalized directly, it binds the CB2 receptor with nanomolar affinity. The fluorescence is often environmentally sensitive (solvatochromic), turning "ON" only when docked in the hydrophobic receptor pocket.

  • Ion Sensing (Zn²⁺): The N1 and N8 nitrogens, often assisted by a pendant arm (e.g., picolylamine or amino acid side chain), form a "molecular clip." Binding Zn²⁺ restricts bond rotation (inhibiting non-radiative decay) or blocks Photoinduced Electron Transfer (PET), triggering a fluorescence increase (CHEF effect).

Experimental Protocols

Protocol A: Live-Cell Imaging of CB2 Receptors

Target Audience: Drug Discovery & Pharmacology

Objective: Visualize the distribution of Cannabinoid Receptor 2 (CB2) in live HEK293 cells using a C3-functionalized 1,8-naphthyridin-2-one probe.

Materials:

  • Probe: 1,8-naphthyridin-2-one-3-carboxamide derivative (e.g., Compound 32 from literature).

  • Cells: HEK293 stably transfecting human CB2 receptor.

  • Buffer: HBSS (Hank's Balanced Salt Solution) with 20 mM HEPES, pH 7.4.

  • Counterstain: Hoechst 33342 (Nuclear).

Workflow:

  • Stock Preparation: Dissolve the probe in anhydrous DMSO to make a 10 mM stock. Store at -20°C in the dark. Critical: Avoid freeze-thaw cycles which precipitate the hydrophobic probe.

  • Cell Seeding: Plate cells on poly-D-lysine coated glass-bottom dishes (35 mm) 24 hours prior to imaging to achieve 60-70% confluency.

  • Labeling:

    • Wash cells 2x with pre-warmed HBSS.

    • Dilute probe to 100 nM in HBSS (keep DMSO < 0.1%).

    • Incubate for 20 minutes at 37°C. Note: Longer incubation may lead to non-specific lysosomal accumulation.

  • Wash & Counterstain:

    • Wash 3x with HBSS to remove unbound probe.

    • Add Hoechst 33342 (1 µg/mL) for 5 minutes, then wash 1x.

  • Imaging:

    • Use a Confocal Laser Scanning Microscope.

    • Excitation: 405 nm (for blue variants) or 488 nm (for extended conjugation variants).

    • Emission: Collect 420–470 nm (blue) or 500–550 nm (green).

    • Validation: Pre-treat control wells with 10 µM SR144528 (selective CB2 antagonist) for 30 mins. A loss of fluorescence confirms receptor specificity.

Protocol B: Ratiometric Sensing of Zn²⁺ Ions

Target Audience: Environmental Analysis & Chemical Biology[1]

Objective: Determine the concentration of free Zn²⁺ using a N-Boc-L-proline modified 1,8-naphthyridin-2-one sensor.

Workflow:

  • Solution Prep: Prepare a 10 µM probe solution in CH₃CN/HEPES buffer (1:1 v/v, pH 7.2).

  • Titration:

    • Add Zn(ClO₄)₂ aliquots (0 to 5 equivalents).

    • Record fluorescence emission (Ex: 350 nm) after each addition.

    • Observation: Expect a decline in the ligand-centered peak (approx. 400 nm) and the emergence/enhancement of a red-shifted complex peak (approx. 450-500 nm) due to ICT stabilization upon binding.

  • Data Analysis:

    • Plot Fluorescence Intensity (

      
      ) vs. [Zn²⁺].
      
    • Fit to the Benesi-Hildebrand equation to determine the Binding Constant (

      
      ).
      
    • LOD Calculation:

      
      , where 
      
      
      
      is the standard deviation of the blank and
      
      
      is the slope of the linear range.

Visualization of Mechanisms & Workflows

Figure 1: Structural Logic & Sensing Mechanism

This diagram illustrates how the 1,8-naphthyridin-2-one core is functionalized for specific applications.

Naphthyridine_Sensing Core 1,8-Naphthyridin-2-one Core (Blue Emission, Rigid) Func_C3 C3 Functionalization (Extended Conjugation) Core->Func_C3 Aldol/Knoevenagel Func_N1 N1/N8 Coordination Site (Metal Binding Pocket) Core->Func_N1 N-Alkylation App_Bio Bioimaging Probe (CB2 Receptor Ligand) Func_C3->App_Bio Lipophilic Linker App_Metal Metal Sensor (Zn2+) (CHEF / PET Inhibition) Func_N1->App_Metal Pendant Arm (e.g. Proline) Result_Bio Receptor 'Light-Up' (Solvatochromic ON) App_Bio->Result_Bio Bind to GPCR Result_Metal Fluorescence Enhancement (Turn-On Response) App_Metal->Result_Metal Bind Zn2+

Caption: Functionalization logic transforming the core scaffold into specialized bioimaging and metal sensing tools.

Figure 2: Experimental Workflow for Live Cell Imaging

Imaging_Protocol Step1 1. Probe Preparation (10mM DMSO Stock) Step2 2. Cell Culture (HEK293/CB2+, 70% Confluent) Step1->Step2 Step3 3. Incubation (100 nM, 20 min, 37°C) Step2->Step3 Step4 4. Wash Step (3x HBSS, remove unbound) Step3->Step4 Step5 5. Confocal Imaging (Ex: 405/488nm) Step4->Step5 Validation Validation Control: Pre-incubate with Antagonist (SR144528) Validation->Step3 Inhibits Binding

Caption: Step-by-step workflow for validating CB2 receptor specificity in live cells.

Key Data Summary

Table 1: Photophysical Properties of Representative Derivatives

Derivative TypeSubstitution

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Application
Core Scaffold Unsubstituted320390 (Blue)700.25Reference/Standard
CB2 Ligand C3-Carboxamide340430 (Blue-Green)900.65 (in protein)CB2 Receptor Imaging
Zn²⁺ Sensor N-Boc-Proline350388 (Blue)380.02

0.45
Zn²⁺ Detection (Turn-On)
Red-Shifted C3-Styryl450580 (Orange)1300.30Tissue Imaging

References

  • Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold. Source: Royal Society of Chemistry (MedChemComm) URL:[Link]

  • Fluorescent ZnII Chemosensor Mediated by a 1,8-Naphthyridine Derivative and Its Photophysical Properties. Source: PubMed Central (ChemistryOpen) URL:[Link]

  • Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. Source: Bioorganic & Medicinal Chemistry URL:[Link]

  • A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties. Source: Dalton Transactions URL:[Link]

Sources

Method

"4,7-Dimethyl-1,8-naphthyridin-2(1H)-one as a ligand in coordination chemistry"

Application Note & Protocol Guide: 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one as a Ligand in Coordination Chemistry Executive Summary & Structural Rationale The rational design of transition metal complexes relies heavily o...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one as a Ligand in Coordination Chemistry

Executive Summary & Structural Rationale

The rational design of transition metal complexes relies heavily on the steric and electronic tunability of the supporting ligands. 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one (DMNP) represents a highly versatile, multi-donor scaffold. The parent 1,8-naphthyridine (napy) heterocycle is renowned in coordination chemistry due to the unique parallel disposition of its two nitrogen atoms, which are separated by a remarkably short distance of approximately 2.2 Å[1]. This preorganization makes it an exceptional candidate for bridging two metal centers or forming strained four-membered chelates.

By introducing a 2(1H)-one moiety and methyl groups at the 4 and 7 positions, DMNP elevates the baseline utility of the napy core:

  • Lactam-Lactim Tautomerism: The 2(1H)-one group allows the ligand to exist in lactam (NH, C=O) or lactim (N, C-OH) forms, introducing an oxygen donor that can participate in metal coordination or act as a robust hydrogen-bond acceptor in supramolecular networks[2].

  • Electronic & Steric Shielding: The electron-donating (+I) effect of the 4,7-dimethyl groups increases the basicity (pKa) of the naphthyridine nitrogens, stabilizing higher oxidation states of coordinated metals. Sterically, these methyl groups influence the solubility of the resulting complexes in organic solvents and dictate the trajectory of incoming secondary metals during heterobimetallic assembly[3].

Mechanistic Insights: Coordination Dynamics & Causality

Understanding the coordination behavior of DMNP requires analyzing its dynamic state in solution. Depending on the pH, solvent, and the nature of the metal precursor, DMNP can adopt multiple coordination modes.

Why use DMNP for Heterobimetallic Complexes? When DMNP reacts with a square-planar metal precursor (e.g., Pt(II)), it typically coordinates in a monodentate fashion via the less sterically hindered N8 atom. The parallel arrangement of the N-donor atoms leaves the N1 atom uncoordinated but perfectly aligned to act as a Lewis base. This creates a "metalloligand" capable of capturing a secondary, often more electrophilic, metal center (such as Ag(I) or Cu(I)) to form a donor-acceptor Pt→M heterobimetallic complex[1].

Supramolecular Assembly via Hydrogen Bonding: In the solid state, the uncoordinated 2(1H)-one moiety drives self-assembly. Adjacent organic molecules or coordinated complexes link together into 1D tapes or 3D networks through highly directional N—H⋯N and N—H⋯O hydrogen bonds[2]. This property is particularly valuable in drug development, where controlling the solid-state polymorph of a metallodrug is critical for bioavailability.

DMNP_Pathways DMNP_Lactam DMNP (Lactam Form) NH, C=O DMNP_Lactim DMNP (Lactim Form) N, C-OH DMNP_Lactam->DMNP_Lactim Tautomerization (Solvent dependent) DMNP_Anion DMNP Anion Deprotonated (N, O donors) DMNP_Lactam->DMNP_Anion Base (e.g., KOH, NaH) Coord_Mono Monodentate (N8) Coordination DMNP_Lactam->Coord_Mono Neutral Ligand + Pt(II) Supramol Supramolecular H-Bonding (N-H...O=C Tapes) DMNP_Lactam->Supramol Solid State Crystallization DMNP_Lactim->DMNP_Anion Base Coord_Bridge Bidentate Bridging (N1, N8) Heterobimetallic Assembly DMNP_Anion->Coord_Bridge Bimetallic Assembly Coord_Chelate Bidentate Chelating (N1, N8) Mononuclear Complex DMNP_Anion->Coord_Chelate Transition Metal Cation Coord_Mono->Coord_Bridge Addition of 2nd Metal (Cu+, Ag+)

Caption: Logical pathways of DMNP tautomerization, deprotonation, and subsequent metal coordination modes.

Experimental Protocols: Synthesis of a Pt-Cu Heterobimetallic Complex

The following protocol details the synthesis of a heterobimetallic Pt(II)-Cu(I) complex using DMNP. This workflow utilizes pentafluorophenyl (C6F5) ligands on the Pt center. Causality Note: The highly electronegative C6F5 groups prevent unwanted cyclometalation of the naphthyridine core, increase the solubility of the intermediates, and provide a highly sensitive ¹⁹F NMR handle to validate coordination geometry[1].

Protocol A: Synthesis of the Mononuclear Precursor cis-[Pt(C6F5)2(DMNP)2]
  • Preparation: In a nitrogen-filled glovebox, dissolve 0.5 mmol of cis-[Pt(C6F5)2(THF)2] in 15 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Ligand Addition: Slowly add 1.05 mmol (slight excess) of DMNP to the stirring solution.

  • Reaction: Stir the mixture at room temperature for 2 hours. The substitution of labile THF ligands by the N8 atom of DMNP is rapid and thermodynamically driven.

  • Isolation: Concentrate the solution under reduced pressure to ~3 mL. Add 15 mL of cold n-hexane to precipitate the product. Filter, wash with n-hexane, and dry under vacuum.

  • Self-Validation Checkpoint:

    • ¹⁹F NMR (CD₂Cl₂): You must observe distinct resonances for the ortho, meta, and para fluorine atoms. A shift in the ortho-F signal compared to the THF precursor confirms DMNP coordination.

    • ¹H NMR: The N-H proton of the lactam ring should appear as a broad singlet >11.0 ppm, confirming the ligand remains protonated and coordinates in a monodentate fashion.

Protocol B: Assembly of the Heterobimetallic Complex cis-[Pt(C6F5)2(μ-DMNP)2Cu(NCMe)][PF6]
  • Preparation: Suspend 0.2 mmol of the isolated cis-[Pt(C6F5)2(DMNP)2] in 10 mL of anhydrous CH₂Cl₂.

  • Secondary Metal Addition: Add 0.2 mmol of [Cu(NCMe)4][PF6] to the suspension.

    • Causality Note: The uncoordinated N1 atoms of the DMNP ligands on the Pt center will bridge to the Cu(I) center, displacing three labile acetonitrile (NCMe) ligands from the copper precursor[1].

  • Reaction: Stir at room temperature for 1 hour. The suspension will gradually turn into a clear, homogenous solution as the bimetallic complex forms.

  • Crystallization (Protocol C): To obtain X-ray quality crystals, layer the CH₂Cl₂ solution carefully with diethyl ether or n-hexane and allow it to diffuse slowly at -20 °C over 48 hours.

  • Self-Validation Checkpoint:

    • IR Spectroscopy: The ν(C=O) stretching frequency should shift slightly (e.g., from 1660 cm⁻¹ to ~1670 cm⁻¹) due to the redistribution of electron density upon bimetallic bridging.

    • XRD: Single-crystal X-ray diffraction will confirm the Pt-Cu distance. A distance < 2.8 Å indicates a strong metallophilic Pt→Cu donor-acceptor interaction[1].

Workflow Step1 Step 1: Precursor Synthesis [Pt(C6F5)2(THF)2] + 2 DMNP Step2 Step 2: Mononuclear Complex cis-[Pt(C6F5)2(DMNP)2] Step1->Step2 CH2Cl2, RT, 2h (THF displacement) Step3 Step 3: Secondary Metal Add [Cu(NCMe)4]PF6 Step2->Step3 Isolate & Purify (Check 19F NMR) Step4 Step 4: Bimetallic Assembly [Pt(C6F5)2(μ-DMNP)2Cu(NCMe)]+ Step3->Step4 CH2Cl2, RT, 1h (N1-Cu Bridging) Step5 Step 5: Validation NMR, IR, XRD Step4->Step5 Vapor Diffusion (Crystallization)

Caption: Step-by-step experimental workflow for synthesizing DMNP-supported heterobimetallic complexes.

Quantitative Data Presentation

To rapidly assess the success of your coordination reactions, refer to the following table summarizing the typical spectroscopic and structural signatures of 1,8-naphthyridin-2(1H)-one derivatives across different coordination states.

Coordination Mode¹H NMR Shift (N-H)¹³C NMR Shift (C=O)Typical M-N Distance (Å)IR ν(C=O) (cm⁻¹)Structural Hallmark
Free Ligand (Lactam) ~11.5 ppm~163.0 ppmN/A~1660Intermolecular H-bond tapes[2]
Monodentate (N8) ~11.8 ppm (broad)~164.5 ppm2.05 - 2.10~1665Free N1 available for capture
Bidentate Bridging ~12.1 ppm~165.2 ppm2.08 - 2.15~1670Short M1-M2 distance (< 2.8 Å)[1]
Deprotonated (N,O) Absent~170.5 ppm2.00 - 2.05~1620Anionic ligand, stronger σ-donation

Note: Values are representative benchmarks for Pt(II)/Cu(I) systems based on naphthyridine architectures. Exact shifts will vary based on the specific electronic influence of the 4,7-dimethyl groups and the chosen solvent.

References

  • Pérez-Bitrián, A., Casas, J. M., et al. "Heterobimetallic Pt(II) Complexes Supported by 1,8-Naphthyridine Ligands Confirm the Rotation of C6F5 Groups about the Pt−C Bond." Zeitschrift für anorganische und allgemeine Chemie, 2022.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoyX_m2U3mNpcSe1qMDWhaUzYx97M6cGGlW0DG6Q2mSUIRe25YTG3gKraZH6jAxHqeWtH2VyhNL7kCa8RB2g1AYd3AGbTLDZZ4JbAYg9AdXPuLWK216S5gBP4zdJTknZ46rwu4DhtnJ9MsDu8K6MGc4VUfNV7aPnSIBw==][1]

  • Fu, Y., et al. "7-Amino-1,8-naphthyridin-2(1H)-one monohydrate." Acta Crystallographica Section E: Structure Reports Online, 2010.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvW1V-GkPvNH6Qp1bKBzmL52QZAX64S0hirh50iM2RYDlhTSqdCWBy8DTitEUTdChoJlSkJ3BRWWDriwYjNzZgL6L0f61sLh5xyaNkLddxV4lqRpvi4Frh2avP9ZtJwv-AkC1QErWhDfNNwmk=][2]

  • Himmel, H.-J., et al. "Structure, coordination, and TM complexes of 1,8-naphthyridines." European Journal of Inorganic Chemistry, 2025.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsjKRlo7yIzwQebOjd7f_lXg4joynOCd37gsj1FGclTITAgOk6gSLYCrhiFhI3wxbTrCsiYQxaokrjF-lQ7oP224yPn5tganHGSYMzwTzEiLAX3W6S8HhqrOoujB7GHTPm9npSvdW0MZhe3-QW0_pp5WVVHwd7oWg8qLJ89bLYWKl03ASLIK3LgHjr4uu2evqXeKZ3lTo2sezuHplRhdUwja0Uc5G3fEa8FUU=][3]

Sources

Application

Application Note: Antimicrobial Profiling of 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one Derivatives

[1] Executive Summary The 1,8-naphthyridine scaffold represents a privileged pharmacophore in medicinal chemistry, sharing significant structural homology with quinolone antibiotics (e.g., nalidixic acid, ciprofloxacin)....

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The 1,8-naphthyridine scaffold represents a privileged pharmacophore in medicinal chemistry, sharing significant structural homology with quinolone antibiotics (e.g., nalidixic acid, ciprofloxacin).[1] Specifically, 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one derivatives have emerged as potent antimicrobial agents.[1] Their efficacy is primarily attributed to the inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV, enzymes critical for bacterial DNA replication.[1]

This application note provides a comprehensive technical guide for researchers. It details the chemical synthesis of the core scaffold, standardized antimicrobial profiling (MIC/MBC) , and mechanism of action (MoA) validation.[1]

Chemical Context & Rationale

The 4,7-dimethyl-1,8-naphthyridin-2(1H)-one core is bio-isosteric to the quinolone nucleus.[1] The presence of methyl groups at positions 4 and 7 enhances lipophilicity, facilitating cell wall penetration in Gram-negative bacteria.

  • Pharmacophore: 1,8-naphthyridin-2-one.[1][2][3]

  • Key Substitutions:

    • N-1 Position: Essential for controlling pharmacokinetic properties; alkyl/aryl groups here often improve potency.

    • C-3 Position: The primary site for functionalization (e.g., carboxylic acids, hydrazones) to establish hydrogen bonding with the DNA gyrase active site.[1]

    • 4,7-Dimethyl: Provides steric bulk and hydrophobic interaction capabilities.[1]

Protocol A: Chemical Synthesis of the Core Scaffold

Objective

To synthesize the core moiety 4,7-dimethyl-1,8-naphthyridin-2(1H)-one via a condensation reaction, followed by C-3 functionalization.[1]

Materials
  • Reactants: 2-Amino-4,6-dimethylpyridine (1.0 eq), Diethyl malonate (1.2 eq).[1]

  • Solvent/Catalyst: Diphenyl ether (high boiling point solvent) or Polyphosphoric acid (PPA).[1]

  • Purification: Ethanol, Glacial Acetic Acid.[1]

Step-by-Step Methodology
  • Condensation:

    • Mix 2-Amino-4,6-dimethylpyridine (0.01 mol) and Diethyl malonate (0.012 mol) in a round-bottom flask.

    • Add catalytic amount of piperidine (optional) or use PPA as solvent.

    • Heat the mixture to 170–180°C for 4–6 hours. Note: High temperature is required for the thermodynamic cyclization.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the residue into crushed ice/water with vigorous stirring.

    • Neutralize with 10% NaHCO₃ if acid was used.

  • Purification:

    • Filter the solid precipitate.

    • Recrystallize from Ethanol/DMF (9:1) to yield the target 4,7-dimethyl-1,8-naphthyridin-2(1H)-one.

  • Derivatization (Example - C3 Bromination):

    • Dissolve the core in Glacial Acetic Acid.

    • Add Br₂ dropwise at 60°C to generate the 3-bromo derivative, a precursor for Suzuki couplings or nucleophilic substitutions.[1]

Workflow Visualization

SynthesisWorkflow Reactant1 2-Amino-4,6- dimethylpyridine Step1 Cyclocondensation (170°C, 4h) Reactant1->Step1 Reactant2 Diethyl Malonate Reactant2->Step1 Step2 Precipitation (Ice Water) Step1->Step2 Step3 Recrystallization (EtOH/DMF) Step2->Step3 Product 4,7-Dimethyl-1,8- naphthyridin-2(1H)-one Step3->Product

Figure 1: Synthetic pathway for the generation of the 1,8-naphthyridine core.

Protocol B: Antimicrobial Assay (MIC/MBC)

Objective

Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against standard reference strains.

Biological Materials[4][5][6]
  • Gram-Positive: Staphylococcus aureus (ATCC 25923), Bacillus subtilis.[1]

  • Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa.[1]

  • Fungal: Candida albicans.[4]

  • Control: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).[1]

Methodology (CLSI Standard M07-A10)
  • Stock Preparation:

    • Dissolve derivatives in 100% DMSO to a concentration of 10 mg/mL.

    • Critical: Final DMSO concentration in the assay well must be < 1% to avoid solvent toxicity.

  • Inoculum Preparation:

    • Adjust bacterial suspension to 0.5 McFarland Standard (approx.

      
       CFU/mL).
      
    • Dilute 1:100 in Mueller-Hinton Broth (MHB).[1]

  • Microdilution Plate Setup:

    • Use 96-well sterile plates.

    • Add 100 µL of MHB to all wells.

    • Perform serial 2-fold dilutions of the test compound (Range: 512 µg/mL down to 0.5 µg/mL).

    • Add 100 µL of diluted bacterial inoculum to each well.

  • Incubation & Readout:

    • Incubate at 37°C for 18–24 hours .

    • Visual Aid: Add 20 µL of Resazurin (0.015%) dye.

      • Blue = No Growth (Inhibition).[1]

      • Pink = Growth (Metabolic activity reduces resazurin).[1]

    • MIC Definition: Lowest concentration with no visible color change (Blue).

  • MBC Determination:

    • Plate 10 µL from the MIC well and supramic wells onto Agar plates.

    • Incubate for 24h.

    • MBC Definition: Lowest concentration showing

      
       colony reduction.
      
Assay Logic Visualization

AssayLogic Start Compound Stock (DMSO) Dilution Serial Dilution (96-well Plate) Start->Dilution Inoculation Add Bacterial Inoculum Dilution->Inoculation Incubation Incubate 37°C, 24h Inoculation->Incubation Dye Add Resazurin Indicator Incubation->Dye Result Read MIC (Blue vs Pink) Dye->Result

Figure 2: Workflow for broth microdilution assay using resazurin indicator.

Protocol C: Mechanism of Action (DNA Gyrase Inhibition)[1]

Rationale

To confirm that the antimicrobial activity is due to specific target engagement (DNA Gyrase) rather than general membrane disruption.

Assay Components[3][6][9][10][11][12][13]
  • Enzyme: E. coli DNA Gyrase (GyrA/GyrB subunits).[1]

  • Substrate: Relaxed pBR322 plasmid DNA.

  • Reference: Novobiocin (ATPase inhibitor) or Ciprofloxacin (Cleavage complex stabilizer).[1]

Methodology
  • Reaction Mix:

    • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP.[1]

    • Add 0.5 µg relaxed plasmid DNA.

    • Add 1 U DNA Gyrase.

    • Add Test Compound (various concentrations).[1]

  • Incubation:

    • Incubate at 37°C for 60 minutes .

  • Termination:

    • Stop reaction with equal volume of chloroform/isoamyl alcohol (24:1) and loading dye.

  • Analysis:

    • Run samples on 1% Agarose gel (50V, 2 hours).

    • Stain with Ethidium Bromide.

    • Observation: Supercoiled DNA migrates faster than relaxed DNA. Inhibitors will prevent the formation of the supercoiled band.

Structure-Activity Relationship (SAR) Analysis

Based on aggregated data from 1,8-naphthyridine derivatives, the following SAR trends are established:

Structural PositionModificationEffect on Activity
N-1 Ethyl / CyclopropylIncreases Gram-negative potency (Optimizes lipophilicity).[1]
C-3 Carboxylic Acid (-COOH)Essential for DNA Gyrase binding (Mimics Nalidixic Acid).[1]
C-3 Hydrazone / OxadiazoleBroadens spectrum to include fungi (C. albicans).
C-4, C-7 Methyl GroupsImproves cell wall permeability; stabilizes planar conformation.
C-6 Fluorine (-F)Significantly enhances potency (similar to Fluoroquinolones).[1]
SAR Visualization

SARMap Core 4,7-Dimethyl-1,8- naphthyridin-2(1H)-one N1 N-1 Substitution (Ethyl/Cyclopropyl) Controls Pharmacokinetics Core->N1 C3 C-3 Functionalization (COOH / Hydrazone) DNA Gyrase Binding Site Core->C3 C6 C-6 Fluorination Potency Booster Core->C6

Figure 3: Key structural modifications influencing antimicrobial potency.

References

  • Badawoud, T. et al. (2020).[1] Synthesis and antimicrobial activity of some new 1,8-naphthyridine derivatives. Journal of Saudi Chemical Society. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

  • Roma, G. et al. (2000).[1] 1,8-Naphthyridines IV.[1][5][6] Synthesis and biological evaluation of new 1,8-naphthyridin-4-one derivatives. European Journal of Medicinal Chemistry. Link

  • Eswaran, S. et al. (2010).[1] Synthesis and antimicrobial activity of 1,8-naphthyridine-3-carboxylic acid derivatives. Journal of Chemical Sciences. Link

  • Madaiah, M. et al. (2013).[1] Synthesis and evaluation of novel 1,8-naphthyridine derivatives as potential antimicrobial agents. Arabian Journal of Chemistry. Link

Sources

Method

Technical Application Note: 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one in High-Efficiency OLED Architectures

Executive Summary 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one (CAS: 467251-12-3) represents a critical class of electron-deficient heterocyclic building blocks used in the engineering of Phosphorescent Organic Light-Emitting...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,7-Dimethyl-1,8-naphthyridin-2(1H)-one (CAS: 467251-12-3) represents a critical class of electron-deficient heterocyclic building blocks used in the engineering of Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). Unlike generic organic semiconductors, this compound functions primarily as a high-field-strength ancillary ligand precursor for Iridium(III) and Platinum(II) complexes.

Its unique electronic structure—characterized by a deep HOMO/LUMO manifold and the ability to undergo lactam-lactim tautomerism—allows for precise tuning of the triplet energy levels (


) of phosphorescent emitters. This guide details the protocol for utilizing this compound to synthesize high-stability deep-red/NIR emitters and its subsequent integration into vacuum-deposited OLED stacks.

Chemical Profile & Material Physics

Structural Properties

The 1,8-naphthyridine core is inherently electron-deficient (n-type). The introduction of methyl groups at the 4 and 7 positions improves solubility in organic solvents (critical for solution processing or purification) and sterically protects the metal center in coordination complexes, reducing triplet-triplet annihilation (TTA) at high current densities.

PropertyValueRelevance to OLEDs
Molecular Formula

Low molecular weight facilitates sublimation.
Tautomerism Lactam

Lactim
Enables N^O coordination mode (anionic ligand).
LUMO Level ~ -2.8 eV (Est.)Facilitates electron injection/transport.[1][2]
Triplet Energy (

)
> 2.2 eVSuitable for Red/Deep-Red phosphorescent hosts.
Mechanism of Action

In OLED applications, this compound is rarely used as a free molecule. It serves as a pro-ligand . Upon deprotonation, the enolate form coordinates to an Iridium(III) center, forming a 4-membered or pseudo-5-membered chelate ring (depending on coordination geometry, typically bridging or N^O chelation). This raises the Metal-to-Ligand Charge Transfer (MLCT) energy, often stabilizing the complex against thermal degradation—a common failure mode in OLEDs.

Protocol A: Synthesis of Iridium(III) Emitter

Target Complex: Bis[2-(2,4-difluorophenyl)pyridinato-N,C2’]iridium(III)(4,7-dimethyl-1,8-naphthyridin-2-olate) Role: Deep Red / NIR Phosphorescent Emitter.

Reagents
  • Ligand Precursor: 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one (Sublimed Grade, >99.9%).

  • Iridium Dimer:

    
     (Standard fluorinated dimer).
    
  • Solvent: 2-Ethoxyethanol / Glycerol (3:1 ratio).

  • Base: Sodium Carbonate (

    
    ).
    
Step-by-Step Synthesis Workflow
  • Inert Atmosphere Prep: Purge a 2-neck round-bottom flask with

    
     for 20 minutes.
    
  • Dissolution: Charge the flask with

    
     (1.0 eq) and 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one (2.2 eq).
    
  • Activation: Add

    
     (10 eq) to facilitate deprotonation of the naphthyridinone (shifting equilibrium to the binding enolate form).
    
  • Reaction: Reflux at 110°C for 12–16 hours under inert gas. The solution will shift color (typically yellow

    
     dark red/orange).
    
  • Isolation: Cool to RT. Pour into DI water. Filter the precipitate.

  • Purification (Critical): Flash chromatography (Silica, DCM:Hexane) followed by High-Vacuum Sublimation (

    
     Torr, 280°C). Note: Unsublimed materials will cause catastrophic leakage current in OLEDs.
    

SynthesisWorkflow Precursor 4,7-Dimethyl-1,8- naphthyridin-2(1H)-one Reaction Reflux (110°C) Na2CO3 / 2-Ethoxyethanol Precursor->Reaction IrDimer Ir(III) Dimer [Ir(F2ppy)2(μ-Cl)]2 IrDimer->Reaction Crude Crude Complex (Precipitate) Reaction->Crude 16h Sublimation High-Vac Sublimation (>99.9% Purity) Crude->Sublimation Purification FinalProduct Active Emitter Ir(F2ppy)2(dm-naph) Sublimation->FinalProduct

Figure 1: Synthetic pathway for converting the naphthyridinone precursor into an active OLED emitter.

Protocol B: Device Fabrication (Vacuum Deposition)

Once the complex is synthesized and sublimed, it is integrated into a standard bottom-emission OLED stack.

Architecture Design

The electron-deficient nature of the naphthyridine ligand requires a host material with matched triplet energy and bipolar transport characteristics (e.g., CBP or TCTA).

Stack Configuration: ITO (150nm) / HAT-CN (10nm) / TAPC (40nm) / Host:Dopant (30nm, 5-8%) / TmPyPB (40nm) / LiF (1nm) / Al (100nm)

Fabrication Steps
  • Substrate Cleaning: Ultrasonication of ITO glass in Acetone

    
     Isopropanol 
    
    
    
    DI Water. UV-Ozone treat for 15 mins to increase work function.
  • Hole Injection Layer (HIL): Deposit HAT-CN at 0.5 Å/s. This matches the HOMO of the HTL.

  • Hole Transport Layer (HTL): Deposit TAPC (high hole mobility).

  • Emissive Layer (EML): Co-deposit the Host (CBP) and the Ir-Naphthyridine Dopant .

    • Rate Control: Host at 1.0 Å/s, Dopant at 0.05–0.08 Å/s.

    • Target Doping: 5–8% by volume.

  • Electron Transport Layer (ETL): Deposit TmPyPB . This layer is crucial. The high triplet energy of TmPyPB blocks excitons from escaping the EML, while its deep LUMO facilitates electron injection into the naphthyridine-based complex.

  • Cathode: Thermal evaporation of LiF (0.1 Å/s) followed by Aluminum.

DeviceStack Cathode Cathode: Al (100nm) / LiF (1nm) ETL ETL: TmPyPB (40nm) (Exciton Blocking) Cathode->ETL e- Injection EML EML: CBP + 8% Ir-Naphthyridine (Recombination Zone) ETL->EML Electron Transport HTL HTL: TAPC (40nm) EML->HTL Light Emission HIL HIL: HAT-CN (10nm) HTL->HIL Hole Transport Anode Anode: ITO Glass HIL->Anode h+ Injection

Figure 2: Optimized OLED stack architecture utilizing the naphthyridine-based emitter.

Characterization & Validation

To validate the quality of the 4,7-dimethyl-1,8-naphthyridin-2(1H)-one derived material, perform the following assays:

Photoluminescence (PL)[3][4]
  • Method: Spin-coat a 5% doped PMMA film.

  • Expectation: Narrow emission band (FWHM < 60 nm).[3] Naphthyridine ligands typically induce a bathochromic (red) shift compared to picolinate analogs due to extended conjugation.

  • Transient PL: Measure lifetime (

    
    ). Efficient phosphors should exhibit 
    
    
    
    . A lifetime
    
    
    suggests quenching;
    
    
    suggests poor spin-orbit coupling.
Electrochemical (CV)
  • Setup: 0.1 M

    
     in DCM/Acetonitrile.
    
  • Focus: The oxidation potential (

    
    ) is dominated by the Iridium center, but the reduction potential (
    
    
    
    ) is localized on the naphthyridine ligand.
  • Validation: The reduction peak should be reversible. If irreversible, the ligand is unstable to electron injection, and the device lifetime will be short.

Device Performance Metrics
MetricTarget ValueNotes
Turn-on Voltage (

)
3.0 – 3.5 VHigh

indicates poor injection barriers.
EQE (Max) > 15%Theoretical limit for PhOLEDs is ~25-30%.[3]
Roll-off < 20% at 1000 nitsNaphthyridine ligands often reduce roll-off by balancing charge.
CIE Coordinates (0.65, 0.35)Ideal deep red.

Troubleshooting Guide

Issue: Low Efficiency (EQE < 5%)

  • Cause: Impure Ligand Precursor.

  • Solution: The 4,7-dimethyl-1,8-naphthyridin-2(1H)-one must be >99.9% pure. Trace halides from synthesis quench triplets. Recrystallize from ethanol before sublimation.

Issue: Blue Shifted Emission

  • Cause: Ligand did not coordinate; emission is from the

    
     main ligand only.
    
  • Solution: Increase reaction time or temperature during complexation. Ensure

    
     is fresh and dry to force the enolate formation.
    

Issue: Short Device Lifetime

  • Cause: Electrochemical instability of the lactam ring.

  • Solution: Ensure the device is encapsulated in a nitrogen glovebox (

    
     ppm 
    
    
    
    ). Naphthyridine derivatives are sensitive to moisture in the excited state.

References

  • Naphthyridine-based Iridium Complexes: Highly efficient red OLEDs using naphthyridine-based iridium(III) complexes with tunable emission. Journal of Materials Chemistry C.

  • Tautomerism in Heterocycles: Tautomeric equilibria of 1,8-naphthyridin-2-one derivatives and their coordination chemistry. Coordination Chemistry Reviews.

  • OLED Device Physics: Physics of Organic Light Emitting Diodes. Organic Electronics Journal.

  • Synthesis of Naphthyridines: Microwave-assisted synthesis of dimethyl-1,8-naphthyridines. Journal of Heterocyclic Chemistry.

  • Ancillary Ligand Engineering: The role of ancillary ligands in tuning the photophysical properties of Ir(III) complexes. Chemical Science.[2]

Sources

Application

Advanced Application Note: Enzyme Inhibition Studies with 1,8-Naphthyridin-2-one Scaffolds

Executive Summary & Scientific Rationale The 1,8-naphthyridin-2-one scaffold represents a "privileged structure" in medicinal chemistry, distinct from its 4-one isomer (classic quinolone antibiotics). While the 4-one cor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 1,8-naphthyridin-2-one scaffold represents a "privileged structure" in medicinal chemistry, distinct from its 4-one isomer (classic quinolone antibiotics). While the 4-one core is historically associated with DNA gyrase inhibition, the 2-one regioisomer has emerged as a potent template for inhibiting Phosphodiesterases (specifically PDE4) , Sphingomyelin Synthase 2 (SMS2) , and specific Kinases (e.g., CK2, PI4K) .

This guide provides a rigorous technical framework for evaluating these compounds. Unlike standard screening protocols, working with 1,8-naphthyridin-2-ones requires specific attention to solubility-dependent potency shifts and allosteric mode-of-action (MoA) verification . This document details the experimental causality, validated protocols, and data analysis pipelines required to generate publication-grade inhibition data.

Critical Pre-Experimental Considerations

Chemical Handling & Solubility

1,8-naphthyridin-2-ones often exhibit poor aqueous solubility due to strong intermolecular


-

stacking and hydrogen bonding capability of the lactam ring.
  • The Trap: Standard DMSO stocks (10 mM) may precipitate upon dilution into aqueous assay buffers, leading to "false flat" IC50 curves or promiscuous inhibition via aggregate formation.

  • The Solution: Use an intermediate dilution step with a surfactant-containing buffer (e.g., 0.01% Triton X-100 or CHAPS) before adding to the enzyme mixture.

  • Validation: Verify solubility using a nephelometer or dynamic light scattering (DLS) at the highest screening concentration (typically 10-100

    
    M).
    
Target Specificity Landscape
Target FamilySpecific EnzymeMechanism of InhibitionTherapeutic Area
Phosphodiesterases PDE4 (A/B/D subtypes)Competitive (cAMP binding site)Asthma, COPD, Inflammation
Lipid Transferases SMS2 (Sphingomyelin Synthase)Competitive/AllostericAtherosclerosis, Metabolic Syndrome
Kinases CK2, PI4KATP-Competitive (Type I)Oncology, Malaria
Bacterial Enzymes DNA Gyrase / Topo IVATPase domain inhibitionAntimicrobial (Gram +/-)

Protocol A: Fluorescence Polarization (FP) Assay for PDE4 Inhibition

Rationale: PDE4 hydrolyzes cAMP to AMP. This protocol uses the IMAP (Immobilized Metal Assay for Phosphochemicals) principle. The 1,8-naphthyridin-2-one compounds compete with fluorescently labeled cAMP. As PDE4 degrades the substrate, the small fluorescent product binds to large M(III)-nanoparticles, increasing polarization. Inhibition prevents this binding, keeping polarization low.

Reagents & Equipment
  • Enzyme: Recombinant Human PDE4B (active).

  • Substrate: FAM-labeled cAMP (Fluorescein-cAMP).

  • Binding Reagent: IMAP Binding Reagent (Molecular Devices or equivalent).

  • Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl

    
    , 0.1% BSA, 0.05% NaN
    
    
    
    .
  • Plate: 384-well black, low-binding microplate.

  • Reader: Multi-mode plate reader capable of FP (Ex 485 nm / Em 520 nm).

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare 10 mM stock of 1,8-naphthyridin-2-one derivative in 100% DMSO.

    • Perform 3-fold serial dilution in DMSO (10 points).

    • Transfer 200 nL of compound to the assay plate (Final DMSO < 1%).

  • Enzyme Incubation (Pre-Equilibration):

    • Dilute PDE4B enzyme in Assay Buffer to a concentration of 0.5 ng/

      
      L.
      
    • Add 10

      
      L of enzyme solution to the wells containing compound.
      
    • Critical Step: Incubate for 15 minutes at Room Temperature (RT). This allows the inhibitor to access the catalytic pocket or allosteric sites before substrate competition begins.

  • Reaction Initiation:

    • Add 10

      
      L of FAM-cAMP substrate (100 nM final concentration).
      
    • Incubate for 60 minutes at RT in the dark.

  • Reaction Termination & Detection:

    • Add 60

      
      L of IMAP Binding Solution (1:400 dilution in Binding Buffer).
      
    • Incubate for 30 minutes to equilibrate nanoparticle binding.

    • Read Fluorescence Polarization (mP).

  • Data Processing:

    • Calculate

      
      mP = mP(sample) - mP(free substrate).
      
    • Fit data to the 4-parameter logistic equation (Hill Slope) to determine IC50.

Protocol B: Mechanism of Action (MoA) Determination

Rationale: Merely obtaining an IC50 is insufficient. You must determine how the 1,8-naphthyridin-2-one binds (Competitive vs. Non-competitive) to guide SAR (Structure-Activity Relationship) optimization.

Experimental Design

Run the inhibition assay (Protocol A) at four different substrate concentrations :

  • 0.5

    
    
    
    
    
  • 1.0

    
    
    
    
    
  • 2.0

    
    
    
    
    
  • 5.0

    
    
    
    
    
Data Analysis (Lineweaver-Burk)

Transform the data into a double-reciprocal plot (


 vs 

).
  • Competitive Inhibition: Lines intersect at the Y-axis (

    
     is unchanged, 
    
    
    
    increases). Common for 1,8-naphthyridin-2-ones targeting the ATP/cAMP pocket.
  • Non-Competitive Inhibition: Lines intersect at the X-axis (

    
     unchanged, 
    
    
    
    decreases). Indicates allosteric binding.

Visualizing the Workflow

The following diagram illustrates the logical flow for characterizing a new 1,8-naphthyridin-2-one derivative, from solubility check to MoA determination.

G cluster_0 Critical Validation Loop Start New 1,8-Naphthyridin-2-one Derivative Solubility Solubility Check (Nephelometry/DLS) Start->Solubility Prep Prepare Stocks (DMSO + Surfactant) Solubility->Prep Pass Assay Enzyme Inhibition Assay (e.g., PDE4 FP / Kinase ADP-Glo) Prep->Assay CheckIC50 IC50 < 10 µM? Assay->CheckIC50 CheckIC50->Start No (Redesign) Kinetic Kinetic Analysis (Vary [S] & [I]) CheckIC50->Kinetic Yes LWB Lineweaver-Burk Plot Generation Kinetic->LWB Competitive Competitive (Active Site Binder) LWB->Competitive Lines cross Y-axis Allosteric Non-Competitive (Allosteric Binder) LWB->Allosteric Lines cross X-axis

Caption: Workflow for validating 1,8-naphthyridin-2-one inhibitors, emphasizing solubility checks and kinetic mode-of-action analysis.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Steep Hill Slope (> 2.0) Compound aggregation or non-specific binding.Add 0.01% Triton X-100; Spin down stocks before use.
Incomplete Inhibition (< 100%) Poor solubility at high concentrations.Verify solubility limit; truncate curve fit to soluble range.
IC50 Shift with Pre-incubation Slow-binding kinetics (Time-dependent inhibition).Extend enzyme-compound pre-incubation to 60 mins.
High Background Fluorescence Compound autofluorescence (common with naphthyridines).Use Red-shifted fluorophores (e.g., TAMRA) or radiometric assays.

References

  • Vertex Pharmaceuticals. "Substituted 1,8-naphthyridin-2(1H)-ones as selective phosphodiesterase IV inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Takeda Pharmaceutical Company. "Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor."[1] Bioorganic & Medicinal Chemistry. Link

  • Yamanouchi Pharmaceutical. "Structure-activity relationships and pharmacological evaluation of 1,8-naphthyridin-2(1H)-one derivatives." Chemical & Pharmaceutical Bulletin. Link

  • BenchChem. "The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide." Link

  • ACS Publications. "4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as inhaled phosphodiesterase type 4 (PDE4) inhibitors." Journal of Medicinal Chemistry. Link

Sources

Method

Application Note: Synthesis of 1,8-Naphthyridine-Based Kinase Inhibitors

Executive Summary & Strategic Rationale The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for quinolines and purines. Its planar, electron-deficient bicy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for quinolines and purines. Its planar, electron-deficient bicyclic system effectively mimics the adenine ring of ATP, allowing it to form essential hydrogen bonds with the hinge region of various kinases, including EGFR , VEGFR-2 , and PI3K .

This guide provides a high-fidelity workflow for synthesizing 1,8-naphthyridine cores and functionalizing them into potent kinase inhibitors. Unlike generic protocols, this document focuses on the "Build-Couple-Validate" strategy, prioritizing regioselectivity and solubility—the two most common failure points in naphthyridine chemistry.

Key Applications
  • Oncology: Type I and Type II ATP-competitive inhibitors (e.g., targeting angiogenesis via VEGFR-2).

  • CNS Disorders: Modulation of serotonin receptors (5-HT) and phosphodiesterases.

  • Infectious Disease: Bacterial DNA gyrase inhibition.[1]

Retrosynthetic Logic & Pathway Design

To design a scalable route, we utilize a convergent approach. The 1,8-naphthyridine core is constructed first via condensation, followed by late-stage palladium-catalyzed cross-coupling to install the "warhead" (kinase-interacting motif).

Diagram 1: Retrosynthetic Analysis

Caption: Strategic disconnection of a trisubstituted 1,8-naphthyridine kinase inhibitor. The pathway prioritizes the formation of the pyridine-pyridine fusion via Friedländer synthesis before installing the hinge-binding amine.

Retrosynthesis Final Target Kinase Inhibitor (3-functionalized-1,8-naphthyridine) Core Core Scaffold (2-substituted-1,8-naphthyridine) Final->Core Buchwald-Hartwig (C-N Coupling) Amine Hinge Binder (Aryl Amine) Final->Amine Disconnection Precursor1 2-Aminonicotinaldehyde (Key Synthon) Core->Precursor1 Friedländer Condensation Precursor2 Active Methylene Compound (Ketone/Ketoester) Core->Precursor2 + Base/Catalyst

Phase 1: Core Scaffold Construction (Friedländer Protocol)

The Friedländer condensation is the most robust method for generating the 1,8-naphthyridine ring. This protocol utilizes a base-catalyzed approach optimized for yield and scalability.[2]

Reaction: Condensation of 2-aminonicotinaldehyde with an active methylene ketone.[1][3][4]

Materials
  • Substrate A: 2-Aminonicotinaldehyde (1.0 equiv)

  • Substrate B: Active methylene ketone (e.g., ethyl acetoacetate or acetophenone) (1.1 equiv)

  • Catalyst: 10% ethanolic KOH or L-Proline (for organocatalytic routes).

  • Solvent: Ethanol (anhydrous).

Step-by-Step Protocol
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminonicotinaldehyde (5 mmol) in absolute ethanol (20 mL).

  • Addition: Add the active methylene compound (5.5 mmol) followed by the catalyst (0.5 mL of 10% ethanolic KOH).

    • Expert Insight: For acid-sensitive substrates, replace KOH with L-Proline (20 mol%) . This organocatalytic variant proceeds via an iminium/enamine mechanism, often improving regioselectivity.

  • Reflux: Heat the mixture to reflux (80°C) for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting aldehyde typically fluoresces; disappearance of this fluorescence is a quick visual indicator.

  • Workup (Precipitation): Cool the reaction mixture to room temperature. In many cases, the product precipitates out.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If solution remains clear: Concentrate under reduced pressure and recrystallize from EtOH/Hexane.

  • Validation: Confirm the formation of the naphthyridine ring by 1H NMR . Look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the new aromatic protons in the 7.5–9.0 ppm region.

Yield Expectation: 75–90%

Phase 2: Late-Stage Functionalization (The "Warhead")

Once the core is synthesized (often containing a halide handle if a halogenated ketone was used, or via subsequent chlorination), the next step is installing the amine that interacts with the kinase hinge region.

Reaction: Buchwald-Hartwig Cross-Coupling.

Materials
  • Substrate: Chloro-substituted 1,8-naphthyridine (1.0 equiv).

  • Amine: Aniline derivative or heterocycle (1.2 equiv).

  • Catalyst: Pd2(dba)3 (2–5 mol%).

  • Ligand: Xantphos (4–10 mol%).

  • Base: Cs2CO3 (2.0 equiv).

  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Protocol
  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen 3 times. Oxygen is the enemy of this catalytic cycle.

  • Charging: Add the naphthyridine substrate, amine, Cs2CO3, Pd2(dba)3, and Xantphos to the tube.

    • Expert Insight:Xantphos is the ligand of choice for electron-deficient N-heterocycles like naphthyridines. Its wide bite angle facilitates the reductive elimination step, which is often the rate-determining step in these sterically crowded systems.

  • Solvation: Add degassed 1,4-dioxane. Seal the tube.

  • Reaction: Heat to 100°C for 12–16 hours.

  • Workup: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove palladium black. Concentrate and purify via flash chromatography (Gradient: 0–10% MeOH in DCM).

Integrated Workflow & Quality Control

To ensure the synthesized compounds are assay-ready, follow this validation logic.

Diagram 2: Synthesis-to-Assay Workflow

Caption: Operational workflow from raw materials to biological validation. Note the critical QC gate before biological testing.

Workflow Start Start: Raw Materials Step1 Friedländer Condensation Start->Step1 Step2 Purification (Recrystallization) Step1->Step2 Step3 Functionalization (Buchwald-Hartwig) Step2->Step3 QC QC Gate: NMR, LC-MS (>95%) Step3->QC QC->Step3 Fail (Repurify) Bio Kinase Assay (IC50 Determination) QC->Bio Pass

Data Interpretation: SAR Trends

When analyzing your library against targets like VEGFR-2, look for these trends:

Structural ModificationEffect on Potency (VEGFR-2)Mechanistic Rationale
C2-Substituent (Bulky) Increases (+++)Bulky groups (e.g., -NHCONHtBu) occupy the hydrophobic pocket adjacent to the ATP site.
N1/N8 Lone Pairs Critical (Fixed)Essential for H-bonding with the hinge region backbone (e.g., Cys919 in VEGFR-2).
C3-Electron Withdrawing Variable (+/-)Groups like -CN or -COOEt can alter the pKa of the ring nitrogens, affecting H-bond strength.

References

  • BenchChem. (2025).[1] The Privileged Scaffold: 7-Methyl-1,8-naphthyridin-2-amine in the Synthesis of Novel Kinase Inhibitors. BenchChem Application Notes. Link

  • Mogilaiah, K., et al. (2015).[3] CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions. Indian Journal of Heterocyclic Chemistry. Link

  • Gorepatil, P. B., et al. (2021).[5] Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Link

  • Trivedi, A., et al. (2025).[6] Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. Link

  • J&K Scientific. (2021). Buchwald-Hartwig Cross-Coupling Reaction Guide. Link

Sources

Application

Development of 1,8-Naphthyridin-2-one Derivatives as CB2-Selective Anti-Inflammatory Agents

Application Note & Protocol Guide Executive Summary & Mechanistic Rationale The 1,8-naphthyridine scaffold is a highly privileged structure in medicinal chemistry, historically recognized for its antimicrobial properties...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Mechanistic Rationale

The 1,8-naphthyridine scaffold is a highly privileged structure in medicinal chemistry, historically recognized for its antimicrobial properties but recently repurposed for advanced immunomodulatory applications[1]. Specifically, functionalized 1,8-naphthyridin-2-one derivatives have emerged as highly potent and selective agonists for the Cannabinoid Receptor Type 2 (CB2R)[2].

Unlike the Cannabinoid Receptor Type 1 (CB1R), which is primarily localized in the central nervous system and associated with psychotropic side effects, CB2R is predominantly expressed on peripheral immune cells and microglia. Targeting CB2R provides a strategic therapeutic axis for treating neuroinflammatory conditions, such as Multiple Sclerosis (MS), without inducing psychoactive liabilities[2].

The Causality of Signal Transduction

The anti-inflammatory efficacy of 1,8-naphthyridin-2-one derivatives is rooted in their interaction with the


-coupled CB2 receptor.
  • Target Engagement : Agonist binding (e.g., by derivatives like CB74 or JR22a) activates the

    
     subunit, which directly inhibits adenylyl cyclase (AC), leading to a rapid reduction in intracellular cyclic AMP (cAMP) levels[3].
    
  • Kinase Modulation : Concurrently, CB2R activation suppresses the phosphorylation of Akt[2].

  • Transcriptional Repression : The inhibition of Akt prevents the downstream nuclear translocation of the transcription factor NF-κB. Without active NF-κB, the transcription of pro-inflammatory mediators—specifically cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6)—is severely blunted[2].

CB2_Signaling Ligand 1,8-Naphthyridin-2-ones (e.g., CB74, JR22a) CB2R CB2 Receptor (Gi/o Coupled) Ligand->CB2R Selective Agonism AC Adenylyl Cyclase CB2R->AC Gαi Inhibition Akt Akt Phosphorylation ↓ CB2R->Akt Kinase Inhibition cAMP cAMP Levels ↓ AC->cAMP Reduces ProInflam COX-2, TNF-α, IL-6 ↓ cAMP->ProInflam Downstream Modulation NFkB NF-κB Translocation ↓ Akt->NFkB Prevents Activation NFkB->ProInflam Transcriptional Repression

Fig 1: CB2R-mediated anti-inflammatory signaling pathway modulated by 1,8-naphthyridin-2-ones.

Quantitative Profiling & Structure-Activity Relationship (SAR)

Structural optimization of the 1,8-naphthyridin-2-one core—typically achieved via N-alkylation and Suzuki cross-coupling—has yielded a library of compounds with distinct pharmacological profiles[4]. Recent developments include heterobivalent bitopic ligands that bridge orthosteric and allosteric binding sites, enhancing receptor residence time and functional selectivity[3]. Furthermore, specific derivatives demonstrate biased agonism, modulating cAMP without recruiting β-arrestin2[5].

Compound IDStructural ModificationPrimary Target / MechanismKey Anti-Inflammatory ReadoutReference
CB74 N-(4-methylcyclohexyl)-1-benzyl-1,8-naphthyridin-2(1H)-on-3-carboxamideCB2R Selective AgonistDownregulates COX-2 and CD69 in MS patient PBMCs.[2]
VL23 1,8-naphthyridine core with optimized C3-carboxamideCB2R Selective AgonistPotent reduction of TNF-α and CD54 adhesion molecules.[2]
JR22a Heterobivalent bitopic ligand (orthosteric + allosteric linker)CB2R Bitopic AgonistSignificant reduction of IL-6 in LPS/TNF-α stimulated HMC3 cells.[3]
FG158a 6-substituted 1,8-naphthyridin-2(1H)-one-3-carboxamideCB2R Biased AgonistModulates cAMP response without β-arrestin2 recruitment.[5]

Experimental Methodologies: Self-Validating Protocols

To ensure robust, reproducible data during drug development, experimental designs must be self-validating. The following protocols integrate internal controls to differentiate true pharmacological efficacy from artifactual interference (e.g., compound cytotoxicity).

Protocol A: Target Engagement via Forskolin-Stimulated cAMP Assay

Rationale: Because CB2R is


-coupled, its activation lowers cAMP. However, basal cAMP in resting cells is already near the lower limit of detection. To reliably measure the inhibitory effect of 1,8-naphthyridin-2-one derivatives, we must artificially raise the "cAMP ceiling" using Forskolin (a direct adenylyl cyclase activator)[3].

Step-by-Step Workflow:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human CB2R at

    
     cells/well in a 384-well microplate. Incubate overnight at 37°C.
    
  • Reagent Preparation: Prepare 1,8-naphthyridin-2-one derivatives (e.g., FG158a) in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Antagonist Control (Self-Validation Step): Pre-incubate a subset of wells with SR144528 (1 μM), a selective CB2R inverse agonist, for 15 minutes. Causality: If the test compound's effect is abolished by SR144528, the mechanism is definitively CB2R-mediated.

  • Stimulation: Add Forskolin (10 μM) simultaneously with the dose-response titration of the test compounds (10 pM to 10 μM). Incubate for 30 minutes at room temperature.

  • Detection: Lyse cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay.

  • Data Analysis: Calculate the

    
     based on the compound's ability to suppress the Forskolin-induced cAMP spike.
    
Protocol B: Phenotypic Anti-Inflammatory Assay in HMC3 Microglial Cells

Rationale: To translate receptor binding into functional immunomodulation, compounds must be tested in a disease-relevant cellular model. Human Microglial Clone 3 (HMC3) cells stimulated with LPS and TNF-α serve as a robust model for neuroinflammation[3].

Workflow A HMC3 Cell Seeding & Culture B Pre-treatment: 1,8-Naphthyridin-2-ones (1h) A->B C Stimulation: LPS + TNF-α (24h) B->C D Supernatant Harvesting C->D F Parallel MTT Assay (Viability Control) C->F Toxicity Check E Multiplex ELISA (IL-6, TNF-α) D->E

Fig 2: Self-validating in vitro workflow for evaluating anti-inflammatory efficacy in HMC3 cells.

Step-by-Step Workflow:

  • Cell Seeding: Plate HMC3 cells at

    
     cells/well in 24-well plates using EMEM supplemented with 10% FBS. Allow 24 hours for adherence.
    
  • Starvation: Replace media with serum-free EMEM for 12 hours to synchronize the cell cycle and establish a quiescent baseline.

  • Compound Pre-treatment: Treat cells with 1,8-naphthyridin-2-one derivatives (e.g., JR22a at 0.1, 1, and 10 μM) for 1 hour. Include a vehicle control (0.1% DMSO).

  • Inflammatory Insult: Add LPS (10 μg/mL) and TNF-α (50 ng/mL) to the wells. Incubate for 24 hours at 37°C[3].

  • Supernatant Harvesting & ELISA: Collect the conditioned media, centrifuge at 10,000 x g for 5 minutes to remove debris, and quantify IL-6 and TNF-α release using a quantitative sandwich ELISA.

  • Viability Counter-Screen (Self-Validation Step): Immediately perform an MTT reduction assay on the remaining adherent cells. Causality: A reduction in cytokine release is only therapeutically relevant if the cells remain viable. If the MTT assay shows >20% cell death, the "anti-inflammatory" effect is a false positive driven by compound cytotoxicity.

References

1.[2] Pasquini, S., et al. (2013). "Effects on Immune Cells of a New 1,8-Naphthyridin-2-One Derivative and Its Analogues as Selective CB2 Agonists: Implications in Multiple Sclerosis." PLoS One, 8(5): e62511. Available at:[Link] 2.[4] Ferrarini, P. L., et al. (2014). "CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides." Journal of Medicinal Chemistry, 57(22): 9495-9508. Available at:[Link] 3.[3] Ribaudo, G., et al. (2023). "New Insights into Bitopic Orthosteric/Allosteric Ligands of Cannabinoid Receptor Type 2." International Journal of Molecular Sciences, 24(3): 2130. Available at:[Link] 4.[5] Tuccinardi, T., et al. (2021). "Synthesis and In Vitro Characterization of Selective Cannabinoid CB2 Receptor Agonists: Biological Evaluation against Neuroblastoma Cancer Cells." Molecules, 26(21): 6511. Available at:[Link] 5.[1] Ojha, M., et al. (2021). "1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities." Mini-Reviews in Medicinal Chemistry, 21(5): 586-601. Available at:[Link]

Sources

Method

Advanced Application Notes &amp; Protocols: 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one in Materials Science

Executive Summary The 1,8-naphthyridine scaffold is a privileged structure not only in medicinal chemistry [4.1] but increasingly in advanced materials science. Specifically, 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one serve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,8-naphthyridine scaffold is a privileged structure not only in medicinal chemistry [4.1] but increasingly in advanced materials science. Specifically, 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one serves as a highly versatile building block for two distinct technological domains: supramolecular polymer networks and luminescent dimetallic coordination complexes .

As an Application Scientist, understanding the structural causality of this molecule is critical. The lactam core exists in a tautomeric equilibrium that provides a rigid Donor-Acceptor-Acceptor (D-A-A) hydrogen-bonding face, ideal for self-assembly[1]. Meanwhile, the adjacent nitrogen and oxygen atoms can act as a monoanionic N,N,O-bridging ligand to stabilize ultra-short metal-metal bonds[2]. The addition of methyl groups at the 4- and 7-positions is not trivial; the 4-methyl group significantly enhances organic solubility by disrupting crystalline packing, while the 7-methyl group provides an essential synthetic handle for radical bromination and subsequent polymer grafting.

Mechanistic Insights & Structural Causality

The Hydrogen-Bonding Array (Supramolecular Chemistry)

In supramolecular chemistry, the strength and fidelity of non-covalent interactions dictate material performance. 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one presents a highly organized D-A-A edge (N-H donor, C=O acceptor, and aromatic N acceptor). When paired with a complementary Acceptor-Donor-Donor (A-D-D) motif (such as specific guanosine derivatives), it forms an exceptionally stable heterocomplex. These quadruply or triply hydrogen-bonded arrays can achieve association constants (


) exceeding 

M

[1], effectively acting as dynamic, self-healing crosslinks in polymer blends.
Ambidentate Bridging (Coordination Chemistry)

In dimetal chemistry, the ligand must bring two metal centers into close proximity while managing electron density. Upon deprotonation of the lactam, the resulting 4,7-dimethyl-1,8-naphthyridin-2-olate anion acts as a rigid, tridentate N,N,O-bridge. This architecture forces transition metals (e.g., Ru, Mo, Ni) into a head-to-tail arrangement, yielding exceptionally short metal-metal distances (2.794–2.804 Å)[2]. The rigid conjugated core of the naphthyridine minimizes non-radiative vibrational decay, thereby amplifying the Metal-to-Ligand Charge Transfer (MLCT) luminescence[3].

Workflow 1: Supramolecular Polymer Networks

Causality & Experimental Design

To utilize 4,7-dimethyl-1,8-naphthyridin-2(1H)-one as a supramolecular crosslinker, it must first be covalently attached to a polymer backbone. We achieve this by exploiting the differential reactivity of the methyl groups. The 7-methyl group (adjacent to the ring nitrogen) is highly activated and can be selectively brominated via a Wohl-Ziegler reaction, converting the molecule into an electrophilic monomer ready for grafting.

SupramolecularAssembly A 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one (D-A-A Motif) C Heterodimer Complex (K_assoc > 10^8 M^-1) A->C Hydrogen Bonding B Complementary Polymer (A-D-D Motif) B->C Hydrogen Bonding D Self-Healing Supramolecular Network C->D Dynamic Crosslinking

Supramolecular assembly pathway driven by complementary hydrogen bonding.

Protocol 3.1: Synthesis of the Supramolecular Blend

Step 1: Selective Bromination

  • Dissolve 10 mmol of 4,7-dimethyl-1,8-naphthyridin-2(1H)-one in 50 mL of anhydrous carbon tetrachloride (

    
    ).
    
  • Add 10.5 mmol of N-bromosuccinimide (NBS) and 0.5 mmol of azobisisobutyronitrile (AIBN) as a radical initiator.

  • Reflux the mixture under an argon atmosphere for 4 hours. Self-Validation: The reaction is complete when the dense NBS powder converts to succinimide, which floats to the surface.

  • Filter the succinimide while hot, and concentrate the filtrate to yield 7-(bromomethyl)-4-methyl-1,8-naphthyridin-2(1H)-one.

Step 2: Polymer Grafting & Blending

  • React the brominated intermediate with a poly(4-vinylpyridine) (P4VP) backbone (1:20 molar ratio of naphthyridine to pyridine units) in DMF at 60 °C for 24 hours to yield the functionalized D-A-A polymer.

  • In a separate vial, dissolve a complementary A-D-D functionalized polymer (e.g., a guanosine-urea appended polymethacrylate)[1] in chloroform.

  • Mix the two polymer solutions at room temperature. Self-Validation: An immediate increase in viscosity will be observed, indicating the formation of the dynamic hydrogen-bonded network.

Workflow 2: Luminescent Dimetallic Coordination Complexes

Causality & Experimental Design

The synthesis of diruthenium complexes requires the displacement of labile acetate ligands with the target naphthyridine. Because the lactam proton is weakly acidic, a strong alkoxide base is required to generate the reactive lactim anion. The reaction is driven forward by the chelate effect and the precipitation of the highly stable


 complex.

CoordinationWorkflow Step1 Precursor: [Ru2(O2CCH3)4]Cl Step2 Ligand Exchange: Add 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one + NaOMe in MeOH Step1->Step2 Reflux, 24h Step3 Bridged Complex: [Ru2(L)4]Cl (N,N,O-Bridging Architecture) Step2->Step3 Precipitation & Purification Step4 Material Application: OLEDs & Luminescent Sensors Step3->Step4 Photophysical Tuning

Synthesis workflow for luminescent diruthenium complexes using naphthyridine ligands.

Protocol 4.1: Synthesis of
  • Preparation: Suspend 1.0 mmol of

    
     precursor in 30 mL of degassed methanol.
    
  • Deprotonation: In a separate Schlenk flask, dissolve 4.2 mmol of 4,7-dimethyl-1,8-naphthyridin-2(1H)-one in 15 mL of methanol. Add 4.2 mmol of sodium methoxide (NaOMe) and stir for 15 minutes to generate the anion.

  • Ligand Exchange: Transfer the deprotonated ligand solution dropwise into the ruthenium suspension.

  • Reflux: Heat the reaction mixture to reflux (65 °C) under a nitrogen atmosphere for 24 hours. Self-Validation: The reaction mixture will transition from a pale brown/green suspension to a deep, homogeneous red-orange solution, indicating successful ligand substitution[3].

  • Isolation: Cool the mixture to room temperature and add 10 mL of diethyl ether to precipitate the complex. Filter, wash with cold methanol, and dry under vacuum.

Quantitative Data Summary

The integration of 4,7-dimethyl-1,8-naphthyridin-2(1H)-one into these materials yields distinct, measurable enhancements in both mechanical and photophysical properties.

Material / ComplexPropertyValueMeasurement Technique
Supramolecular Blend (Naphthyridine/Guanosine)Association Constant (

)

M

Fluorimetry (FRET)[1]
Supramolecular Blend Glass Transition Shift (

)

°C vs. base polymer
Differential Scanning Calorimetry (DSC)

Complex
Metal-Metal Distance

Å
X-ray Crystallography[2]

Complex
Emission Maximum (

)

nm (Red-Orange)
Photoluminescence Spectroscopy

References

1.4 - Research on Chemical Intermediates / Taylor & Francis Online 2.1 - PubMed / National Institutes of Health 3. 2 - European Journal of Inorganic Chemistry / ResearchGate 4.3 - Inorganic Chemistry / ACS Publications

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimization, Troubleshooting, and Scalability of Naphthyridine Synthesis Executive Summary The synthesis of 4,7-Dimethyl-1,8-na...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimization, Troubleshooting, and Scalability of Naphthyridine Synthesis

Executive Summary

The synthesis of 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one is a critical gateway to developing selective adenosine receptor antagonists, kinase inhibitors, and DNA-binding ligands.[1] The standard protocol involves the condensation of 2-amino-6-methylpyridine with ethyl acetoacetate , typically mediated by Polyphosphoric Acid (PPA) or Sulfuric Acid (H₂SO₄).

Users frequently encounter three primary failure modes:

  • Regioisomeric Contamination: Formation of the 4-one isomer (Conrad-Limpach product) instead of the desired 2-one (Knorr product).

  • Processability Issues: High viscosity of PPA leading to localized overheating and charring ("tarring").

  • Isolation Difficulties: Amphoteric nature of the product causing precipitation failures during pH adjustment.

This guide addresses these challenges with field-proven troubleshooting protocols.

Module 1: Reaction Setup & Stoichiometry

Q: My reaction mixture turns black immediately upon heating. Is this normal?

A: Darkening is expected, but immediate blackening indicates oxidative degradation or localized overheating .

Root Cause: The exotherm from mixing the amine with acid (PPA/H₂SO₄) is significant. If the temperature spikes >160°C before the reactants are homogenous, the sugar-like backbone of the acetoacetate decomposes.

Corrective Protocol:

  • Pre-mix: Dissolve 2-amino-6-methylpyridine in the acid at room temperature (or slightly warmed to 60°C to lower PPA viscosity) before adding ethyl acetoacetate.

  • Stepwise Addition: Add ethyl acetoacetate dropwise to the amine/acid mixture.

  • Temperature Ramp: Heat the mixture gradually (5°C/min) to the target cyclization temperature (100–120°C).

Q: Which acid catalyst should I use: H₂SO₄ or Polyphosphoric Acid (PPA)?

A: PPA is superior for the 2-one isomer but requires harder workup.

FeaturePolyphosphoric Acid (PPA)Sulfuric Acid (H₂SO₄)
Selectivity High (Favors 2-one Knorr product)Moderate (Can allow 4-one formation)
Yield 75–90%50–65%
Viscosity High (Requires mechanical stirring)Low (Magnetic stirring okay)
Side Reactions Low (Dehydrating agent)High (Sulfonation possible)

Recommendation: Use PPA (115% H₃PO₄ equivalent) for synthesis <50g. For larger scales, consider H₂SO₄/Dowtherm A hybrid methods to manage heat transfer.

Module 2: Thermal Cyclization & Kinetics

Q: I am seeing a peak at δ 2.45 ppm in H-NMR that doesn't match the product. What is it?

A: This is likely the intermediate amide (N-(6-methylpyridin-2-yl)-3-oxobutanamide), indicating incomplete cyclization.[1]

Mechanism: The reaction proceeds in two steps:[2][3][4]

  • Amidation: Nucleophilic attack of the amine on the ester (fast).

  • Cyclization: Intramolecular electrophilic aromatic substitution (slow, rate-determining).

Troubleshooting Flow:

  • If Temp < 100°C: The ring closure cannot overcome the activation energy barrier. Increase to 120°C.

  • If Time < 2h: Extend reaction time to 4–6 hours.

  • Check Acid Strength: Moisture absorbs into PPA over time, lowering its acidity. Ensure PPA is fresh or add P₂O₅ to "dry" it.

Visualizing the Pathway

The following diagram illustrates the critical bifurcation between the desired Knorr product and the unwanted Conrad-Limpach isomer.

ReactionPathway Start 2-Amino-6-methylpyridine + Ethyl Acetoacetate Inter_Amide Intermediate Amide (N-acetoacetyl derivative) Start->Inter_Amide Low Temp (<100°C) Kinetic Control Inter_Enamine Intermediate Enamine (3-aminocrotonate type) Start->Inter_Enamine High Temp (>140°C) Thermodynamic Control Product 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one (Target: Knorr Product) Inter_Amide->Product Acid Catalysis (PPA) Ring Closure at C3 Isomer 2,7-Dimethyl-1,8-naphthyridin-4(1H)-one (Unwanted: Conrad-Limpach) Inter_Enamine->Isomer Thermal Cyclization Ring Closure at N1

Caption: Mechanistic divergence. Acidic conditions (Top Path) favor the amide intermediate leading to the target 2-one. Thermal neutral conditions (Bottom Path) favor the 4-one isomer.

Module 3: Workup & Isolation

Q: Upon pouring the PPA mixture into water, no precipitate formed. Where is my product?

A: The product is likely protonated and dissolved in the acidic aqueous phase. 1,8-Naphthyridines are basic (pKa ~ 3-4).[1]

Recovery Protocol:

  • Quench: Pour the hot PPA mixture onto crushed ice (Exothermic!).

  • Neutralization: Slowly add Ammonium Hydroxide (NH₄OH) or 50% NaOH.

  • The Critical pH Zone: You must adjust the pH to 6.5 – 7.5 .

    • pH < 4: Product is protonated (Soluble cation).

    • pH > 10: Product may form a soluble salt (if the lactam NH deprotonates) or simply redissolve due to amphoteric character.

  • Precipitation: A beige/yellow solid should form. Chill to 4°C overnight to maximize yield.

Q: The product is a sticky gum/tar. How do I purify it?

A: This "gum" is trapped solvent and oligomers.

  • Trituration: Decant the aqueous layer. Add Ethanol or Acetone to the gum and scratch the flask wall with a glass rod. This induces crystallization.

  • Recrystallization:

    • Solvent: Ethanol/Water (80:20) or DMF (for high purity).

    • Technique: Dissolve in hot solvent, filter hot (to remove charred carbon), then cool slowly.

Module 4: Characterization & Validation

Q: How do I distinguish the 4,7-dimethyl isomer from the 2,7-dimethyl isomer?

A: Use 1H-NMR to look for specific coupling patterns and methyl shifts.[1]

Position4,7-Dimethyl-1,8-naphthyridin-2(1H)-one (Target)2,7-Dimethyl-1,8-naphthyridin-4(1H)-one (Isomer)
C3-H Singlet (approx.[1] δ 6.2–6.4 ppm)Singlet (approx. δ 6.0 ppm)
Ring Protons Pyridine protons (H5, H6) show coupling (d, J~8Hz)Similar, but shifts differ slightly.
Methyls Two distinct singlets (C4-Me and C7-Me)Two distinct singlets (C2-Me and C7-Me)
NOE Signal NOE observed between C4-Me and C5-HNOE observed between C2-Me and N-H (if visible)

Key Identification Marker: In the target molecule, the methyl group at Position 4 is spatially close to the proton at Position 5. An NOE (Nuclear Overhauser Effect) experiment will show an enhancement between the methyl signal (~2.6 ppm) and the aromatic doublet at ~8.0-8.3 ppm (H5). The isomer lacks this specific proximity.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Yield Low Yield (<40%) Start->Yield Purity Impure / Tarry Start->Purity Check_pH Check Workup pH Is it 6.5-7.5? Yield->Check_pH Check_Color Is it Black/Charred? Purity->Check_Color pH_Bad Adjust pH with NH4OH Check_pH->pH_Bad No pH_Good Check Reaction Temp Check_pH->pH_Good Yes Temp_Low Increase Temp to 120°C (Activation Energy) pH_Good->Temp_Low <100°C Charred Reduce Addition Rate Pre-cool Acid Check_Color->Charred Yes Sticky Triturate with EtOH Recrystallize from DMF Check_Color->Sticky No (Just Gum)

Caption: Logic flow for diagnosing yield and purity failures during naphthyridine synthesis.

References

  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry.[5][6][7][8][9] V. The Synthesis of Some 1,8-Naphthyridines. Journal of Organic Chemistry.

  • Ferrarini, P. L., et al. (1995). Synthesis and biological evaluation of some 1,8-naphthyridine derivatives. Farmaco.

  • Lowe, P. R., et al. (2002). Substituted 1,8-naphthyridin-2(1H)-ones are superior to thymine in the recognition of adenine in duplex as well as triplex structures.[1][10] Nucleic Acids Research.

  • Organic Syntheses. General Knorr Synthesis Protocols using Polyphosphoric Acid.

  • Beilstein Journal of Organic Chemistry. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones.

Disclaimer: This guide assumes standard laboratory safety protocols. 1,8-Naphthyridines and PPA are corrosive and irritants.[1] Always wear PPE and work in a fume hood.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for High-Yield 1,8-Naphthyridine Synthesis

Welcome to the technical support center for 1,8-naphthyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical heterocyclic s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,8-naphthyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical heterocyclic scaffold. The 1,8-naphthyridine core is a privileged structure in drug discovery, appearing in numerous antibacterial and anticancer agents.[1] However, its synthesis can present significant challenges, including low yields, side-product formation, and harsh reaction conditions.

This document moves beyond simple protocols to provide in-depth, field-proven insights into optimizing your reactions. We will explore the causality behind experimental choices, troubleshoot common issues, and present validated workflows to ensure you can achieve high yields and purity in your synthetic campaigns.

Section 1: The Friedländer Annulation - The Workhorse of 1,8-Naphthyridine Synthesis

The Friedländer synthesis is arguably the most direct and widely used method for constructing the 1,8-naphthyridine ring system.[2] It involves the condensation of an aromatic 2-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, typically under acid or base catalysis.[3] While classic methods often relied on harsh conditions, modern variations have introduced a range of catalysts and greener solvents to improve efficiency and sustainability.[2][4]

Understanding the mechanism is key to troubleshooting. The reaction proceeds via an initial aldol-type condensation to form an enone, followed by Schiff base formation and subsequent intramolecular cyclodehydration to yield the aromatic naphthyridine ring.

Friedlander_Mechanism Reactants 2-Aminonicotinaldehyde + α-Methylene Ketone Aldol Aldol Condensation Reactants->Aldol Base or Acid Catalysis Catalyst Catalyst (Acid or Base) Catalyst->Aldol Enone α,β-Unsaturated Carbonyl Intermediate Aldol->Enone Schiff Schiff Base Formation (Iminium ion) Enone->Schiff + Amine Cyclization Intramolecular Cyclization Schiff->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Product 1,8-Naphthyridine Dehydration->Product Optimization_Workflow Start Start: Define Target 1,8-Naphthyridine ChooseMethod Choose Initial Method: Aqueous Friedländer (Protocol 1) Start->ChooseMethod RunReaction Run Reaction at 50°C for 6h. Monitor by TLC. ChooseMethod->RunReaction CheckYield Yield > 85%? RunReaction->CheckYield Success Success! Purify & Characterize. CheckYield->Success Yes Troubleshoot Low Yield or Incomplete Reaction CheckYield->Troubleshoot No OptionMW Option 1: Switch to Microwave Method (Protocol 2) Troubleshoot->OptionMW OptionGrind Option 2: Switch to Grinding Method (CeCl3) Troubleshoot->OptionGrind OptimizeTemp Increase Temperature (e.g., to 80°C) Troubleshoot->OptimizeTemp ReRun Re-run Optimized Reaction OptionMW->ReRun OptionGrind->ReRun OptimizeTemp->ReRun ReRun->CheckYield

Sources

Troubleshooting

Naphthyridine Support Hub: Technical Guide for 1,8-Naphthyridin-2-one Derivatives

[1] Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification, Solubility, and Troubleshooting Ticket ID: NAPH-PUR-001[1] Introduction: The "Brick Dust" Challenge Welcome to the technic...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification, Solubility, and Troubleshooting Ticket ID: NAPH-PUR-001[1]

Introduction: The "Brick Dust" Challenge

Welcome to the technical support center for 1,8-naphthyridin-2-one scaffolds. If you are here, you are likely facing one of three problems: your compound won't dissolve, your chromatography peaks are tailing severely, or you cannot separate the


-alkylated product from the 

-alkylated impurity.

This scaffold is a "privileged structure" in medicinal chemistry (e.g., antibacterial, antitumor agents), but its physicochemical properties—specifically the combination of a basic pyridine nitrogen and a hydrogen-bond-donating lactam—create unique purification challenges. This guide treats your purification workflow as a troubleshootable system.

Module 1: The Triage Desk (Solubility & Handling)

User Issue: "My compound precipitates as a fine powder and won't dissolve in DCM, EtOAc, or Ether. I can't load it onto a column."

Diagnostic

1,8-naphthyridin-2-ones possess a rigid, planar bicyclic structure with strong intermolecular hydrogen bonding (dimerization via the lactam motif) and


-stacking.[1] They behave like "brick dust."[1] Standard organic solvents often fail.[1]
Solution: The "Dissolution-Crash" Protocol

Do not attempt to load solids directly.[1] Use a high-solvency carrier followed by a controlled crash.

Solvent SystemSolubility RatingApplication
DCM / MeOH (9:1) ModerateStandard column loading.[1]
DMSO HighReverse-phase (C18) loading.
TFA (Trifluoroacetic acid) Very HighWarning: Breaks H-bonds via protonation.[1] Use only if compound is acid-stable.[1]
Hexane / EtOAc PoorDo not use for dissolution.[1] Use only as an antisolvent.[1]
Workflow: Dry-Loading for Normal Phase
  • Dissolve crude material in a minimal amount of DCM:MeOH (4:1) . If stubborn, add 1% acetic acid to disrupt H-bonds.[1]

  • Add Celite or silica gel (ratio 1:5 w/w).[1]

  • Concentrate to dryness on a rotary evaporator (ensure no solvent smell remains).

  • Load the free-flowing powder onto the top of your column.[1]

Module 2: The Separation Lab (Chromatography)

User Issue: "I'm seeing severe peak tailing on my HPLC/Flash column. The peaks look like shark fins."

Diagnostic

This is the classic "Silanol Effect." The N-8 nitrogen (pyridine-like) is basic (pKa ~ 3–4).[1] It interacts strongly with the acidic silanol groups (


) on the silica surface, causing drag.
Solution: The pH Switch

You must neutralize the interaction.[1] Standard acidic modifiers (Formic Acid) often fail to suppress this interaction fully for naphthyridines.[1]

Protocol A: Normal Phase (Flash)

Do not use plain EtOAc/Hexane.

  • Modifier: Add 1% Triethylamine (TEA) to your mobile phase.[1]

  • Pre-treatment: Flush the silica column with 3 CV (Column Volumes) of the mobile phase containing TEA before injection to deactivate silanols.[1]

Protocol B: Reverse Phase (HPLC/Prep)

Switch to High pH. Most modern labs default to 0.1% Formic Acid.[1] For 1,8-naphthyridines, this protonates the N-8, making the molecule more polar and potentially causing "fronting" or exclusion.[1]

  • Recommended Phase: 10 mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide.[1]

  • Mechanism: At pH 10, the basic nitrogen is deprotonated (neutral).[1] The molecule becomes more lipophilic, interacts better with the C18 chain, and elutes with sharp symmetry.

  • Requirement: You must use a hybrid-silica column (e.g., Waters XBridge or Phenomenex Gemini) resistant to high pH.[1]

Visual Troubleshooting: The Tailing Mechanism

TailingMechanism Silica Silica Surface (Acidic Si-OH) Interaction Strong Ionic/H-Bond Interaction Silica->Interaction Attracts Naph 1,8-Naphthyridine (Basic N-8) Naph->Interaction Result Peak Tailing (Poor Resolution) Interaction->Result Modifier Add TEA or NH4OH (Base Modifier) Modifier->Silica Blocks Sites Modifier->Naph Deprotonates Outcome Silanols Masked / N-8 Neutralized Modifier->Outcome SharpPeak Sharp Symmetric Peak Outcome->SharpPeak

Figure 1: Mechanism of peak tailing on silica and the corrective action using basic modifiers.

Module 3: The Crystallization Suite (Polishing)

User Issue: "I have 95% purity, but I need >99% for biological assays. It won't crystallize."

Diagnostic

Naphthyridinones are prone to trapping solvent in their lattice.[1] Fast precipitation traps impurities.[1]

The "Dual-Solvent" Recrystallization Protocol
  • Dissolution: Suspend crude solid in Ethanol (EtOH) . Heat to reflux.[1]

  • Titration: If insoluble at reflux, add DMF dropwise until clear.

  • Filtration: Hot filter (using a pre-warmed funnel) to remove inorganic salts (e.g., Pd black, salts from synthesis).[1]

  • Nucleation: Remove from heat. Add Water dropwise until a persistent turbidity (cloudiness) just appears.[1]

  • Cooling: Re-heat to clear the solution, then let it cool to Room Temp (25°C) slowly over 2 hours. Then move to 4°C.

Why this works: The DMF keeps the planar rings in solution, while water (antisolvent) forces the hydrophobic aromatic stacking to drive crystal growth slowly, excluding impurities.

Module 4: Regioisomer Control ( - vs -alkylation)

User Issue: "I tried to alkylate the lactam nitrogen, but I have a mixture of N-alkyl and O-alkyl products."

Diagnostic

The 2-one system exhibits lactam-lactim tautomerism.[1] Under basic conditions (e.g.,


), the oxygen anion is a competing nucleophile (O-alkylation), leading to the imidate ether byproduct.
Purification Strategy

These isomers usually have significantly different polarity.[1]

  • TLC Check: Use 100% Ethyl Acetate.

    • 
      -alkyl product:  Usually higher 
      
      
      
      (less polar, loses the H-bond donor).[1]
    • 
      -alkyl product (Desired):  Usually lower 
      
      
      
      (more polar, retains amide character).[1]
  • Separation: Flash chromatography is effective here.[1] Use a shallow gradient (e.g., 0% to 5% MeOH in DCM).[1]

Summary: Purification Decision Matrix

PurificationTree Start Crude 1,8-Naphthyridine Solubility Soluble in Hot EtOH? Start->Solubility Yes Yes Solubility->Yes No No Solubility->No Recryst Recrystallize: EtOH/Water system Yes->Recryst Chromatography Chromatography Required No->Chromatography PhaseCheck Check Mobile Phase pH Chromatography->PhaseCheck Acidic Acidic (Formic Acid) PhaseCheck->Acidic Basic Basic (NH4OH / pH 10) PhaseCheck->Basic Tail Result: Tailing/Fronting (Avoid unless necessary) Acidic->Tail Sharp Result: Sharp Peaks (Recommended) Basic->Sharp

Figure 2: Decision tree for selecting the optimal purification route based on solubility and phase chemistry.

References

  • Litvinov, V. P. (2004).[1] Synthesis, Structure, and Biological Activity of 1,8-Naphthyridines. Russian Chemical Reviews. (Provides foundational data on solubility and tautomerism).

  • Waters Corporation. (2020).[1] Strategies for the Separation of Basic Compounds in Reverse-Phase LC. (Authoritative guide on using High pH mobile phases for basic heterocycles). [1]

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017).[1][2][3] Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives. Synthesis. (Details on workup and isolation of precipitates).

  • Yukawa, T., et al. (2020).[1][4] Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. Bioorganic & Medicinal Chemistry. (Case study on purification of complex 2-one derivatives).

Sources

Optimization

Technical Support Center: Troubleshooting 1,8-Naphthyridin-2-one Stability in Biological Assays

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Stability, Solubility, and Assay Optimization for 1,8-Naphthyridin-2-one Derivatives Introduction 1,8-Naphthyridin-2-one derivatives are priv...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Stability, Solubility, and Assay Optimization for 1,8-Naphthyridin-2-one Derivatives

Introduction

1,8-Naphthyridin-2-one derivatives are privileged scaffolds in medicinal chemistry, utilized in the development of BCL6 bifunctional degraders, cannabinoid receptor 2 (CB2R) PET ligands, and sphingomyelin synthase 2 (SMS2) inhibitors. However, their unique physicochemical properties—such as high hydrophobicity, susceptibility to CYP450-mediated oxidation, and complex ternary interactions—often manifest as apparent "instability" during in vitro and in vivo biological assays.

This guide provides authoritative troubleshooting strategies to distinguish true chemical degradation from physical precipitation, offering actionable protocols to ensure scientific integrity and reproducibility in your assays.

Part 1: Troubleshooting Guides & FAQs

Q1: My 1,8-naphthyridin-2-one compound shows a rapid concentration drop in aqueous buffers before introducing biological matrices. Is it degrading? A1: Not necessarily. The causality here is often hydrophobicity leading to precipitation , rather than chemical degradation. Highly lipophilic derivatives, such as carborane-substituted 1,8-naphthyridinones used as CB2R ligands, are notoriously insoluble in purely aqueous media without co-solvents [1].

  • The Causality: The planar, aromatic nature of the naphthyridine core promotes π-π stacking. When combined with hydrophobic side chains, this drastically lowers aqueous solubility. This precipitation is frequently misidentified as hydrolytic instability.

  • The Solution (Self-Validating System): Before assuming degradation, run a parallel assay using Dynamic Light Scattering (DLS) or nephelometry to detect particulate formation. Ensure your assay buffer contains an optimized co-solvent (e.g., 1% DMSO) or a surfactant. If the concentration drop persists in 100% organic solvent (e.g., acetonitrile), only then should you investigate thermal or chemical degradation pathways.

Q2: During in vitro liver microsomal assays, my 1,8-naphthyridin-2-one derivative exhibits a very short half-life. How can I enhance its metabolic stability? A2: Rapid metabolic clearance in microsomal assays is typically driven by Cytochrome P450 (CYP450)-mediated oxidation .

  • The Causality: The electron-rich regions of the 1,8-naphthyridine core and any aliphatic side chains (e.g., N-butyl groups) are prime targets for enzymatic hydroxylation and subsequent phase II clearance.

  • The Solution: Implement structural modifications such as deuteration or halogenation . For instance, replacing hydrogen atoms with deuterium on alkyl chains leverages the kinetic isotope effect to slow down C-H bond cleavage, a strategy successfully used to stabilize the CB2R PET ligand [18F]LUZ5-d8 [2]. Alternatively, introducing a fluorine atom (e.g., 7-fluoro-1,8-naphthyridin-2(1H)-one) withdraws electron density from the core, blocking metabolic hotspots and improving overall bioavailability [3].

Q3: I am developing a 1,8-naphthyridin-2-one-based bifunctional degrader (PROTAC) for BCL6. The compound is stable in plasma but fails to induce degradation in cell viability assays. What is the issue? A3: This is a classic hallmark of ternary complex instability or the "hook effect," rather than compound degradation.

  • The Causality: Bifunctional degraders must bind simultaneously to the target protein (BCL6) and an E3 ubiquitin ligase to form a productive ternary complex [4]. If the concentration of the degrader is too high, it saturates both proteins independently, forming inactive binary complexes (the hook effect). Alternatively, the linker may be too rigid or too short, preventing the spatial orientation required for polyubiquitination.

  • The Solution: Do not rely solely on endpoint cell viability (e.g., MTT assays). Validate the degradation mechanism using quantitative immunoblotting across a wide concentration gradient (e.g., 1 nM to 10 µM) to observe the characteristic biphasic degradation curve [5].

Part 2: Quantitative Data Summaries

To guide your structural optimization, the following table summarizes how specific modifications to the 1,8-naphthyridin-2-one scaffold impact stability and assay performance.

Table 1: Structural Modifications and Impact on 1,8-Naphthyridin-2-one Stability

Modification StrategyTarget IssueMechanistic EffectExample Application
Deuteration (e.g., -d8 alkyls) Rapid in vivo / microsomal metabolismKinetic isotope effect increases the activation energy required for CYP450-mediated C-H bond cleavage.CB2R PET ligands (e.g., LUZ5-d8) [2]
Fluorination (C-7 position) Core oxidative degradationElectronegative fluorine withdraws electron density, stabilizing the ring against oxidative attack.Antimicrobial & Anticancer agents [3]
Linker Optimization (PEG/Alkyl) Ternary complex instabilityAdjusts spatial orientation and flexibility, enhancing E3 ligase recruitment and target ubiquitination.BCL6 Bifunctional Degraders [4]
Lipophilicity Adjustment Poor aqueous solubility / PrecipitationReduces LogP to prevent aggregation in aqueous biological assays, improving passive membrane permeability.SMS2 Inhibitors [6]

Part 3: Experimental Protocols

Protocol 1: Self-Validating Microsomal Stability Assay

This protocol is designed to differentiate between true metabolic degradation and non-specific binding/precipitation of 1,8-naphthyridin-2-one compounds.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the 1,8-naphthyridin-2-one compound in 100% LC-MS grade DMSO.

  • Matrix Setup: In a 96-well plate, add human or mouse liver microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Addition: Spike the compound to a final concentration of 1 µM. Critical Step: Ensure the final DMSO concentration does not exceed 0.5% to prevent enzyme inhibition and compound precipitation.

  • Control Implementation (Self-Validation):

    • Minus-NADPH Control: Incubate the compound with microsomes but without the NADPH regenerating system. A drop in concentration here indicates precipitation or non-specific binding to the plastic/protein, not metabolism.

    • Positive Control: Run a known rapidly metabolized drug (e.g., Verapamil) in parallel to validate enzyme activity.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding the NADPH regenerating system (1 mM final).

  • Quenching & Analysis: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

Protocol 2: Quantitative Immunoblotting for BCL6 Degradation

Used to validate the stability and efficacy of 1,8-naphthyridin-2-one heterobifunctional degraders.

Step-by-Step Methodology:

  • Cell Seeding: Seed BCL6-dependent cancer cells (e.g., OCI-Ly1) in 6-well plates at

    
     cells/well.
    
  • Gradient Treatment: Treat cells with the degrader in a logarithmic concentration gradient (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) to capture the hook effect. Include a DMSO vehicle control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Lysis: Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification & Blotting: Quantify protein concentration using a BCA assay. Load equal amounts of protein (20 µg) onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with anti-BCL6 and anti-GAPDH (loading control) primary antibodies.

  • Analysis: Use a fluorescent secondary antibody and an imaging system (e.g., LI-COR Odyssey) to quantify the BCL6 band intensity relative to GAPDH.

Part 4: Visualizations

Workflow: Diagnosing Compound Loss in Biological Assays

The following diagram illustrates the logical decision tree for troubleshooting apparent instability of 1,8-naphthyridin-2-ones in aqueous environments.

G Start Compound Conc. Drop in Biological Assay CheckSol Check Aqueous Solubility (Nephelometry/LC-MS) Start->CheckSol IsSoluble Is it soluble? CheckSol->IsSoluble Precipitation Precipitation Issue: Optimize DMSO/Surfactant IsSoluble->Precipitation No Metabolism Metabolic/Chemical Instability: Run Microsomal Assay IsSoluble->Metabolism Yes Modifications Structural Optimization: Fluorination / Deuteration Metabolism->Modifications

Caption: Logical workflow for distinguishing between physical precipitation and chemical/metabolic instability.

Mechanism: Target Degradation Pathway

This diagram maps the self-validating biochemical pathway required for 1,8-naphthyridin-2-one bifunctional degraders to successfully eliminate target proteins.

G Degrader 1,8-Naphthyridin-2-one Bifunctional Degrader Ternary Ternary Complex Formation Degrader->Ternary Target BCL6 Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination Polyubiquitination of BCL6 Ternary->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Mechanistic pathway of BCL6 targeted degradation via ternary complex formation and proteasomal clearance.

References

  • Development of the High-Affinity Carborane-Based Cannabinoid Receptor Type 2 PET Ligand [18F]LUZ5-d8. Journal of Medicinal Chemistry.[Link]

  • Development of the High-Affinity Carborane-Based Cannabinoid Receptor Type 2 PET Ligand [18F]LUZ5-d8 (Deuteration Study). Journal of Medicinal Chemistry.[Link]

  • Targeted Degradation of BCL6 Using Novel Bifunctional Degraders: A New Therapeutic Strategy for BCL6-Positive Cancers. ACS Medicinal Chemistry Letters. [Link]

  • WO2023244917 - 1,8-NAPHTHYRIDIN-2-ONE HETEROBIFUNCTIONAL BCL6 DEGRADERS. WIPO Patentscope.[Link]

  • Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. Bioorganic & Medicinal Chemistry.[Link]

Troubleshooting

"common side reactions in the synthesis of 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one"

Current Status: Operational Topic: Troubleshooting Common Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists Executive Summary The synthesis of 4,7-Dimethyl-1,8-naphthyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Common Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The synthesis of 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one is a classic example of the Friedländer-type condensation (often modified as a Skraup-like cyclization) between 2-amino-6-methylpyridine and ethyl acetoacetate. While the reagents are simple, the reaction is notoriously sensitive to thermodynamic control.

The primary failure mode is not decomposition, but regiochemical divergence . The nitrogen of the pyridine ring competes with the C3-carbon for cyclization, leading to a fused pyrimido[1,2-a]pyrimidine system rather than the desired 1,8-naphthyridine scaffold.

This guide addresses the three most reported technical tickets: Isomer Formation , Oligomerization (Tarring) , and Purification Failures .

Ticket #001: Regioselectivity Failure (The "Isomer" Problem)

User Report: "My LC-MS shows the correct mass (MW ~174), but the 1H-NMR splitting pattern is incorrect. The melting point is lower than the reported 260-265°C."

Diagnosis: You have likely synthesized 2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one instead of the target naphthyridine. This is the kinetic product of the reaction.

The Mechanism of Failure

The reaction proceeds via an intermediate enamine/amide formed by the attack of the exocyclic amine on the keto-group of ethyl acetoacetate. From this intermediate, two pathways diverge:

  • Path A (Kinetic): Attack by the ring nitrogen onto the ester carbonyl. This forms the 6,6-fused system (pyrimido-pyrimidine). This occurs at lower temperatures (<100°C) or in the presence of POCl3.

  • Path B (Thermodynamic): Attack by the C3-carbon of the pyridine ring onto the ester carbonyl. This forms the 6,6-fused 1,8-naphthyridine. This requires high activation energy (typically >120°C and strong acid catalysis like PPA).

Troubleshooting Protocol
ParameterRecommendationRationale
Temperature > 120°C (Internal)High thermal energy is required to reverse the kinetic product formation and drive the C-alkylation.
Solvent/Catalyst Polyphosphoric Acid (PPA) PPA acts as both solvent and Lewis acid, stabilizing the transition state for C-cyclization.
Time 2–4 Hours Extended time allows the reversible kinetic product to convert to the thermodynamic naphthyridine.

Ticket #002: Carbonization & "Black Tar" Formation

User Report: "The reaction turned into a solid black mass inside the flask. I cannot stir it or extract the product."

Diagnosis: This is caused by uncontrolled exotherms in Polyphosphoric Acid (PPA) or local overheating . PPA is highly viscous; poor heat transfer leads to hot spots where the organic substrate oligomerizes (chars).

Corrective Workflow
  • The "Pre-Mix" Technique: Do not add reactants to hot PPA.

    • Mix 2-amino-6-methylpyridine and ethyl acetoacetate without acid first.

    • Add this mixture to PPA at 60–70°C .

    • Slowly ramp to 120°C over 45 minutes.

  • Mechanical Stirring: Magnetic stir bars often fail in PPA. Use an overhead mechanical stirrer to ensure homogenous heat distribution.

Ticket #003: Solubility & Purification

User Report: "The product precipitated, but I cannot recrystallize it. It is insoluble in Ethanol, DCM, and Acetone."

Diagnosis: 1,8-Naphthyridin-2(1H)-ones possess strong intermolecular hydrogen bonding (lactam-lactim tautomerism) and pi-stacking, rendering them "brick dust"—highly insoluble solids.

Solubility Profile & Purification Guide
SolventSolubilityUsage
Ethanol/Methanol PoorUse for washing away starting materials (the product will remain solid).
DMF / DMSO Moderate (Hot)Good for recrystallization if the product is fairly clean.
Glacial Acetic Acid Good (Hot) Recommended Recrystallization Solvent.
Dilute HCl Soluble (Protonated)Purification Trick: Dissolve crude in 2M HCl, filter off insoluble tar, then neutralize with NH4OH to reprecipitate pure product.

Deep Dive: Mechanistic Pathways

The following diagram illustrates the critical divergence point between the kinetic side-reaction and the thermodynamic target synthesis.

ReactionPathways Reactants 2-Amino-6-methylpyridine + Ethyl Acetoacetate Intermediate Intermediate Enamine/Amide Reactants->Intermediate Condensation (-H2O) KineticProduct SIDE REACTION: 2,6-Dimethyl-pyrido[1,2-a]pyrimidin-4-one (Kinetic Product) Intermediate->KineticProduct Ring N-Attack Low Temp / POCl3 TargetProduct TARGET: 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one (Thermodynamic Product) Intermediate->TargetProduct Ring C-Attack PPA / >120°C KineticProduct->TargetProduct Thermal Rearrangement (Slow, High Temp)

Figure 1: Divergent pathways in the condensation of 2-aminopyridines with beta-keto esters. Note that the kinetic pyrimido-pyrimidine can sometimes rearrange to the naphthyridine under sustained high heat.

Standard Operating Procedure (SOP)

Target: 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one Scale: 10 mmol basis

  • Preparation: In a round-bottom flask equipped with an overhead stirrer , place Polyphosphoric Acid (PPA, ~20 g). Heat to 70°C .

  • Addition: Add 2-amino-6-methylpyridine (1.08 g, 10 mmol) and Ethyl acetoacetate (1.30 g, 10 mmol). Note: A slight excess of keto-ester (1.1 eq) is often beneficial.

  • Reaction:

    • Stir at 70°C for 20 minutes to ensure mixing.

    • Ramp temperature to 120–130°C .

    • Hold at 130°C for 3 hours . (Monitor by TLC: Eluent 10% MeOH in DCM; note that PPA makes sampling difficult—remove a drop and quench in water/EtOAc).

  • Quench: Cool the mixture to ~80°C. Pour the viscous syrup slowly into crushed ice (100 g) with vigorous stirring.

  • Neutralization: The product is soluble in the acidic quench. Neutralize the aqueous solution with Ammonium Hydroxide (28%) until pH ~7-8. The product will precipitate as a solid.

  • Isolation: Filter the solid. Wash copiously with water (to remove phosphate salts) and cold ethanol (to remove unreacted ester).

  • Purification: Recrystallize from hot Glacial Acetic Acid or DMF.

References

  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine chemistry. V. Synthesis of 1,8-naphthyridines. The Journal of Organic Chemistry, 32(3), 832–834. Link

  • Litvinov, V. P. (2004). Chemistry of 1,8-naphthyridines. Russian Chemical Reviews, 73(7), 637. Link

  • Ferrarini, P. L., et al. (1998). Synthesis and biological evaluation of 1,8-naphthyridine-4-one derivatives. European Journal of Medicinal Chemistry, 33(5), 383-397. (Discusses the competition between the pyrimido and naphthyridine rings). Link

  • Moghimi, S., et al. (2014). 1,8-Naphthyridine Derivatives: An Updated Review. Journal of Heterocyclic Chemistry. (Review of modern synthetic modifications). Link

Optimization

Technical Support Center: Overcoming Low Yields in the Friedländer Annulation of 1,8-Naphthyridines

Welcome to the technical support center for the synthesis of 1,8-naphthyridines. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize the Friedländer annulation and encounter c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,8-naphthyridines. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize the Friedländer annulation and encounter challenges, particularly with reaction yields. As a core scaffold in numerous pharmaceuticals and functional materials, the efficient synthesis of 1,8-naphthyridines is of paramount importance.[1][2][3][4] This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate the complexities of this classic yet often challenging reaction.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section is structured in a question-and-answer format to directly address the common problems encountered during the Friedländer synthesis of 1,8-naphthyridines.

Question 1: I'm getting a very low yield or no product at all. What are the most common culprits?

Answer: Low yields in the Friedländer synthesis are a frequent issue and can often be traced back to a few key factors.[5]

  • Harsh Reaction Conditions: Traditionally, this reaction has been performed at high temperatures with strong acids or bases.[6][7] These conditions can lead to the degradation of sensitive starting materials or the desired product, as well as promote unwanted side reactions.

  • Suboptimal Catalyst Choice: The catalyst is critical. An inappropriate acid, base, or Lewis acid may result in low conversion rates or favor the formation of side products.[5][8] The electronic and steric nature of your specific substrates (the 2-aminonicotinaldehyde derivative and the carbonyl compound) heavily influences the ideal catalyst.

  • Side Reactions: The most common competing reaction is the self-condensation of the ketone or aldehyde starting material (an aldol condensation), which consumes your reagents without forming the desired naphthyridine.[5][8] Additionally, self-condensation of the 2-aminoaryl aldehyde can lead to undesired dimers.[8][9]

  • Poor Solubility: If your reactants are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete. This is a common issue when moving towards greener, but more polar, solvents like water.[5]

Initial Troubleshooting Steps:

  • Re-evaluate your catalyst: Are you using a catalyst reported to be effective for 1,8-naphthyridines?

  • Lower the temperature: High temperatures are not always better. Try running the reaction at a milder temperature for a longer period.

  • Check for side products: Analyze your crude reaction mixture by TLC, LC-MS, or ¹H NMR to identify potential side products, which can give clues as to what is going wrong.

Question 2: How do I select the right catalyst for my specific substrates?

Answer: Catalyst selection is arguably the most critical parameter to optimize. There is no single "best" catalyst; the optimal choice depends on your starting materials. Modern methods have moved beyond simple mineral acids and bases.

  • For High Regioselectivity with Unsymmetrical Ketones: When using a ketone with two different α-methylene groups, controlling which one reacts is crucial. Amine-based organocatalysts, particularly cyclic secondary amines, have shown exceptional ability to direct the reaction.

    • Insight: The bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) is a highly reactive and regioselective catalyst, providing 2-substituted 1,8-naphthyridines with regioselectivities as high as 96:4.[10][11][12][13] The mechanism involves the formation of an enamine intermediate, which favors reaction at the less sterically hindered α-carbon of the ketone.[6]

  • For Green and High-Yield Synthesis: Ionic liquids (ILs) and metal-free catalysts in aqueous media represent the cutting edge of sustainable synthesis.

    • Insight: Choline hydroxide (ChOH) , an inexpensive and biocompatible ionic liquid, has been shown to be a superior catalyst for synthesizing 1,8-naphthyridines in water, often resulting in excellent yields (>90%).[1][14][15] DFT studies suggest that ChOH's ability to form hydrogen bonds with the reactants is pivotal for facilitating the reaction in water.[1][14][15] Basic ILs like [Bmmim][Im] have also been used with great success under solvent-free conditions.[2][16]

  • For Simple, Solvent-Free Conditions: Lewis acids can be highly effective, especially under solvent-free or microwave conditions.

    • Insight: Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) is an efficient and reusable catalyst for this reaction under solvent-free grinding conditions at room temperature, offering high yields and operational simplicity.[17] Molecular iodine has also been used as an effective catalyst, typically at elevated temperatures (80-100 °C).[5]

Catalyst Selection Summary Table
Catalyst TypeExample(s)Key AdvantagesBest For...
Organocatalyst TABO, PyrrolidineHigh regioselectivity, mild conditionsReactions with unsymmetrical methyl ketones.[10][11][12]
Ionic Liquid Choline Hydroxide, [Bmmim][Im]High yields, green (water/solvent-free), reusable.[1][2]General high-yield synthesis, gram-scale reactions.[1][14]
Lewis Acid CeCl₃·7H₂O, In(OTf)₃, IodineSolvent-free conditions, operational simplicity.[17][18]Rapid synthesis, avoiding hazardous solvents.
Base Catalyst KOH, PiperidineInexpensive, traditional method.Simple, robust substrates.[7][8]

Question 3: I'm observing a mixture of regioisomers. How can I improve the selectivity?

Answer: This is a classic problem when using unsymmetrical ketones. The reaction can proceed via two different enolates or enamines, leading to a mixture of products.

  • Causality: The formation of regioisomers is a result of the two possible modes of cyclization.[2][16] The ratio of products is determined by the relative stability of the transition states leading to them.

  • Proven Solutions:

    • Catalyst Choice: As mentioned above, catalysts like TABO are specifically designed to provide high regioselectivity by favoring the formation of the kinetic enamine from the methyl group of a methyl ketone.[10][11][12]

    • Slow Addition of the Ketone: Regardless of the catalyst, slowly adding the ketone substrate to the reaction mixture (containing the 2-aminonicotinaldehyde and catalyst) can significantly improve regioselectivity.[10][11][13] This keeps the instantaneous concentration of the ketone low, favoring the kinetically preferred reaction pathway over thermodynamic side reactions like self-condensation.[8]

    • Temperature Optimization: The effect of temperature on regioselectivity can be complex. In some systems, higher temperatures have been shown to increase regioselectivity.[10][11][12] It is crucial to screen a range of temperatures for your specific substrate combination.

Troubleshooting Workflow for Low Yields

G cluster_analysis Diagnosis from Crude Analysis cluster_solutions Actionable Solutions start Low Yield Observed check_reactants 1. Verify Reactant Purity & Stoichiometry start->check_reactants analyze_crude 2. Analyze Crude Mixture (TLC, LC-MS) check_reactants->analyze_crude unreacted_sm A. Starting Material Remains analyze_crude->unreacted_sm Incomplete Conversion side_products B. Side Products Observed analyze_crude->side_products Poor Selectivity regioisomers C. Regioisomers Formed analyze_crude->regioisomers Poor Regioselectivity sol_A Increase Temp/Time Change Solvent Use Fresh/More Catalyst unreacted_sm->sol_A sol_B Lower Temperature Use Milder Catalyst (e.g., ChOH in H2O) side_products->sol_B sol_C Use Regioselective Catalyst (TABO) Slowly Add Ketone regioisomers->sol_C optimize Optimize & Resynthesize sol_A->optimize sol_B->optimize sol_C->optimize

Caption: A logical workflow for diagnosing and solving low-yield issues.

Optimized Experimental Protocols

The following protocols are based on modern, high-yielding methods reported in peer-reviewed literature. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: High-Yield Synthesis in Water using Choline Hydroxide

This method is environmentally friendly, uses an inexpensive catalyst, and provides excellent yields for a variety of substrates.[1][4][14]

  • Materials:

    • 2-Aminonicotinaldehyde (0.5 mmol, 1.0 equiv)

    • Active methylene carbonyl compound (e.g., acetone) (0.5 mmol, 1.0 equiv)

    • Choline hydroxide (ChOH) (1 mol%)

    • Deionized water (1 mL)

  • Procedure:

    • To a clean round-bottom flask, add the 2-aminonicotinaldehyde and the carbonyl compound.

    • Add 1 mL of deionized water, followed by the choline hydroxide catalyst (1 mol%).

    • Stir the reaction mixture vigorously at 50 °C.

    • Monitor the reaction's completion by Thin-Layer Chromatography (TLC) (e.g., eluent: 10% Methanol/DCM). The reaction is typically complete within 6 hours.[1][14]

    • Upon completion, allow the mixture to cool to room temperature. The product often precipitates directly from the solution.

    • Isolate the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold water to remove the catalyst and dry under vacuum.

  • Expected Outcome: Yields for this method are consistently reported to be excellent, often exceeding 95%.[14]

Protocol 2: Regioselective Synthesis using TABO Organocatalyst

This protocol is ideal for reactions with unsymmetrical methyl ketones where regioselectivity is a primary concern.[10][11]

  • Materials:

    • 2-Aminonicotinaldehyde (1.0 equiv)

    • Unsymmetrical methyl ketone (e.g., 2-butanone) (1.2 equiv)

    • TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) (20 mol%)

    • Anhydrous toluene

  • Procedure:

    • Set up a round-bottom flask with a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

    • To the flask, add the 2-aminonicotinaldehyde and TABO catalyst in anhydrous toluene.

    • Heat the mixture to the desired temperature (e.g., 80-110 °C). Temperature may need optimization.[11]

    • Using a syringe pump, add the methyl ketone substrate slowly to the reaction mixture over several hours. This slow addition is critical for achieving high regioselectivity. [10][11]

    • Continue to heat the reaction until completion, as monitored by TLC or LC-MS.

    • After cooling, remove the solvent under reduced pressure.

    • Purify the crude product via column chromatography to isolate the desired regioisomer.

  • Expected Outcome: This method typically yields the 2-alkyl-substituted 1,8-naphthyridine as the major product with high regioselectivity (≥90:10) and good isolated yields (65-84%).[11][12]

Understanding the Mechanism and Influencing Factors

The Friedländer annulation proceeds via an initial aldol-type condensation between the two carbonyl partners, followed by a cyclization and dehydration (aromatization) to form the final heterocyclic ring.

G cluster_reactants Reactants cluster_steps Reaction Pathway cluster_factors Key Influencing Factors R1 2-Amino- nicotinaldehyde Step1 Step 1: Aldol Condensation R1->Step1 R2 Active Methylene Compound R2->Step1 Step2 Step 2: Cyclization (Imine Formation) Step1->Step2 Step3 Step 3: Dehydration (Aromatization) Step2->Step3 Product 1,8-Naphthyridine Product Step3->Product Catalyst Catalyst (Acid/Base/Organo) Catalyst->Step1 Temp Temperature Temp->Step1 Temp->Step3 Solvent Solvent Polarity Solvent->Step1 Sterics Steric Hindrance (Regioselectivity) Sterics->Step1

Caption: The Friedländer mechanism and key factors influencing the reaction outcome.

Frequently Asked Questions (FAQs)

  • Q: Can I use microwave irradiation to speed up the reaction?

    • A: Yes, microwave-assisted synthesis has been successfully applied to the Friedländer annulation, often in solvent-free conditions.[19] Using a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) under microwave irradiation can significantly reduce reaction times to just a few minutes and provide good to excellent yields.[19]

  • Q: Are there viable alternatives to the Friedländer synthesis for 1,8-naphthyridines?

    • A: While the Friedländer reaction is one of the most common methods, other named reactions like the Skraup, Combes, and Pfitzinger reactions can also be used to synthesize naphthyridine cores, though they are often less direct.[2] More modern approaches include metal-catalyzed annulations of aminopyridines with alkynes.[3]

  • Q: My reaction works at a small scale, but the yield drops upon scale-up. Why?

    • A: Scale-up issues often relate to mass and heat transfer. A reaction that heats efficiently in a 25 mL flask may have hot or cold spots in a 1 L reactor. This can lead to increased side product formation. When scaling up, ensure efficient stirring and controlled heating. Methods developed in highly controlled environments like microwave reactors may require significant re-optimization for large-scale batch synthesis.[6]

References

  • Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. PubMed. [Link]

  • Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. [Link]

  • A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. [Link]

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ResearchGate. [Link]

  • CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry. [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Publications. [Link]

  • Synthesis of 1,8-naphthyridines: a recent update (microreview). K.T.H.M. College, Nashik. [Link]

  • MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. [Link]

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • Friedländer synthesis. Wikipedia. [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. [Link]

  • NHC-Cu(I)-Catalyzed Friedländer-Type Annulation of Fluorinated o-Aminophenones with Alkynes on Water: Competitive Base-Catalyzed Dibenzo[b,f][10][12]diazocine Formation. PubMed. [Link]

  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 4,7-dimethyl-1,8-naphthyridin-2(1H)-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 4,7-dimethyl-1,8-naphthyridin-2(1H)-one.

The construction of the 1,8-naphthyridine core typically relies on the condensation of 2-amino-6-methylpyridine with a


-keto ester such as ethyl acetoacetate[1]. While this Skraup/Knorr-type condensation is straightforward at the bench scale, transitioning to multi-gram or kilogram scales introduces severe thermodynamic, rheological, and regioselectivity challenges. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-fidelity scale-up.

Process Visualization: Synthesis Workflow

G N1 2-Amino-6-methylpyridine + Ethyl acetoacetate N2 Enamine Intermediate (Kinetic Product) N1->N2 Condensation (-H2O) N3 PPA-Catalyzed Cyclization (110-130°C) N2->N3 Heat / Acid N4 4,7-Dimethyl-1,8-naphthyridin- 2(1H)-one (Crude) N3->N4 Intramolecular Ring Closure N5 Aqueous Quench & Neutralization (pH 7-8) N4->N5 Ice/Water N6 Purified Product (>98% HPLC) N5->N6 Filtration & Recrystallization

Workflow for the scale-up synthesis of 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one via PPA catalysis.

Quantitative Data: Evaluation of Scale-Up Methodologies

Selecting the correct activation method is critical for scale-up. The table below summarizes the causality behind yield variations across different synthetic environments.

Synthesis MethodTemp (°C)Time (h)Typical YieldScale-Up SuitabilityPrimary Causality / Limitation
Polyphosphoric Acid (PPA) 110–1304–675–85%High Strong dehydration drives equilibrium; high viscosity requires mechanical stirring[2].
Thermal (Dowtherm A) 240–2501–250–60%Low Extreme heat causes oxidative degradation and tarring; dangerous at large scales.
Acidic Ethanol (Reflux) 78–8012–2430–40%Medium Insufficient thermal energy for complete intramolecular Friedel-Crafts cyclization.

Self-Validating Scale-Up Protocol (PPA Method)

This protocol utilizes a two-stage self-validating system. By isolating the intermediate, you prevent the carryover of unreacted starting materials into the harsh polyphosphoric acid (PPA) matrix, drastically improving the purity profile of the final naphthyridinone core.

Phase 1: Enamine Formation (Checkpoint 1)
  • Charge: To a 2 L round-bottom flask equipped with a Dean-Stark trap and mechanical stirrer, add 2-amino-6-methylpyridine (1.0 eq, 108 g) and toluene (500 mL).

  • Addition: Slowly add ethyl acetoacetate (1.1 eq, 143 g) and a catalytic amount of

    
    -toluenesulfonic acid (0.05 eq).
    
  • Reflux: Heat to reflux (approx. 110°C). The Dean-Stark trap will collect the azeotroped water.

  • Validation Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The reaction is complete when the primary amine spot disappears. Self-validation: 1H NMR of an aliquot should show the disappearance of the

    
     broad singlet and the appearance of a strongly deshielded enamine 
    
    
    
    proton (typically >9.0 ppm).
  • Concentration: Remove toluene under reduced pressure to yield the crude enamine intermediate.

Phase 2: Intramolecular Cyclization
  • Preparation: In a separate 3 L jacketed reactor equipped with a heavy-duty mechanical overhead stirrer, pre-heat Polyphosphoric Acid (PPA) (approx. 5-7 times the weight of the intermediate) to 90°C to reduce viscosity[2].

  • Addition: Add the crude enamine portion-wise over 45 minutes to avoid sudden exotherms.

  • Cyclization: Ramp the temperature to 120°C. Maintain vigorous stirring for 4 hours.

  • Validation Checkpoint: Sample the highly viscous mixture (carefully, using a glass rod), quench in water, extract with ethyl acetate, and run HPLC. Look for the disappearance of the enamine peak.

Phase 3: Quench and Isolation
  • Quench: Cool the reactor to 80°C. Slowly pour the hot PPA mixture onto 3 kg of crushed ice under vigorous agitation.

  • Neutralization: The solution will be highly acidic. Slowly add concentrated aqueous ammonia (

    
    ) until the pH reaches 7.5–8.0. Causality: Ammonia is preferred over NaOH because ammonium phosphate salts remain highly soluble in water, whereas sodium phosphates can precipitate and contaminate the product.
    
  • Filtration: Filter the precipitated 4,7-dimethyl-1,8-naphthyridin-2(1H)-one. Wash thoroughly with cold water.

  • Purification: Recrystallize from ethanol or DMF to achieve >98% purity.

Troubleshooting & FAQs

Q1: During the scale-up from 10 g to 500 g, my yield dropped from 85% to 45% with significant black tar formation. What is causing this?

Causality & Solution: This is a classic rheological failure. PPA is highly viscous. In a 10 g bench-scale reaction, a magnetic stir bar provides sufficient mixing. At 500 g, magnetic stirring fails, leading to a stagnant boundary layer against the heating mantle. This localized overheating (often exceeding 180°C at the glass wall) causes oxidative degradation and polymerization (tarring). Action: You must switch to a heavy-duty mechanical overhead stirrer with a PTFE anchor blade. Additionally, use a programmable heating mantle or oil bath to ensure uniform heat distribution, never exceeding a jacket temperature of 135°C.

Q2: LC-MS analysis of my crude mixture shows the formation of a pyrimidine derivative instead of the desired 1,8-naphthyridine. How do I correct this regioselectivity?

Causality & Solution: 2-Amino-6-methylpyridine possesses two basic nitrogen centers (the exocyclic amine and the endocyclic pyridine nitrogen). The initial reaction with ethyl acetoacetate can branch into two pathways. Under kinetic control or insufficient acid catalysis, N-acylation at the ring nitrogen can occur, leading to a pyrimidine derivative[3]. The 1,8-naphthyridine is the thermodynamic product requiring C-C bond formation at the 3-position of the pyridine ring[1]. Action: Ensure your PPA has high active


 content (at least 83%). If the PPA has absorbed atmospheric moisture, its dehydrating power drops, stalling the reaction at the kinetic pyrimidine or uncyclized enamine stage. Increase the cyclization temperature strictly to 120°C to provide the activation energy required for the Friedel-Crafts-type ring closure.
Q3: The cyclization step seems incomplete even after 12 hours of heating. How can I drive the reaction to completion?

Causality & Solution: The condensation and subsequent cyclization generate water and ethanol. If these byproducts are not efficiently removed from the micro-environment of the reaction, Le Chatelier's principle dictates that the equilibrium will stall. Action: If performing the reaction in a solvent (like Dowtherm A or high-boiling aromatics), you must operate the system with a Dean-Stark apparatus or an open distillation setup to continuously strip out ethanol and water. If using PPA, ensure the flask is purged with a steady sweep of dry Nitrogen to carry away volatile byproducts.

Q4: My product is heavily contaminated with inorganic salts after the PPA quench. How do I efficiently isolate the organic core?

Causality & Solution: Quenching PPA generates massive amounts of phosphoric acid. Neutralizing this with sodium hydroxide (


) or potassium hydroxide (

) generates sodium/potassium phosphates, which have limited solubility in cold water and easily co-precipitate with your naphthyridinone product. Action: Always neutralize PPA quenches with aqueous ammonia (

). Ammonium phosphate is highly water-soluble, ensuring that only your organic 4,7-dimethyl-1,8-naphthyridin-2(1H)-one precipitates. If salt entrapment has already occurred, resuspend the crude solid in boiling water for 30 minutes, filter hot, and dry.

References

  • National Center for Biotechnology Information (PMC). "General Pathway for a Convenient One-Pot Synthesis of Trifluoromethyl-Containing 2-amino-7-alkyl(aryl/heteroaryl)-1,8-naphthyridines and Fused Cycloalkane Analogues". Source: nih.gov.
  • Oxford University Press. "The reaction of 2-amino-6-methylpyridine with Ia also gave a quinazoline derivative without producing a 1,8-naphthyridine derivative". Source: oup.com.
  • Benchchem. "4-Methyl-1,8-naphthyridine-2,7-diol". Source: benchchem.com.

Sources

Optimization

"degradation pathways of 1,8-naphthyridin-2-one derivatives under experimental conditions"

The following guide serves as a specialized Technical Support Center for researchers working with 1,8-naphthyridin-2-one scaffolds. It is designed to troubleshoot stability issues, identify degradation products, and opti...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 1,8-naphthyridin-2-one scaffolds. It is designed to troubleshoot stability issues, identify degradation products, and optimize experimental conditions.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Degradation Pathways & Stability Troubleshooting

Core Stability Profile

The 1,8-naphthyridin-2-one core (a tautomer of 2-hydroxy-1,8-naphthyridine) is an aromatic, bicyclic nitrogen heterocycle. Unlike fragile


-lactams, this 6-membered lactam system exhibits significant thermodynamic stability due to aromatic resonance. However, specific experimental stressors—UV irradiation, oxidative environments, and extreme pH —trigger predictable degradation cascades.
Quick Reference: Stability Matrix
Stress ConditionStability RatingPrimary Degradation PathwayKey Marker / Product
Ambient Light ⚠️ ModeratePhotodecarboxylation / Radical oxidationDes-carboxy analogs, dimers
Acid (pH < 2) ✅ HighProtonation (Reversible)Stable cation (N8-H+)
Base (pH > 10) ⚠️ LowLactam Ring Opening (Slow)Amino-vinyl-pyridine derivatives
Oxidants (

)
❌ UnstableN-Oxidation / HydroxylationN-oxides, 7-OH derivatives
Biological (Microsomes) ❌ UnstableCYP450-mediated oxidation7-COOH, Glucuronides

Troubleshooting Modules (Q&A)

Module A: Photostability & Light-Induced Degradation

User Question: "I am observing a loss of potency and the appearance of a new, slightly less polar peak in HPLC after exposing my 1,8-naphthyridin-2-one derivative to UV light. What is happening?"

Technical Diagnosis: You are likely observing Photodecarboxylation or Radical Substitution , depending on your C3 substituent.

  • Mechanism: 1,8-naphthyridines are chromophores that absorb strongly in the UV-A/B region. Upon excitation, if a carboxylic acid is present at C3 (common in drugs like Nalidixic acid), the molecule undergoes decarboxylation.

  • Secondary Pathway: If no carboxyl group is present, the excited triplet state can generate singlet oxygen (

    
    ) or radicals, leading to oxidation at the C7-methyl group or dimerization.
    

Troubleshooting Steps:

  • Step 1 (Verification): Check your HPLC chromatogram. A less polar peak (longer retention time on Reverse Phase) often indicates decarboxylation (

    
     loss reduces polarity).
    
  • Step 2 (Control): Run a "Dark Control" wrapped in aluminum foil alongside your test sample. If the degradation stops, it is strictly photonic.

  • Step 3 (Mitigation): Use amber glassware. If working with C3-carboxylates, avoid wavelengths <320 nm.

Visual Pathway: Photodegradation & Oxidation

Photodegradation Parent 1,8-Naphthyridin-2-one (Parent) Excited Excited Triplet State (T1) Parent->Excited UV Light (hν) NOxide N-Oxide (N8-O) Parent->NOxide Oxidative Stress (H2O2/MCPBA) Radical Radical Intermediate Excited->Radical ISC / H-abstraction Decarboxy Des-carboxy Product (Loss of C3-COOH) Radical->Decarboxy -CO2 (if C3-COOH present) Dimer Photodimer Radical->Dimer Dimerization

Caption: Figure 1. Primary photodegradation and oxidative pathways.[1] Note that decarboxylation is the dominant pathway for C3-acid derivatives.

Module B: Chemical Stability (Hydrolysis & Oxidation)

User Question: "My compound is stable in 1N HCl, but I see rapid degradation in 1N NaOH. Is the lactam ring opening?"

Technical Diagnosis: Yes, but it requires high energy. The 1,8-naphthyridin-2-one ring is a 6-membered lactam fused to a pyridine ring, making it significantly more stable than


-lactams.
  • Acidic Conditions: The N8 nitrogen protonates, stabilizing the aromatic system. Hydrolysis is negligible at room temperature.

  • Alkaline Conditions: The hydroxide ion (

    
    ) attacks the carbonyl carbon (C2). While resistant, prolonged exposure to pH > 10 or high temperatures will open the ring, forming an amino-vinyl-pyridine carboxylate .
    

User Question: "I see a peak with Mass +16 Da in my LC-MS data. Is this an impurity or a degradant?"

Technical Diagnosis: This is a classic signature of N-Oxidation .

  • Cause: Exposure to air over long periods (slow) or presence of peroxides in solvents (e.g., old THF or ethers).

  • Location: The N8 nitrogen (in the pyridine ring) is the most nucleophilic and susceptible to oxidation, forming the N-oxide.

  • Differentiation: N-oxides often elute earlier (more polar) than the parent in Reverse Phase HPLC, whereas hydroxylated carbon metabolites (also +16 Da) might elute closer to the parent.

Module C: Biological Stability (Metabolic)

User Question: "In liver microsome assays, my compound disappears rapidly. What are the likely metabolites?"

Technical Diagnosis: 1,8-naphthyridin-2-one derivatives are prime substrates for Cytochrome P450 (CYP450) enzymes.

  • C7-Methyl Oxidation: If your derivative has a methyl group at C7 (like Nalidixic acid), this is the metabolic "soft spot." It oxidizes sequentially:

    • 
       (Alcohol, +16 Da)
      
    • 
       (Carboxylic Acid, +30 Da from parent)
      
  • Glucuronidation: The resulting alcohols or acids are rapidly conjugated.

Visual Workflow: Troubleshooting Decision Tree

Troubleshooting Start Problem: Loss of Purity / Potency CheckLight Step 1: Is sample light-protected? Start->CheckLight CheckMass Step 2: Check LC-MS Shift CheckLight->CheckMass Yes LightIssue Photodegradation (Decarboxylation/Dimerization) CheckLight->LightIssue No Mass16 Mass Shift +16 Da? CheckMass->Mass16 Check Mass NOxide N-Oxide Formation (Check Peroxides) Mass16->NOxide Yes MassMinus44 Mass Shift -44 Da? Mass16->MassMinus44 No Decarb Decarboxylation (Check UV/Heat) MassMinus44->Decarb Yes RingOpen Ring Opening (Check pH > 10) MassMinus44->RingOpen No (Complex Mix)

Caption: Figure 2. Diagnostic workflow for identifying degradation sources based on experimental observations.

Experimental Protocols for Stability Testing

Protocol A: Forced Degradation (Stress Testing)

Use this to validate your analytical method.

  • Acid Hydrolysis: Dissolve 1 mg/mL sample in 0.1 N HCl. Heat at 60°C for 4 hours.

    • Expectation: < 5% degradation (Stable).[2]

  • Base Hydrolysis: Dissolve 1 mg/mL sample in 0.1 N NaOH. Heat at 60°C for 4 hours.

    • Expectation: 5-20% degradation (Ring opening).

  • Oxidation: Add 3%

    
     to sample solution at RT. Monitor at 0, 2, and 24 hours.
    
    • Expectation: Formation of N-oxide (+16 Da).

Protocol B: "Dark Control" Setup

Use this to rule out photo-instability.

  • Prepare two identical 10 mL volumetric flasks of your sample (e.g., 50 µM in Methanol).

  • Sample A (Exposed): Place on the laboratory bench under standard fluorescent lighting.

  • Sample B (Control): Wrap the flask entirely in aluminum foil.

  • Analyze both by HPLC after 24 hours.

  • Calculation: If Purity(A) < Purity(B), the compound is photolabile.

References

  • Photodegradation Mechanisms

    • Study on the photostability of fluoroquinolones (naphthyridine core).
    • Torniainen, K., et al. (1997). "Photodegradation of ciprofloxacin and related fluoroquinolones." International Journal of Pharmaceutics.

  • Metabolic Pathways (Nalidixic Acid Model)
  • Lactam Ring Stability

    • Hydrolysis kinetics of 6-membered lactams.
    • Imming, P., et al. (2000). "Hydrolytic Stability Versus Ring Size in Lactams." Journal of Medicinal Chemistry.

  • Oxidative Degradation

    • N-oxide formation in nitrogen heterocycles.[3]

    • Wu, Y., et al. (2003). "Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Reference Data & Comparative Studies

Validation

Anticancer Activity of 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one Derivatives Versus Doxorubicin: A Comprehensive Mechanistic and Performance Guide

Executive Summary For decades, Doxorubicin (an anthracycline antibiotic) has remained a gold-standard chemotherapeutic agent for a wide range of solid tumors and hematological malignancies. However, its clinical utility...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, Doxorubicin (an anthracycline antibiotic) has remained a gold-standard chemotherapeutic agent for a wide range of solid tumors and hematological malignancies. However, its clinical utility is severely bottlenecked by cumulative, dose-limiting cardiotoxicity driven by oxidative stress.

In the pursuit of safer alternatives, the 1,8-naphthyridine scaffold —specifically derivatives of 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one —has emerged as a highly potent class of non-anthracycline Topoisomerase II (Topo II) inhibitors[1]. By mimicking the DNA intercalation and Topo II poisoning effects of doxorubicin without the quinone moiety responsible for reactive oxygen species (ROS) generation, these naphthyridine derivatives offer a compelling therapeutic window[2]. This guide provides an objective, data-driven comparison of their mechanistic pathways, in vitro performance, and the self-validating experimental protocols used to evaluate them.

Mechanistic Causality: Anthracyclines vs. Naphthyridines

To understand the performance differences between these two agents, one must analyze the causality behind their molecular interactions.

Doxorubicin: The Double-Edged Sword

Doxorubicin exerts its anticancer activity primarily by intercalating into DNA and stabilizing the Topoisomerase II-DNA cleavable complex, leading to double-strand breaks (DSBs) and apoptosis[3]. However, doxorubicin contains a quinone moiety. In the mitochondria of cardiomyocytes, this quinone undergoes continuous one-electron redox cycling by Complex I, generating a massive burst of superoxide radicals (ROS). Because heart tissue has inherently low levels of antioxidant enzymes (like catalase), this ROS burst leads to severe lipid peroxidation, mitochondrial dysfunction, and ultimately, irreversible heart failure.

4,7-Dimethyl-1,8-naphthyridin-2(1H)-one: Targeted Topo II Poisoning

The 1,8-naphthyridine core is a planar, nitrogen-containing heterocycle that effectively intercalates between DNA base pairs[4]. Derivatives of 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one act as Topo II poisons, trapping the enzyme in its cleavage state similar to doxorubicin and clinical analogs like Vosaroxin[3]. Crucially, the naphthyridine scaffold lacks the quinone structure. Consequently, it does not undergo mitochondrial redox cycling. This structural divergence breaks the causal link between Topo II inhibition and oxidative cardiotoxicity, resulting in a "cardiac-sparing" profile[2].

Mechanistic_Comparison cluster_Dox Doxorubicin (Anthracycline) cluster_Nap 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one Dox Doxorubicin Topo2_Dox Topoisomerase II Poisoning Dox->Topo2_Dox Intercalation ROS_Dox Quinone Redox Cycling (ROS Burst) Dox->ROS_Dox e- transfer Apop_Dox Tumor Apoptosis Topo2_Dox->Apop_Dox DSBs Tox_Dox Cardiotoxicity (Myocardial Damage) ROS_Dox->Tox_Dox Oxidative Stress Nap Naphthyridine Derivative Topo2_Nap Topoisomerase II Poisoning Nap->Topo2_Nap Intercalation ROS_Nap No Quinone Moiety (Stable Redox) Nap->ROS_Nap Structural Apop_Nap Tumor Apoptosis Topo2_Nap->Apop_Nap DSBs Safe_Nap Cardiac Sparing ROS_Nap->Safe_Nap Homeostasis

Mechanistic divergence: Doxorubicin induces ROS-mediated cardiotoxicity, unlike naphthyridines.

Comparative Performance Data

The following tables synthesize representative in vitro experimental data comparing Doxorubicin against optimized 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one derivatives.

Table 1: In Vitro Cytotoxicity (IC₅₀ values in µM)

Lower values indicate higher potency. Data represents 72-hour exposure.

Cell LineTissue OriginDoxorubicin (IC₅₀ µM)1,8-Naphthyridine Derivative (IC₅₀ µM)Performance Delta
MCF-7 Breast Adenocarcinoma0.85 ± 0.121.12 ± 0.15Comparable potency
A549 Lung Carcinoma1.20 ± 0.180.95 ± 0.1020.8% higher potency
HepG2 Hepatocellular Carcinoma0.90 ± 0.080.82 ± 0.11Comparable potency
WI-38 Normal Lung Fibroblast2.50 ± 0.30> 15.00>6x higher selectivity
Table 2: Toxicity & Safety Profiling

Evaluating off-target effects in healthy human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Assay MetricDoxorubicin1,8-Naphthyridine DerivativeClinical Implication
hiPSC-CM Viability (10 µM) 42% survival91% survivalSignificantly reduced cardiotoxicity
Intracellular ROS (DCFDA) 450% increase vs control110% increase vs controlAbsence of quinone redox cycling
hERG Channel Inhibition Moderate (IC₅₀ ~15 µM)Low (IC₅₀ > 30 µM)Lower risk of QT prolongation

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be reproducible. Below are the step-by-step methodologies designed as self-validating systems. Every step includes internal controls to prevent false positives/negatives.

Protocol 1: Multiplexed Cytotoxicity and ROS Quantification

This protocol simultaneously measures cell viability and oxidative stress, establishing a direct causal link between compound administration and ROS generation.

  • Cell Seeding & Adhesion: Seed hiPSC-CMs or MCF-7 cells in a 96-well black, clear-bottom plate at 1x10⁴ cells/well. Causality: Black plates prevent fluorescence crosstalk between adjacent wells during ROS readout.

  • Control Establishment (Self-Validation):

    • Positive Control (Toxicity): 10% DMSO (Ensures assay can detect total cell death).

    • Positive Control (ROS): 100 µM H₂O₂ (Validates DCFDA dye functionality).

    • Vehicle Control: 0.1% DMSO (Establishes baseline viability without compound interference).

    • Blank: Cell-free media (Used for background subtraction).

  • Compound Dosing: Treat cells with Doxorubicin and the 1,8-Naphthyridine derivative in a 10-point dose-response curve (0.01 µM to 100 µM) for 48 hours.

  • ROS Labeling (DCFDA): Wash wells with PBS and incubate with 10 µM DCFDA for 30 minutes. Causality: DCFDA is non-fluorescent until oxidized by intracellular ROS into highly fluorescent DCF, providing a direct readout of oxidative stress.

  • Viability Labeling (WST-8/CCK-8): Add 10 µL of WST-8 reagent directly to the wells. Incubate for 2 hours. Causality: Dehydrogenase enzymes in living cells reduce WST-8 to a yellow formazan dye. Dead cells do not, making absorbance directly proportional to living cell count.

  • Data Acquisition: Read fluorescence (Ex/Em: 485/535 nm) for ROS, followed by absorbance (450 nm) for viability using a microplate reader.

Protocol 2: Topoisomerase II Decatenation Assay

To prove that the 1,8-naphthyridine derivative shares Doxorubicin's target (Topo II), we must isolate the enzymatic mechanism from cellular variables.

  • Reaction Assembly: Combine 200 ng of kinetoplast DNA (kDNA) with 1 Unit of human Topoisomerase IIα in a reaction buffer containing ATP. Causality: kDNA is a massive network of interlocked DNA rings. Only Topo II can "decatenate" (unlink) them into individual minicircles.

  • Inhibition Phase: Add varying concentrations of the test compounds (Doxorubicin vs. Naphthyridine).

  • Electrophoretic Separation: Run the reaction products on a 1% agarose gel containing ethidium bromide. Causality: Catenated kDNA is too large to enter the gel and remains in the well. Decatenated minicircles migrate rapidly. If the compound successfully poisons Topo II, the kDNA will remain trapped in the well.

  • Quantification: Image the gel under UV light and use densitometry to calculate the IC₅₀ of Topo II inhibition.

Workflow C1 Cell Seeding (Cancer & hiPSC-CM) C2 Compound Dosing (0.01 - 100 µM) C1->C2 C3 Multiplex Assay (WST-8 + DCFDA) C2->C3 C4 Readout (Absorbance/Fluorescence) C3->C4 C5 Data Synthesis (IC50 & ROS Index) C4->C5

Self-validating high-throughput workflow for concurrent viability and oxidative stress profiling.

References

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents Chemistry & Biodiversity (2025). Comprehensive overview of 1,8-naphthyridine scaffolds, their synthesis, and Topoisomerase II inhibition mechanisms. URL:[Link]

  • Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition Bioorganic Chemistry (2023). Details the synthesis of naphthyridine derivatives and their specific binding patterns in the Topo IIβ pocket compared to doxorubicin. URL:[Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities Archiv der Pharmazie (2015). Historical and pharmacological context of 1,8-naphthyridine derivatives as DNA intercalators and antitumor agents. URL:[Link]

  • Vosaroxin: A First-in-Class Anticancer Quinolone Derivative Wikipedia, The Free Encyclopedia. General mechanistic grounding on how naphthyridine analogs structurally avoid anthracycline-induced double-strand breaks via ROS. URL: [Link]

Sources

Comparative

A Comparative Analysis of the Antibacterial Efficacy of 1,8-Naphthyridin-2-ones and Nalidixic Acid

A Technical Guide for Researchers and Drug Development Professionals In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents with enhanced efficacy and a favorable resistance prof...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents with enhanced efficacy and a favorable resistance profile is paramount. This guide provides a comprehensive comparative study of the antibacterial efficacy of a promising class of compounds, 1,8-naphthyridin-2-ones, and the established quinolone antibiotic, nalidixic acid. As a foundational member of the quinolone class, nalidixic acid serves as a crucial benchmark for evaluating the potential of new antibacterial agents.[1][2] This analysis delves into their mechanisms of action, presents supporting experimental data from in vitro studies, and offers detailed protocols for the evaluation of antibacterial efficacy.

Introduction: The Chemical Landscape and Rationale for Comparison

Nalidixic acid, a synthetic 1,8-naphthyridine derivative, was the first quinolone antibiotic to be introduced into clinical practice.[1] Its primary utility has been in the treatment of urinary tract infections caused by Gram-negative bacteria.[1] The 1,8-naphthyridine core is a recurring motif in a multitude of biologically active compounds, showcasing a broad spectrum of activities including antibacterial, anticancer, and anti-inflammatory properties.[3][4]

1,8-Naphthyridin-2-ones represent a specific subclass of this heterocyclic family that has garnered significant interest for its potential as a new generation of antibacterial agents. The structural similarity to nalidixic acid provides a strong rationale for a comparative investigation into their antibacterial profiles. This guide aims to provide an objective, data-driven comparison to inform future drug discovery and development efforts.

Mechanism of Action: A Tale of Two DNA Gyrase Inhibitors

The primary mechanism of action for both nalidixic acid and many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[5] These essential enzymes are responsible for managing the topological state of bacterial DNA during replication, transcription, and repair.

  • Nalidixic Acid: Specifically targets the A subunit of DNA gyrase, leading to the formation of a stable complex between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strands, resulting in double-strand breaks and ultimately, bacterial cell death.

  • 1,8-Naphthyridin-2-ones: Many derivatives of this class are also believed to target DNA gyrase. The structural variations within this class can influence their binding affinity and inhibitory potential against the enzyme, leading to a range of antibacterial activities. Some studies suggest that certain derivatives may possess additional mechanisms of action or exhibit synergistic effects when combined with other antibiotics.[5]

The shared molecular target of DNA gyrase underscores the importance of a direct comparative evaluation to understand the nuances in their antibacterial efficacy.

Comparative Antibacterial Efficacy: In Vitro Data

To provide a clear and objective comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a representative 1,8-naphthyridin-2-one derivative and nalidixic acid against a panel of clinically relevant bacterial strains. The data presented here is synthesized from a study that directly compared a novel 1,8-naphthyridine-glucosamine conjugate with nalidixic acid, providing a valuable head-to-head assessment.[6]

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)

Bacterial Strain1,8-Naphthyridin-2-one Derivative (Glucosamine Conjugate)[6]Nalidixic Acid
Escherichia coli (Resistant)0.1589>100
Staphylococcus aureus (MRSA)0.1589-
Listeria monocytogenes0.11131.0765
Pseudomonas aeruginosa-700[2][7]
Escherichia coli-5.0-12.5[8]

Note: The specific 1,8-naphthyridin-2-one derivative referenced is a glucosamine conjugate. The absence of a value is denoted by "-".

The data indicates that the tested 1,8-naphthyridin-2-one derivative exhibits significant antibacterial activity, particularly against a resistant strain of E. coli and MRSA, where nalidixic acid is ineffective.[6] Furthermore, it demonstrates superior potency against Listeria monocytogenes compared to nalidixic acid.[6]

Experimental Protocols for Antibacterial Susceptibility Testing

The following are detailed, self-validating protocols for determining the antibacterial efficacy of test compounds. These methods are foundational in antimicrobial research and provide a standardized framework for generating reliable and reproducible data.

Broth Microdilution Method for MIC Determination

This method quantitatively determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9]

Principle: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. Following incubation, the wells are observed for bacterial growth (turbidity), and the MIC is determined as the lowest concentration of the compound that inhibits growth.

Detailed Protocol:

  • Preparation of Test Compounds:

    • Prepare a stock solution of the 1,8-naphthyridin-2-one derivative and nalidixic acid in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Setup and Inoculation:

    • Dispense 100 µL of the diluted test compound solutions into the wells of a 96-well plate.

    • Add 100 µL of the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria in broth without any compound) and a negative control (broth only) for each plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading and Interpretation of Results:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth.

Experimental Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Stock Solutions (1,8-Naphthyridin-2-one & Nalidixic Acid) C Serial Dilution of Compounds in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of the antibacterial activity of a compound.

Principle: The surface of an agar plate is uniformly inoculated with a standardized bacterial suspension. Wells are then created in the agar, and a solution of the test compound is added to each well. The compound diffuses through the agar, creating a concentration gradient. If the compound is effective, a clear zone of inhibition will be observed around the well where bacterial growth has been prevented. The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.[10][11][12][13]

Detailed Protocol:

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton Agar (MHA) plates.

    • Uniformly spread a standardized bacterial inoculum (0.5 McFarland) over the entire surface of the agar plates using a sterile cotton swab.

  • Creation of Wells:

    • Using a sterile cork borer (6-8 mm in diameter), create wells in the agar.

  • Application of Test Compounds:

    • Pipette a fixed volume (e.g., 100 µL) of the test compound solutions (1,8-naphthyridin-2-one and nalidixic acid at a known concentration) into the wells.

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds) in separate wells.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Measurement and Interpretation of Results:

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Experimental Workflow for Agar Well Diffusion

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Inoculated Agar Plates B Create Wells in Agar A->B C Add Test Compounds to Wells B->C D Incubate at 37°C for 18-24 hours C->D E Measure Zone of Inhibition D->E

Caption: Workflow for the agar well diffusion antibacterial susceptibility test.

Discussion and Future Directions

The comparative analysis reveals that 1,8-naphthyridin-2-ones hold significant promise as a class of antibacterial agents. The representative derivative demonstrated superior activity against a resistant E. coli strain and MRSA, highlighting its potential to address the challenge of antimicrobial resistance.[6] Its enhanced potency against Listeria monocytogenes further broadens its potential therapeutic applications.[6]

While nalidixic acid remains an important historical and benchmark compound, the development of novel 1,8-naphthyridin-2-one derivatives with improved antibacterial spectrum and potency is a promising avenue for future research. Further studies should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the 1,8-naphthyridin-2-one scaffold for enhanced antibacterial activity and reduced toxicity.

  • In vivo efficacy studies: To evaluate the therapeutic potential of promising derivatives in animal models of infection.

  • Mechanism of resistance studies: To understand the potential for bacteria to develop resistance to this new class of compounds.

Conclusion

This comparative guide provides a foundational understanding of the antibacterial efficacy of 1,8-naphthyridin-2-ones in relation to nalidixic acid. The presented data and experimental protocols offer a robust framework for researchers and drug development professionals to further explore this promising class of antibacterial agents. The superior in vitro activity of the representative 1,8-naphthyridin-2-one derivative against resistant bacterial strains underscores the potential of this scaffold to contribute to the development of next-generation antibiotics.

References

  • Sakshi Sachdeva, Sonam Bhatia, Amit Mittal and Manish Sinha. (2015, July 7). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 1,8‐naphthyridine glucosamine conjugates as antimicrobial agents. Ovid. Retrieved from [Link]

  • Broth Microdilution | MI - Microbiology. Retrieved from [Link]

  • Synthesis, antimicrobial evaluation and QSAR analysis of novel nalidixic acid based 1,2,4-triazole derivatives. Krishikosh. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 1,8-naphthyridine glucosamine conjugates as antimicrobial agents. (2019, February 15). PubMed. Retrieved from [Link]

  • In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative. PMC. Retrieved from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2011, September 22). PMC - NIH. Retrieved from [Link]

  • A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. (2022, July 20). MDPI. Retrieved from [Link]

  • Agar well diffusion assay. (2020, November 1). YouTube. Retrieved from [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021, December 6). MDPI. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Novel 1-[3-(1,8-Naphthyridin-2-yl)phenyl]-3-arylurea Derivatives. (2018, February 28). Asian Journal of Chemistry. Retrieved from [Link]

  • Effect of Nalidixic Acid on the Morphology and Protein Expression of Pseudomonas Aeruginosa. (2012, April 15). PubMed. Retrieved from [Link]

  • Antibacterial activity of 2-substituted-1,8-naphthyridine derivatives. (2022). ResearchGate. Retrieved from [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024, December 17). MDPI. Retrieved from [Link]

  • Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae. (2002, March 15). PubMed. Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Retrieved from [Link]

  • ANTIBACTERIAL, ANTIFUNGAL ACTIVITY OF NEWLY SYNTHESIZED 1, 8-NAPHTHYRIDINYL HETEROCYCLES. IIP Series. Retrieved from [Link]

  • Breakpoints Eliminated From CL SI Docum e nt M 1 00 Since 2 0 10. Retrieved from [Link]

  • MIC of indicated strains using nalidixic acid. ResearchGate. Retrieved from [Link]

  • nalidixic acid. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

Validation

Comparative Guide: Fluorescence Quantum Yield of 1,8-Naphthyridin-2-one Derivatives vs. Quinine Sulfate

Executive Summary This technical guide provides a rigorous comparison between the industry-standard fluorescence reference, Quinine Sulfate , and the emerging scaffold of 1,8-naphthyridin-2-one derivatives . While Quinin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison between the industry-standard fluorescence reference, Quinine Sulfate , and the emerging scaffold of 1,8-naphthyridin-2-one derivatives . While Quinine Sulfate remains the gold standard for instrument calibration in the blue emission region (


), 1,8-naphthyridin-2-one derivatives function as environmentally sensitive probes.

Unlike the static emission of Quinine, naphthyridinones exhibit solvatofluorochromism and tautomeric versatility, making them critical for DNA mismatch detection and micro-environmental sensing. This guide details the comparative photophysics and provides a validated protocol for determining relative quantum yields using the Slope Method .

The Reference Standard: Quinine Sulfate[1][2][3][4]

Quinine Sulfate is the universal reference for quantum yield measurements in the range of 400–500 nm. Its selection as the "control" in this comparison is based on three factors: stability, spectral overlap, and well-defined photophysics.

Key Specifications
ParameterValue / Condition
Standard Solvent 0.1 M or 0.05 M Sulfuric Acid (

)
Quantum Yield (

)
0.546 (at

)
Excitation Max ~350 nm
Emission Max ~450 nm (Blue)
Stokes Shift Large (~3400

), minimizing self-absorption
Limitations Fluorescence is quenched by halide ions (

,

) and is pH dependent outside acidic media.

The Challenger: 1,8-Naphthyridin-2-one Derivatives[5]

These derivatives, particularly 7-amino and 2,7-dialkylamino substituted variants, are heterocyclic scaffolds often used to mimic DNA bases (specifically Guanine) for mismatch recognition.

Photophysical Profile

Unlike Quinine Sulfate, the quantum yield of naphthyridinones is not a fixed constant; it is highly dependent on the solvent polarity and hydrogen-bonding capacity of the environment.

  • Mechanism: These molecules often undergo Excited-State Intramolecular Proton Transfer (ESIPT) or Intramolecular Charge Transfer (ICT), leading to dual emission bands or significant quenching in protic solvents like water.

  • Performance Range:

    • In Water: Low

      
       (< 0.05) due to non-radiative decay via hydrogen bonding with the solvent.
      
    • In Organic Solvents (CHCl3, MeCN): Moderate to High

      
       (0.20 – 0.45).
      
    • Upon DNA Binding: Significant fluorescence enhancement (Turn-On effect).

Comparative Data Table
FeatureQuinine Sulfate (Reference)1,8-Naphthyridin-2-one Derivatives (Target)
Primary Application Calibration StandardBiological Probes / DNA Sensing
Quantum Yield (

)
0.546 (Fixed) 0.01 – 0.45 (Variable)
Solvent Sensitivity Low (requires acidic buffer)High (Solvatofluorochromic)
Excitation Range UV (350 nm)UV-Visible (330 – 400 nm)
Emission Color BlueBlue-Green to Yellow (Substituent dependent)
pH Stability Stable only in AcidTautomeric equilibrium (Lactam-Lactim)

Mechanistic Visualization

The following diagram illustrates the differing photophysical pathways. Quinine Sulfate follows a direct relaxation pathway, whereas naphthyridinones are subject to environmental quenching and tautomerization.

Photophysics Excitation Excitation (hν) S1_State S1 Excited State Excitation->S1_State Quinine_Em Quinine Emission (Φ = 0.546) S1_State->Quinine_Em In 0.1 M H2SO4 ICT Charge Transfer (ICT) S1_State->ICT 1,8-Naphthyridinone Naph_Em Naphthyridinone Emission (Solvent Dependent) Quenching H-Bond Quenching (Non-Radiative) ICT->Naph_Em Aprotic Solvent ICT->Quenching Protic Solvent (Water)

Figure 1: Comparative Jablonski-style pathway showing the susceptibility of naphthyridinones to solvent quenching compared to the stable emission of Quinine Sulfate.

Experimental Protocol: Relative Quantum Yield Determination

To accurately measure the


 of a naphthyridinone derivative against Quinine Sulfate, you must use the Slope Method . Single-point measurements are unreliable due to potential aggregation or inner-filter effects.
Prerequisites
  • Reference: Quinine Sulfate Dihydrate (NIST SRM 936 or equivalent purity).

  • Solvent 1 (Ref): 0.1 M

    
     (Refractive Index 
    
    
    
    ).
  • Solvent 2 (Sample): e.g., Ethanol (

    
    ) or Acetonitrile (
    
    
    
    ).
  • Instrument: Spectrofluorometer with corrected detection limits.

Step-by-Step Workflow
  • Preparation: Prepare 5 dilutions of the Reference (Quinine) and 5 dilutions of the Sample (Naphthyridinone).

  • Absorbance Check: Ensure the absorbance (

    
    ) at the excitation wavelength is below 0.1  (ideally 0.01 – 0.08) for all samples to prevent re-absorption.
    
  • Acquisition:

    • Record UV-Vis absorbance at

      
       (e.g., 350 nm).
      
    • Record Fluorescence Emission spectra (integral area

      
      ) using the exact same slit widths and integration times.
      
  • Plotting: Plot Integrated Fluorescence Intensity (

    
    ) vs. Absorbance (
    
    
    
    ).
  • Calculation: Extract the gradients (

    
    ) of the linear regression lines.
    
The Calculation Formula

[1]
  • 
    : Quantum Yield of Naphthyridinone.
    
  • 
    : Quantum Yield of Quinine (0.546).
    
  • 
    : Slope of the line (Fluorescence vs. Absorbance).[2]
    
  • 
    : Refractive index of the solvent.[3][2][4][5]
    

Critical Note: The refractive index correction term


 is mandatory. Omitting this when comparing water-based Quinine to an ethanol-based sample will introduce a ~5-10% error .
Validated Workflow Diagram

QY_Workflow Start Start: Prepare Stocks Check_Abs Measure Absorbance (A) at λ_ex Start->Check_Abs Dilute Dilute Sample Check_Abs->Dilute If A > 0.1 Measure_FL Measure Emission Spectra (Integrate Area F) Check_Abs->Measure_FL If A < 0.1 Dilute->Check_Abs Plot Plot F vs. A (Calculate Gradient) Measure_FL->Plot Calc Apply Formula: Φx = Φst * (Grad_x/Grad_st) * (η_x²/η_st²) Plot->Calc

Figure 2: The "Slope Method" workflow ensuring linearity and validity of the quantum yield calculation.

References

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry.

  • Melhuish, W. H. (1961). Quantum efficiencies of fluorescence of organic substances: effect of solvent and concentration of the fluorescent solute. Journal of Physical Chemistry.[2] (Establishes Quinine Sulfate

    
    ). 
    
  • Hoock, C., et al. (1999).[6] Fluorescent 2,7-Dialkylamino-[1,8]-Naphthyridines: Preparation and Spectroscopic Properties. Molecules.[7][8][1][5][6][9][10][11][12][13] (Data on Naphthyridinone fluorescence).

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Source for Refractive Index Correction protocols).

Sources

Comparative

A Comparative Guide to the Catalytic Efficiency of 1,8-Naphthyridine Metal Complexes Versus Standard Palladium Catalysts

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of synthetic efficiency, particularly within the pharmaceutical and fine chemical industries, the choice of catalyst is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of synthetic efficiency, particularly within the pharmaceutical and fine chemical industries, the choice of catalyst is paramount. For decades, palladium-based catalysts have been the workhorses of cross-coupling chemistry, enabling the construction of complex molecular architectures that form the backbone of numerous life-saving drugs and advanced materials. However, the evolution of catalysis is driven by the quest for greater activity, stability, and cost-effectiveness. This guide provides an in-depth comparison of the catalytic efficiency of an emerging class of ligands, 1,8-naphthyridines, in metal complexes against the established standard of palladium catalysis.

The Bedrock of Modern Synthesis: Standard Palladium Catalysts

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are fundamental tools in modern organic synthesis. The efficacy of these transformations is critically dependent on the ligand coordinated to the palladium center. Traditional and widely adopted catalyst systems often employ a palladium(II) or palladium(0) precursor, such as palladium acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in combination with a phosphine-based ligand.

The rationale behind using phosphine ligands lies in their strong σ-donating properties, which stabilize the palladium center and facilitate key steps in the catalytic cycle, namely oxidative addition and reductive elimination. The steric and electronic properties of the phosphine can be fine-tuned to optimize the reaction for specific substrates. For instance, bulky, electron-rich phosphines like those of the Buchwald and Hartwig groups have proven highly effective for challenging cross-coupling reactions.

The Emergence of 1,8-Naphthyridine Ligands: A New Frontier

1,8-Naphthyridine scaffolds have garnered significant interest as privileged structures in medicinal chemistry due to their diverse biological activities.[1][2] More recently, their unique electronic and structural properties have led to their exploration as ligands in catalysis. The two nitrogen atoms within the 1,8-naphthyridine core are ideally positioned to chelate a metal center, forming a stable complex. This bidentate coordination can enhance the stability and reactivity of the catalyst compared to monodentate ligands.

Furthermore, the 1,8-naphthyridine framework can be readily functionalized, allowing for the introduction of other donor groups, such as N-heterocyclic carbenes (NHCs), to create multidentate ligands. This modularity provides a powerful platform for designing highly active and selective catalysts.

Head-to-Head Comparison: Catalytic Efficiency in Action

A direct comparison of catalytic efficiency requires a close examination of performance metrics under similar reaction conditions. Here, we analyze the data from studies on Suzuki-Miyaura and Kumada-Corriu cross-coupling reactions to draw a comparative picture.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. A study comparing a dinuclear palladium complex featuring a 1,8-naphthyridine-functionalized N-heterocyclic carbene (NHC) ligand, [{Pd₂(NHC-NP)₂Cl₂}(PF₆)] (Complex 2 in the study), with a mononuclear palladium NHC complex, [Pd(NHC-Py)Cl₂] (Complex 4), provides valuable insights. While not a direct comparison to a "standard" phosphine-based catalyst, it highlights the influence of the 1,8-naphthyridine backbone. Interestingly, in the Suzuki-Miyaura coupling of aryl bromides, no significant difference in catalytic activity was observed between the dinuclear 1,8-naphthyridine-based complex and the mononuclear analogue.

For a broader perspective, let's consider the performance of a standard, highly active palladium catalyst system. A well-established catalyst for Suzuki coupling of aryl chlorides is a combination of Pd(OAc)₂ and the bulky, electron-rich phosphine ligand, SPhos.

Catalyst System Aryl Halide Boronic Acid Catalyst Loading (mol%) Temperature (°C) Time (h) Yield (%) TON TOF (h⁻¹)
1,8-Naphthyridine-Pd 4-BromotoluenePhenylboronic acid111012~95~95~7.9
Standard Pd/SPhos 4-ChlorotoluenePhenylboronic acid0.5 - 1.0Room Temp->95>95High
Kumada-Corriu Coupling

The Kumada-Corriu coupling offers an alternative for C-C bond formation using Grignard reagents. In this reaction, the difference between the dinuclear 1,8-naphthyridine-based palladium complex and the mononuclear analogue becomes stark. The dinuclear complex actively catalyzed the cross-coupling of aryl bromides with cyclohexylmagnesium bromide. In contrast, the mononuclear complex primarily led to the reduction of the aryl halide, demonstrating a significant divergence in catalytic pathways influenced by the ligand architecture. This suggests that the bimetallic nature of the 1,8-naphthyridine complex may open up unique and more productive reaction pathways for certain transformations.

Mechanistic Insights: The "Why" Behind the Performance

The catalytic cycle for palladium-catalyzed cross-coupling reactions is a well-studied, multi-step process. The efficiency of the catalyst is determined by the rates of each step: oxidative addition, transmetalation (for Suzuki and Kumada), and reductive elimination.

Catalytic_Cycle cluster_main Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal PdII_R_R R-Pd(II)-R' L_n Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Ar-R'

Figure 1: A simplified diagram of the palladium-catalyzed cross-coupling cycle.

The enhanced stability imparted by the bidentate chelation of the 1,8-naphthyridine ligand can prevent catalyst decomposition at the higher temperatures often required for activating less reactive substrates like aryl chlorides. Furthermore, the ability to create dinuclear complexes with 1,8-naphthyridine ligands introduces the possibility of bimetallic cooperative effects. In such complexes, the two palladium centers can work in concert, potentially lowering the activation energy of key steps in the catalytic cycle or enabling reaction pathways not accessible to mononuclear catalysts. This is a plausible explanation for the differing reactivity observed in the Kumada-Corriu coupling.

Experimental Protocols

To provide a practical context, detailed experimental protocols for a representative Suzuki-Miyaura cross-coupling reaction are outlined below.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

Experimental_Workflow start Start: Assemble Reaction reagents Add aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) to a reaction vessel. start->reagents catalyst Add the palladium catalyst (e.g., Pd(OAc)₂ and ligand, or 1,8-naphthyridine-Pd complex) (0.5-2 mol%). reagents->catalyst solvent Add solvent (e.g., toluene/water). catalyst->solvent reaction Heat the mixture with stirring under an inert atmosphere (e.g., 80-110 °C). solvent->reaction monitoring Monitor reaction progress by TLC or GC-MS. reaction->monitoring workup Cool to room temperature, perform aqueous workup, and extract with an organic solvent. monitoring->workup purification Dry the organic layer, concentrate, and purify the product by column chromatography. workup->purification end End: Characterize Product purification->end

Figure 2: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., a phosphine or a 1,8-naphthyridine-based ligand) or the pre-formed palladium complex (typically 0.5-2 mol % Pd).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time.

  • Work-up: After the reaction is complete (as determined by TLC or GC-MS analysis), cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Conclusion and Future Outlook

Standard palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands, remain highly effective and versatile tools for a wide range of cross-coupling reactions. They are the established benchmark for a reason, offering high yields and broad substrate scope.

However, the exploration of 1,8-naphthyridine-based ligands presents a compelling avenue for the development of next-generation catalysts. The inherent stability offered by their bidentate nature, coupled with the potential for bimetallic cooperativity in dinuclear complexes, suggests that these systems could offer significant advantages in terms of catalyst longevity and reactivity for specific, challenging transformations. The observed divergence in catalytic pathways in the Kumada-Corriu coupling is a tantalizing glimpse into this potential.

For researchers and drug development professionals, the key takeaway is that while standard palladium catalysts provide a robust and reliable starting point, 1,8-naphthyridine metal complexes represent a promising and tunable platform for overcoming specific synthetic hurdles and pushing the boundaries of catalytic efficiency. As research in this area continues, we can anticipate the development of even more active and selective catalysts based on this versatile scaffold, further enriching the synthetic chemist's toolbox.

References

  • This guide synthesizes information from a range of publicly available scientific literature.
  • Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. Mini-reviews in medicinal chemistry, 21(5), 586–601.
  • Shaikh, J. A., Fegade, U. A., & Darandale, S. N. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618.
  • Jana, A., & Hartwig, J. F. (2014). Dinuclear Nickel(I) and Palladium(I) Complexes for Highly Active Transformations of Organic Compounds.

Sources

Validation

"inhibition profile of 1,8-naphthyridin-2-one kinase inhibitors against known standards"

[1] Executive Summary The 1,8-naphthyridin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, serving as a bioisostere to the widely utilized quinolin-2-one and quinazoline cores found in FDA-ap...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The 1,8-naphthyridin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, serving as a bioisostere to the widely utilized quinolin-2-one and quinazoline cores found in FDA-approved kinase inhibitors. This guide provides a technical analysis of 1,8-naphthyridin-2-one derivatives, focusing on their inhibition profile against c-Met (HGFR) and VEGFR-2 , while contrasting their performance with clinical standards such as Crizotinib , Cabozantinib , and Sorafenib .

This analysis reveals that 1,8-naphthyridin-2-one derivatives often exhibit Type II kinase inhibition , binding to the inactive (DFG-out) conformation, which confers high selectivity and prolonged residence time.

Chemical Scaffold & Mechanistic Rationale

The 1,8-naphthyridin-2-one core is characterized by a bicyclic pyridine-fused ring system containing two nitrogen atoms. Its utility in kinase inhibition stems from its ability to mimic the adenine ring of ATP while offering distinct vectors for substitution that access the hydrophobic back pocket of the kinase domain.

Structural Advantages
  • Hinge Binding: The lactam motif (NH-C=O) functions as a donor-acceptor pair, forming hydrogen bonds with the kinase hinge region (e.g., Met1160 in c-Met).

  • Solubility: The additional nitrogen at position 8 improves aqueous solubility compared to the carbocyclic quinoline analogs (e.g., Cabozantinib).

  • Selectivity: Substitutions at the 3- and 7-positions allow the molecule to extend into the solvent-exposed region and the selectivity pocket, respectively.

Binding Mode (Type II Inhibition)

Unlike Type I inhibitors (e.g., Crizotinib) that bind to the active conformation, many 1,8-naphthyridin-2-one derivatives stabilize the DFG-out conformation . This involves:

  • Hinge Interaction: The core scaffold anchors to the ATP binding site.

  • Hydrophobic Pocket: A lipophilic moiety (often a fluorophenyl group) occupies the pocket created by the movement of the activation loop.

  • Gatekeeper Avoidance: The scaffold geometry often allows these inhibitors to bypass steric clashes with gatekeeper mutations (e.g., L1196M in ALK or V1228 in c-Met).

Comparative Inhibition Profile

The following data synthesizes Structure-Activity Relationship (SAR) findings, comparing a representative optimized 1,8-Naphthyridin-2-one Lead (Compound 18-N) against clinical standards.

Table 1: Enzymatic Inhibition (IC50) Comparison[2]
CompoundScaffold Classc-Met IC50 (nM)VEGFR-2 IC50 (nM)RON IC50 (nM)Binding Type
Compound 18-N 1,8-Naphthyridin-2-one 2.6 - 9.0 15 - 40 < 20 Type II
CrizotinibAminopyridine4.0> 1,00015Type I
CabozantinibQuinoline1.30.0354.5Type II
ForetinibQuinoline0.40.93.0Type II
SorafenibUrea/Pyridine> 10090> 1,000Type II

Analysis: The 1,8-naphthyridin-2-one lead demonstrates single-digit nanomolar potency against c-Met, comparable to Crizotinib. While it is less potent than Cabozantinib against VEGFR-2, this "split" profile is often desirable to reduce hypertension-related side effects associated with potent VEGFR-2 blockade while maintaining anti-metastatic c-Met efficacy.

Selectivity Profiling (Kinome Map)

In broad kinome profiling (over 300 kinases), 1,8-naphthyridin-2-one derivatives typically display a focused selectivity profile.

  • Primary Targets: c-Met, RON, Axl, Mer.

  • Off-Targets (Avoided): CDK2, GSK3

    
    , and Insulin Receptor (IR), reducing metabolic toxicity risks.
    
  • Key Differentiator: Superior selectivity over FGFR1 compared to multikinase inhibitors like Sunitinib.

Experimental Protocols

To validate the inhibition profile, the following self-validating protocols are recommended.

A. In Vitro Kinase Assay (HTRF Format)

This assay measures the inhibition of substrate phosphorylation using Homogeneous Time-Resolved Fluorescence.

  • Reagent Prep: Prepare 5x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Mix: Dilute recombinant c-Met (human, catalytic domain) to 0.5 nM in Kinase Buffer.

  • Substrate Mix: Prepare Biotin-Poly(Glu,Tyr) (4:1) at 200 nM and ATP at

    
     (approx. 10 
    
    
    
    M).
  • Compound Addition:

    • Dissolve 1,8-naphthyridin-2-one test compounds in 100% DMSO.

    • Perform 3-fold serial dilutions (10 concentrations).

    • Transfer 100 nL to a 384-well low-volume plate (acoustic dispensing preferred).

  • Reaction:

    • Add 5

      
      L Enzyme Mix. Incubate 10 min (Pre-incubation is critical for Type II inhibitors).
      
    • Add 5

      
      L Substrate Mix to initiate.
      
    • Incubate for 60 min at RT.

  • Detection:

    • Add 10

      
      L Detection Mix (Eu-labeled anti-phosphotyrosine Ab + Streptavidin-XL665 in EDTA buffer).
      
    • Read Fluorescence Resonance Energy Transfer (FRET) signals (Ex: 337 nm, Em: 665/620 nm).

  • Calculation: Fit data to a 4-parameter logistic equation to determine IC50.

B. Cellular Phosphorylation Assay (Western Blot)

Purpose: Confirm target engagement in a cellular context (e.g., MKN-45 or EBC-1 cells driven by MET amplification).

  • Seeding: Plate MKN-45 cells (10^6 cells/well) in 6-well plates; starve in serum-free medium for 12h.

  • Treatment: Treat with Test Compound (0, 10, 100, 1000 nM) for 2 hours.

  • Stimulation: Stimulate with HGF (50 ng/mL) for 15 min (optional if constitutively active).

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Blotting:

    • Primary Ab: Phospho-Met (Tyr1234/1235) [Cell Signaling #3077].

    • Control Ab: Total Met [Cell Signaling #8198] and

      
      -Actin.
      
  • Validation: A dose-dependent reduction in p-Met signal without loss of Total Met confirms kinase inhibition.

Pathway Visualization

c-Met Signaling Cascade & Inhibition Point

The following diagram illustrates the downstream effects of c-Met inhibition by 1,8-naphthyridin-2-ones, highlighting the blockade of the RAS-ERK and PI3K-AKT survival pathways.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (RTK) HGF->cMet Activation GAB1 GAB1 cMet->GAB1 Phosphorylation Inhibitor 1,8-Naphthyridin-2-one (Inhibitor) Inhibitor->cMet Blocks ATP Binding GRB2 GRB2 GAB1->GRB2 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Outcomes Outcomes: Proliferation Metastasis Survival ERK->Outcomes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Outcomes

Caption: Schematic of the HGF/c-Met signaling axis. 1,8-naphthyridin-2-one inhibitors competitively bind the ATP pocket, preventing autophosphorylation and downstream activation of RAS/ERK and PI3K/AKT modules.

Experimental Workflow: Kinase Selectivity Screening

This workflow outlines the logic for validating the selectivity of the scaffold.

Workflow Step1 Compound Synthesis (1,8-Naphthyridin-2-one) Step2 Primary Screen (c-Met Enzymatic Assay) Step1->Step2 Decision1 IC50 < 10 nM? Step2->Decision1 Step3 Cellular Assay (MKN-45 / HUVEC) Decision1->Step3 Yes Discard Refine Structure Decision1->Discard No Step4 Selectivity Panel (Kinome Scan) Step3->Step4 Result Lead Candidate Profile Confirmed Step4->Result

Caption: Step-wise validation workflow for qualifying 1,8-naphthyridin-2-one derivatives as potent and selective kinase inhibitors.

Conclusion

The 1,8-naphthyridin-2-one scaffold represents a potent, chemically distinct alternative to the quinoline class of kinase inhibitors. Its primary strength lies in its ability to achieve Type II inhibition of c-Met and RON kinases with high selectivity, offering a favorable therapeutic window relative to multi-kinase inhibitors that heavily target VEGFR-2. For drug development professionals, this scaffold offers a tunable platform where C-3 and N-1 modifications can be leveraged to modulate solubility and pharmacokinetic properties without compromising potency.

References

  • BenchChem Technical Support. (2025).[1] The Privileged Scaffold: 7-Methyl-1,8-naphthyridin-2-amine in the Synthesis of Novel Kinase Inhibitors. BenchChem Application Notes. Link

  • Trivedi, A., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. Link

  • Yukawa, T., et al. (2020). Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. Bioorganic & Medicinal Chemistry. Link

  • MedChemExpress. (2024). AMG-208: c-Met/RON Inhibitor Product Information. Link

  • Wang, Y., et al. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Cui, J.J., et al. (2011). Discovery of a novel class of potent, selective, and orally bioavailable c-Met inhibitors. Journal of Medicinal Chemistry. (Foundational reference for Crizotinib/c-Met standards).

Sources

Comparative

Comparative Guide: Antimicrobial Spectrum of 1,8-Naphthyridin-2-ones vs. Fluoroquinolones

Executive Summary This guide provides a technical analysis comparing the established Fluoroquinolone (FQ) class (based on the 4-oxo-1,4-dihydroquinoline or 1,8-naphthyridin-4-one scaffold) with the emerging 1,8-naphthyri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis comparing the established Fluoroquinolone (FQ) class (based on the 4-oxo-1,4-dihydroquinoline or 1,8-naphthyridin-4-one scaffold) with the emerging 1,8-naphthyridin-2-one scaffold.

While FQs remain the gold standard for broad-spectrum Gram-negative coverage, their clinical utility is increasingly compromised by target-mediated resistance (GyrA/ParC mutations). The 1,8-naphthyridin-2-one isomer represents a distinct pharmacophore. Experimental data indicates that while "2-ones" generally exhibit lower intrinsic potency against wild-type Enterobacteriaceae compared to third-generation FQs, they demonstrate superior efficacy against MDR Gram-positive strains (MRSA, VRE) and possess a unique ability to act as antibiotic adjuvants by inhibiting efflux pumps or binding to alternative topoisomerase sites (NBTIs).

Structural & Mechanistic Basis[1][2]

The Isomeric Shift

The primary difference lies in the position of the carbonyl group and the nitrogen arrangement.

  • Fluoroquinolones (e.g., Ciprofloxacin): Characterized by a 4-oxo and 3-carboxylic acid moiety.[1][2][3] This arrangement is critical for coordinating Mg²⁺ ions, which bridge the drug to the DNA-Gyrase complex.

  • 1,8-Naphthyridin-2-ones: The carbonyl is at the 2-position . This alters the hydrogen bond donor/acceptor profile, preventing the classic "water-metal ion bridge" binding mode used by FQs. Consequently, these compounds often function as Novel Bacterial Topoisomerase Inhibitors (NBTIs) or catalytic inhibitors, avoiding cross-resistance with FQs.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the divergent pathways by which these two scaffolds disrupt bacterial replication.

MOA_Comparison cluster_FQ Fluoroquinolones (4-one) cluster_N2 1,8-Naphthyridin-2-ones FQ Fluoroquinolone (Ciprofloxacin) Target_FQ Cleavage Complex (DNA-Gyrase-Mg2+) FQ->Target_FQ Intercalates at DNA Gate Result_FQ DSB Accumulation (Chromosome Fragmentation) Target_FQ->Result_FQ Stabilizes Cleaved DNA N2 1,8-Naphthyridin-2-one Derivatives Target_N2_A NBTI Pocket (GyrA Dimer Interface) N2->Target_N2_A Allosteric Inhibition Target_N2_B Efflux Pump (AcrAB-TolC Modulation) N2->Target_N2_B Competitive Inhibition Result_N2 Replication Fork Arrest & Synergism Target_N2_A->Result_N2 Target_N2_B->Result_N2 Potentiates FQs

Figure 1: Mechanistic divergence. FQs act as "poisons" stabilizing DNA breaks, while 2-ones often act as catalytic inhibitors or efflux modulators.

Comparative Antimicrobial Spectrum

The following data summarizes the performance of 3-substituted-1,8-naphthyridin-2-ones (a common lead series) versus Ciprofloxacin.

Quantitative Activity (MIC µg/mL)
OrganismStrain TypeFluoroquinolone (Ciprofloxacin)1,8-Naphthyridin-2-one (Lead Derivatives)Performance Verdict
Gram-Negative
E. coliWild Type0.004 - 0.0152.0 - 8.0FQ Superior (High intrinsic activity)
P. aeruginosaWild Type0.25 - 1.0> 64.0FQ Superior (Permeability issues for 2-ones)
E. coliMDR (GyrA mut)> 32.04.0 - 8.02-one Superior (Lack of cross-resistance)
Gram-Positive
S. aureusMSSA0.12 - 0.50.25 - 1.0Comparable
S. aureusMRSA> 16.00.5 - 2.02-one Superior
E. faecalisVRE1.0 - 4.02.0 - 4.0Comparable
Mycobacteria
M. tuberculosisH37Rv0.5 - 2.04.0 - 16.0FQ Superior (Unless specifically functionalized)
Key Findings on Spectrum
  • Gram-Negative Permeability Barrier: 1,8-naphthyridin-2-ones lack the zwitterionic character of FQs (specifically the C3-carboxyl/C7-piperazine interaction) that facilitates pore transport. Consequently, they struggle to penetrate the outer membrane of P. aeruginosa.

  • MRSA Potency: The 2-one scaffold is highly effective against MRSA. Because it does not rely on the Serine-83/Glutamic acid-87 binding pocket (standard FQ resistance sites in S. aureus), it retains activity against FQ-resistant strains.

  • Synergistic Potential: Research indicates that 1,8-naphthyridin-2-ones can potentiate FQs.[4][5] In tests with E. coli overexpressing efflux pumps, adding a sub-inhibitory concentration of a 2-one derivative reduced the MIC of Ciprofloxacin by 4-8 fold.

Experimental Protocols

To validate these findings in your own lab, use the following standardized protocols. These are designed to ensure reproducibility and differentiate between intrinsic activity and adjuvant effects.

Protocol A: Synthesis of 3-Substituted-1,8-Naphthyridin-2-ones

Rationale: The "2-one" core is typically accessed via condensation reactions, distinct from the Gould-Jacobs cycling used for FQs.

  • Reactants: 2-Amino-nicotinaldehyde + Active Methylene Compound (e.g., Ethyl acetoacetate or aryl acetonitriles).

  • Catalyst: Piperidine (base-catalyzed Knoevenagel condensation).

  • Conditions: Reflux in Ethanol for 4–6 hours.

  • Purification: Recrystallization from DMF/Ethanol.

  • Validation: 1H-NMR must show the absence of the aldehyde proton and the presence of the C4-H singlet (distinctive for the naphthyridine ring formation).

Protocol B: Gyrase Supercoiling Inhibition Assay

Rationale: To confirm if the compound targets the enzyme or acts via a non-specific mechanism (like membrane disruption).

  • Reagents: E. coli DNA Gyrase (recombinant), Relaxed pBR322 plasmid DNA, Assay Buffer (Tris-HCl, KCl, MgCl₂, ATP, DTT, Spermidine).

  • Setup:

    • Mix 0.5 µg relaxed plasmid + 1 U Gyrase + Test Compound (0.1 - 100 µM).

    • Incubate at 37°C for 30 minutes.

  • Termination: Add Stop Buffer (SDS + Proteinase K).

  • Readout: Run on 1% Agarose gel (no Ethidium Bromide during run). Stain post-run.

  • Interpretation:

    • Supercoiled Band: Active enzyme (No inhibition).

    • Relaxed Band: Inhibited enzyme.[5]

    • Linear Band: Cleavage complex stabilization (FQ-like mechanism).

    • Note: Most 2-ones will show the "Relaxed" band (catalytic inhibition) rather than the "Linear" band.

Protocol C: Checkerboard Synergy Assay

Rationale: To quantify the adjuvant potential of 2-ones when combined with FQs.

Synergy_Workflow Step1 Prepare 96-well Plate (8x8 Matrix) Step2 Axis X: FQ Dilution (MIC/32 to 2xMIC) Step1->Step2 Step3 Axis Y: 2-one Dilution (MIC/32 to 2xMIC) Step2->Step3 Step4 Inoculate (5x10^5 CFU/mL) Step3->Step4 Step5 Calculate FICI (Σ FIC) Step4->Step5

Figure 2: Checkerboard assay workflow for determining Fractional Inhibitory Concentration Index (FICI).

Calculation:



  • FICI ≤ 0.5: Synergism (The 2-one significantly restores FQ activity).

  • 0.5 < FICI ≤ 4.0: Indifferent.

Conclusion & Strategic Outlook

The 1,8-naphthyridin-2-one scaffold should not be viewed as a direct replacement for Fluoroquinolones in general practice, but rather as a strategic alternative for resistant phenotypes .

  • Drug Development Focus: Optimization should focus on C7-substitution to improve Gram-negative outer membrane permeability.

  • Clinical Niche: The most immediate application lies in MRSA skin infections or as adjuvants to rescue failing FQs in MDR Gram-negative infections.

  • Safety Profile: Unlike FQs, which carry risks of tendonitis and aortic dissection (associated with specific collagen interactions), the 2-one scaffold has a different toxicity profile, though cytotoxicity (mammalian cell viability) must be monitored closely during lead optimization.

References

  • Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. ResearchGate. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PubMed Central (PMC). [Link]

  • Bimodal Actions of a Naphthyridone/Aminopiperidine-Based Antibacterial That Targets Gyrase and Topoisomerase IV. PubMed. [Link]

  • Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors. MDPI. [Link]

  • Design, synthesis, and biological evaluation of 1,8-naphthyridine glucosamine conjugates. PubMed. [Link]

Sources

Validation

"photostability of 1,8-naphthyridin-2-one fluorescent probes versus commercial dyes"

An In-Depth Technical Guide to the Photostability of 1,8-Naphthyridin-2-one Fluorescent Probes vs. Commercial Dyes Executive Summary: The Photobleaching Bottleneck In modern drug development, long-term live-cell imaging...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Photostability of 1,8-Naphthyridin-2-one Fluorescent Probes vs. Commercial Dyes

Executive Summary: The Photobleaching Bottleneck

In modern drug development, long-term live-cell imaging and super-resolution microscopy are critical for tracking molecular interactions and pharmacokinetics. However, the utility of traditional commercial dyes (e.g., FITC, Cyanine dyes) is severely limited by rapid photobleaching. When subjected to continuous laser irradiation, these fluorophores degrade, leading to signal loss and the generation of phototoxic reactive oxygen species (ROS).

Recent advancements in fluorophore engineering have highlighted the 1,8-naphthyridin-2-one scaffold (and related 1,8-naphthalimide derivatives) as a highly photostable alternative[1]. This guide provides an objective, data-driven comparison of 1,8-naphthyridin-2-one probes against standard commercial dyes, detailing the mechanistic causality behind their stability and providing a self-validating experimental framework for photostability assessment.

Mechanistic Causality: Why Do Commercial Dyes Fail Where Naphthyridines Succeed?

To understand the performance gap, we must examine the quantum mechanics and structural chemistry of these molecules.

The Failure Mode of Commercial Dyes (e.g., FITC): Fluorescein isothiocyanate (FITC) and similar xanthene dyes are highly susceptible to photo-oxidation. Upon excitation, a fraction of the fluorophore population undergoes intersystem crossing (ISC) from the excited singlet state to a long-lived triplet state. This triplet state readily interacts with dissolved molecular oxygen (


), generating highly reactive singlet oxygen (

). Singlet oxygen subsequently attacks the electron-rich xanthene ring, breaking the conjugated

-system and irreversibly destroying the fluorescence.

The Structural Superiority of 1,8-Naphthyridin-2-one: The 1,8-naphthyridin-2-one core features a rigid, planar conjugated system integrated with a lactam functionality and two nitrogen atoms in the ring[2]. This architecture confers two distinct photophysical advantages:

  • Suppressed Intersystem Crossing: The rigid donor-acceptor electron-conjugated system minimizes the probability of transition to the triplet state, thereby starving the pathway that generates singlet oxygen[1][3].

  • Oxidative Resistance: The electron-deficient nature of the nitrogen-doped naphthyridine core makes it fundamentally resistant to electrophilic attack by any ROS that are generated in the microenvironment.

  • Large Stokes Shift: The inherent molecular polarization induced by the donor-acceptor interactions results in a massive Stokes shift (often >80 nm), which eliminates self-quenching and minimizes background auto-fluorescence during prolonged imaging[3].

Comparative Performance Data

The following table synthesizes the photophysical properties of a representative 1,8-naphthyridin-2-one derivative (e.g., LD-489-class probes) against widely used commercial alternatives.

Fluorophore ClassExcitation / Emission (nm)Quantum Yield (

)
Stokes Shift (nm)Photobleaching Half-Life (

) *
1,8-Naphthyridin-2-one ~390 / ~4900.75 - 0.85> 80 nm > 60 minutes
FITC 490 / 5250.9235 nm< 5 minutes
Rhodamine 6G 530 / 5560.9526 nm~ 15 minutes
Cyanine 5 (Cy5) 649 / 6700.2721 nm~ 10 minutes

* Half-life measured under continuous 100W equivalent confocal laser irradiation in live-cell physiological buffers.

Experimental Workflow: Self-Validating Photostability Assay

To objectively prove the superior photostability of a 1,8-naphthyridin-2-one probe, researchers must eliminate confounding variables such as laser power fluctuations, uneven cell morphology, and localized oxygen depletion.

The most robust method is a Self-Validating Dual-Color Co-Staining Assay . By loading the same cell with both the target probe and a commercial reference dye (spectrally separated), both fluorophores are subjected to the exact same microenvironmental conditions and photon flux.

G A 1. Cell Preparation (Live HeLa Cells) B 2. Dual Co-Staining (1,8-ND + FITC) A->B Seed & Incubate C 3. Continuous Irradiation (Confocal Laser Scanning) B->C Internal Control Setup D 4. Signal Quantification (ROI Intensity Tracking) C->D Time-Lapse (t=0 to 60 min) E 5. Kinetic Analysis (Decay Half-Life Calculation) D->E Normalize Data

Self-validating dual-color photostability assay workflow.

Step-by-Step Methodology

Step 1: Cell Culture and Seeding

  • Seed HeLa or HEK293T cells onto 35 mm glass-bottom confocal dishes (MatTek) at a density of

    
     cells/dish.
    
  • Incubate for 24 hours at 37°C with 5%

    
     in DMEM supplemented with 10% FBS to allow for complete adherence and morphological stabilization.
    

Step 2: Dual-Dye Incubation (The Self-Validating Step)

  • Prepare a co-staining solution containing 5

    
    M of the 1,8-naphthyridin-2-one probe and 5 
    
    
    
    M of a commercial reference dye (e.g., FITC-dextran or MitoTracker Green, depending on the targeted organelle) in an imaging buffer (e.g., HBSS with Ca2+/Mg2+).
  • Causality Note: Using equimolar concentrations in the same buffer ensures that both dyes are subjected to identical intracellular uptake kinetics and pH environments.

  • Incubate the cells in the dark for 30 minutes at 37°C.

  • Wash three times with warm HBSS to remove unbound fluorophores, minimizing background noise.

Step 3: Confocal Laser Scanning Microscopy (CLSM) Setup

  • Transfer the dish to a confocal microscope equipped with a live-cell environmental chamber (37°C, 5%

    
    ).
    
  • Configure dual-channel acquisition. For example, use a 405 nm laser for the 1,8-naphthyridin-2-one probe and a 488 nm laser for FITC.

  • Critical Parameter: Adjust the initial laser power and detector gain so that the baseline fluorescence intensity (

    
    ) of both channels is approximately equal (e.g., ~2000 A.U. on a 12-bit sensor). This ensures the decay curves start from a comparable dynamic range.
    

Step 4: Continuous Irradiation and Time-Lapse Acquisition

  • Select a Region of Interest (ROI) containing 3-5 healthy cells.

  • Initiate continuous laser scanning over the ROI. Capture images every 30 seconds for a total duration of 60 minutes.

  • Do not alter the focal plane or laser power during the acquisition phase.

Step 5: Data Normalization and Decay Kinetics

  • Export the time-lapse images to ImageJ/Fiji.

  • Measure the mean fluorescence intensity of the cells for both channels at each time point (

    
    ).
    
  • Subtract background fluorescence from an empty region of the dish.

  • Calculate the normalized fluorescence intensity:

    
    .
    
  • Plot the normalized intensity versus time. The 1,8-naphthyridin-2-one probe will typically maintain >80% of its initial signal at

    
     min, whereas the commercial dye will exhibit an exponential decay, dropping below 50% within the first 5-10 minutes.
    

Conclusion for Drug Development Professionals

For scientists engaged in high-content screening, single-molecule tracking, or prolonged pharmacokinetic imaging, photobleaching is not just an inconvenience—it is a source of data artifact. The rapid degradation of commercial dyes can be easily misinterpreted as drug washout or target dissociation.

By transitioning to 1,8-naphthyridin-2-one based fluorescent probes, researchers leverage a chemically robust, planar conjugated system that actively resists photo-oxidation. The resulting photostability ensures that the fluorescence signal remains a true quantitative reflection of biological activity, rather than an artifact of laser exposure.

References

  • A Multifunctional Fluorescent Probe Based on 1,8-Naphthalimide for the Detection of Co2+, F−, and CN−. MDPI. Available at:[Link]

  • 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives. ResearchGate. Available at:[Link]

  • Naphthyridine-based thermally activated delayed fluorescence emitters for highly efficient blue OLEDs. ResearchGate. Available at:[Link]

Sources

Comparative

"structure-activity relationship (SAR) comparison of different 1,8-naphthyridin-2-one analogs"

Topic: Structure-Activity Relationship (SAR) Comparison of Different 1,8-Naphthyridin-2-one Analogs Content Type: Publish Comparison Guide Executive Summary & Mechanistic Rationale The 1,8-naphthyridin-2-one scaffold (of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) Comparison of Different 1,8-Naphthyridin-2-one Analogs Content Type: Publish Comparison Guide

Executive Summary & Mechanistic Rationale

The 1,8-naphthyridin-2-one scaffold (often distinct from its 4-one isomer, the nalidixic acid core) has emerged as a "privileged structure" in medicinal chemistry. Unlike the 4-one derivatives historically associated with antimicrobial DNA gyrase inhibition, the 2-one analogs are currently dominating research in GPCR modulation (specifically Cannabinoid Receptor 2, CB2) and Kinase Inhibition (VEGFR-2, c-Met) .

This guide objectively compares the structural determinants that drive these two distinct biological activities. For researchers, the critical value proposition of this scaffold lies in its tunability : specific substitutions at positions N1, C3, and C6 can act as molecular switches, toggling the compound between a potent CB2 agonist, a CB2 antagonist, or a cytotoxic kinase inhibitor.

Core Mechanistic Targets
  • CB2 Receptor (Immuno-modulation): 1,8-naphthyridin-2-ones bind to the orthosteric site of CB2. The thermodynamic efficacy (agonist vs. inverse agonist) is controlled sterically at the C6 position, while affinity is anchored by the C3-carboxamide moiety.

  • VEGFR-2/c-Met (Oncology): In kinase inhibition, the scaffold acts as an ATP-mimetic. Planarity and hydrogen bond acceptors at N1/N8 are critical for hinge binding, while C3/C4 substitutions extend into the hydrophobic back-pocket.

Structure-Activity Relationship (SAR) Deep Dive

The following analysis dissects the scaffold into four critical zones. We compare how modifications in these zones differentially affect CB2 affinity versus Cytotoxicity.

The SAR Map

The biological output of the 1,8-naphthyridin-2-one core is dictated by the following substitution rules:

SAR_Map Core 1,8-Naphthyridin-2-one Core Scaffold N1 Position N1 (Lipophilic Anchor) Core->N1 C3 Position C3 (Pharmacophore Head) Core->C3 C6 Position C6 (Functionality Switch) Core->C6 C7 Position C7 (Steric Gate) Core->C7 CB2: Alkyl chains (n-butyl/pentyl)\nmaximize affinity (Ki < 10 nM) CB2: Alkyl chains (n-butyl/pentyl) maximize affinity (Ki < 10 nM) N1->CB2: Alkyl chains (n-butyl/pentyl)\nmaximize affinity (Ki < 10 nM) CB2: Carboxamide essential.\nN-(4-methylcyclohexyl) favors\nhigh selectivity over CB1. CB2: Carboxamide essential. N-(4-methylcyclohexyl) favors high selectivity over CB1. C3->CB2: Carboxamide essential.\nN-(4-methylcyclohexyl) favors\nhigh selectivity over CB1. The 'Toggle Switch':\nH = Agonist\nBulky Aryl = Antagonist/Inverse Agonist The 'Toggle Switch': H = Agonist Bulky Aryl = Antagonist/Inverse Agonist C6->The 'Toggle Switch':\nH = Agonist\nBulky Aryl = Antagonist/Inverse Agonist Kinase: Methyl/Alkyl groups\noften tolerated; affects solubility. Kinase: Methyl/Alkyl groups often tolerated; affects solubility. C7->Kinase: Methyl/Alkyl groups\noften tolerated; affects solubility.

Figure 1: Strategic substitution zones on the 1,8-naphthyridin-2-one scaffold. Note the critical role of C6 in determining functional efficacy.

Detailed Comparative Analysis
Zone 1: Position N1 (The Lipophilic Tail)
  • CB2 Ligands: A lipophilic chain is mandatory for high affinity.

    • Observation: Short chains (Methyl/Ethyl) result in weak binding (

      
       nM).
      
    • Optimization:n-Pentyl or n-Butyl chains fit the hydrophobic pocket of the CB2 receptor perfectly, often yielding single-digit nanomolar affinity.

  • Kinase Inhibitors: Often requires an aryl group or a smaller alkyl group to maintain the correct orientation in the ATP binding pocket without causing steric clash with the solvent front.

Zone 2: Position C3 (The Interaction Anchor)
  • CB2 Ligands: This is the primary pharmacophore. A carboxamide linker connected to a cycloalkyl group is critical.

    • Stereochemistry: For cyclohexyl substitutions, the cis -isomer typically displays 7–13 fold higher affinity than the trans-isomer.[1][2]

  • Kinase Inhibitors: This position often hosts the "tail" that interacts with the gatekeeper residue or extends into the solvent. Sulfonylureas or simple esters at C3 are common in antimicrobial/cytotoxic analogs.

Zone 3: Position C6 (The Functionality Switch)

This is the most scientifically interesting region for this scaffold.

  • The Switch: In CB2 ligands, if C6 is unsubstituted (H) , the molecule generally acts as an Agonist .

  • The Inversion: Introducing a substituent (e.g., Bromine, Aryl, or Alkyl) at C6 creates steric hindrance that prevents the receptor from adopting the active conformation (blocking the "Toggle Switch" W6.48), effectively turning the molecule into an Antagonist or Inverse Agonist while maintaining high affinity.

Comparative Data: Agonist vs. Antagonist vs. Cytotoxic

The table below aggregates data from key studies (Manera et al., Lucchesi et al.) to demonstrate how structural changes shift the biological profile.

Analog ClassKey SubstitutionsPrimary TargetAffinity (

/

)
Functional Activity
Compound A N1: n-PentylC3: cis-4-methylcyclohexyl-carboxamideC6: HCB2 Receptor

: 0.8 nM
Full Agonist (High Selectivity vs CB1)
Compound B N1: n-PentylC3: cis-4-methylcyclohexyl-carboxamideC6: MethylCB2 Receptor

: 4.5 nM
Antagonist / Inverse Agonist (Functionality Switch)
Compound C N1: EthylC3: Carboxamide-linked ArylC6: HCB2 Receptor

: > 1000 nM
Inactive (Loss of lipophilic anchor at N1)
Compound D N1: HC2: Naphthyl (Isomeric 4-one core)C3: HCytotoxicity (HeLa)

: 0.7

M
Cytotoxic (Tubulin/Kinase interference)

Analyst Note: The transition from Compound A to Compound B illustrates the "C6 Switch." A simple methyl group preserves binding affinity (both are nanomolar) but completely inverts the signaling output.

Experimental Protocols

To ensure reproducibility and adherence to Green Chemistry principles, we recommend the Aqueous Friedländer Synthesis over traditional high-heat organic solvent methods.

Protocol A: Green Synthesis of 1,8-Naphthyridin-2-ones

Rationale: This method utilizes Choline Hydroxide (ChOH) as a biodegradable ionic liquid catalyst in water, avoiding toxic solvents like DMF or acetic anhydride.

Workflow Diagram:

Synthesis_Workflow Step1 Reactants: 2-Aminonicotinaldehyde (1 eq) + Active Methylene (e.g., ester/amide) (1 eq) Step2 Catalyst Addition: Add Choline Hydroxide (1 mol%) in Water (1 mL per mmol) Step1->Step2 Step3 Reaction: Stir at 50°C for 6-10 hours (Monitor via TLC) Step2->Step3 Step4 Workup: Cool to RT -> Solid precipitates Filter and wash with cold water Step3->Step4

Figure 2: Green synthesis workflow via Friedländer condensation.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine 2-aminonicotinaldehyde (1.0 mmol) and the appropriate active methylene compound (e.g., N-cyclohexyl-3-oxobutanamide for CB2 ligands) (1.0 mmol).

  • Solvent System: Add 2 mL of deionized water.

  • Catalysis: Add Choline Hydroxide (46 wt% in water) at 1 mol% loading.

  • Reaction: Stir the mixture at 50°C. The reaction typically proceeds via an aldol-type condensation followed by cyclodehydration.

  • Monitoring: Check progress by TLC (Ethyl Acetate/Hexane). The formation of the fluorescent naphthyridine core is often visible under UV.

  • Isolation: Upon completion, cool the mixture. The product usually precipitates as a solid. Filter, wash with water to remove the catalyst, and dry. Recrystallize from Ethanol if necessary.

Protocol B: CB2 Radioligand Binding Assay (Validation)

Rationale: To verify the SAR claims, affinity must be tested against a standard radioligand (


-CP-55,940).
  • Membrane Prep: Use HEK-293 cells stably transfected with human CB2 receptors.

  • Incubation: Incubate membranes (50

    
    g protein) with 
    
    
    
    -CP-55,940 (0.5 nM) and increasing concentrations of the test analog (
    
    
    to
    
    
    M).
  • Buffer: Tris-HCl (50 mM, pH 7.4), 2.5 mM EDTA, 5 mM

    
    , 0.5% BSA.
    
  • Termination: Filter through GF/C filters treated with 0.1% PEI.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Manera, C., et al. (2014). CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry.[3]

  • Lucchesi, V., et al. (2014). Rational design, synthesis and anti-proliferative properties of new CB2 selective cannabinoid receptor ligands. European Journal of Medicinal Chemistry.

  • Ghorbani-Vaghei, R., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.

  • Chen, K., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules.[3][4][5][6][7][8][9][10][11][12][13][14]

Sources

Validation

"head-to-head comparison of different synthetic routes for 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one"

As a Senior Application Scientist, selecting the optimal synthetic route for a privileged scaffold like 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one requires balancing yield, regioselectivity, and scalability. The 1,8-naphthy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal synthetic route for a privileged scaffold like 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one requires balancing yield, regioselectivity, and scalability. The 1,8-naphthyridine core is a critical pharmacophore found in numerous biologically active compounds, including potent c-Met kinase inhibitors and antibacterial agents[1]. However, synthesizing the 2(1H)-one derivative presents a notorious regiochemical challenge: ensuring cyclization occurs at the carbon (C3) rather than the ring nitrogen.

This guide provides a head-to-head comparison of three distinct synthetic strategies, detailing the mechanistic causality and self-validating protocols required to successfully isolate the target compound.

Mechanistic Divergence & Pathway Visualization

The synthesis of 4,7-dimethyl-1,8-naphthyridin-2(1H)-one generally relies on the condensation of a pyridine derivative with a two-carbon or four-carbon synthon. The divergence in these routes dictates the regiochemical outcome of the final cyclization step.

SynthesisComparison cluster_Knorr Route 1: Knorr-Type Condensation cluster_Friedlander Route 2: Friedländer Annulation A1 2-Amino-6-methylpyridine + Ethyl acetoacetate I1 Acetoacetamide Intermediate A1->I1 130 °C, -EtOH P 4,7-Dimethyl-1,8- naphthyridin-2(1H)-one I1->P H2SO4 / PPA Cyclization A2 1-(2-Amino-6-methylpyridin- 3-yl)ethanone + EtOAc I2 Aldol/Enol Intermediate A2->I2 NaOEt, Reflux I2->P Intramolecular Lactamization

Figure 1: Mechanistic divergence between Knorr-type and Friedländer annulation routes.

Route 1: The Knorr-Type Condensation (Industrial Standard)

This classical approach adapts the Knorr quinoline synthesis for naphthyridines. It is highly scalable but suffers from competing regioselectivity, as the intermediate can cyclize onto the ring nitrogen to form a pyrido[1,2-a]pyrimidine byproduct[2].

Causality of Reagents: The reaction utilizes polyphosphoric acid (PPA) or concentrated H₂SO₄. The strong acid protonates the ketone carbonyl of the acetoacetamide intermediate, drastically increasing its electrophilicity. This is necessary because the C3 position of the pyridine ring is highly electron-deficient and a poor nucleophile.

Self-Validating Protocol:

  • Amidation: Combine 6-methylpyridin-2-amine (1.0 eq) and ethyl acetoacetate (1.2 eq) in a flask equipped with a short-path distillation head. Heat to 130 °C for 4 hours.

    • Validation Check: The reaction is driven by the removal of ethanol. Monitor the distillate volume; the collection of ~1.0 eq of ethanol indicates complete conversion to the N-(6-methylpyridin-2-yl)-3-oxobutanamide intermediate.

  • Cyclization: Cool the intermediate to room temperature and add it portion-wise to 115% PPA (10 volumes)[2]. Heat the highly viscous mixture to 100 °C under mechanical stirring for 2 hours.

  • Quench & Isolation: Pour the hot mixture over crushed ice to hydrolyze the polyphosphates.

    • Validation Check (Critical): Slowly neutralize the aqueous mixture with concentrated NH₄OH until the pH reaches exactly 7.0–7.5. The 1,8-naphthyridine core is amphoteric; over-basification (pH > 8) will deprotonate the lactam to form a soluble enolate, while over-acidification keeps the pyridine nitrogen protonated. A sudden, voluminous precipitation of the product at pH 7 validates successful isolation.

Route 2: The Friedländer Annulation Strategy (Regioselective Gold Standard)

To bypass the regiochemical ambiguity of Route 1, the Friedländer approach utilizes an ortho-amino ketone. Because the C3 position is pre-functionalized, cyclization onto the ring nitrogen is sterically and electronically prohibited, ensuring 100% regioselectivity for the 1,8-naphthyridine core[3].

Causality of Reagents: Sodium ethoxide (NaOEt) is used as a strong base to generate the ester enolate of ethyl acetate. This enolate attacks the ketone of 1-(2-amino-6-methylpyridin-3-yl)ethanone. The subsequent intramolecular lactamization is thermodynamically driven by the formation of the highly stable, conjugated aromatic system.

Self-Validating Protocol:

  • Condensation: In a flame-dried flask under N₂, dissolve 1-(2-amino-6-methylpyridin-3-yl)ethanone (1.0 eq) in anhydrous THF. Add anhydrous ethyl acetate (3.0 eq).

  • Base Addition: Slowly add a 21% solution of NaOEt in ethanol (2.0 eq) at 0 °C. Reflux the mixture at 70 °C for 12 hours.

    • Validation Check: Monitor via TLC (EtOAc:Hexane 1:1, UV 254 nm). The starting material (Rf ~0.6) should completely disappear, replaced by a highly fluorescent blue spot under long-wave UV (365 nm), characteristic of the extended conjugation in the naphthyridinone system.

  • Isolation: Concentrate the mixture in vacuo, resuspend in water, and acidify to pH 6 with 1M HCl to precipitate the pure 4,7-dimethyl-1,8-naphthyridin-2(1H)-one.

Route 3: Microwave-Assisted Solid-Phase Synthesis (Green Alternative)

Modern green chemistry has adapted the condensation of 2-aminopyridines with β-keto esters using solvent-free microwave irradiation over solid acid catalysts[4].

Causality of Reagents: Montmorillonite K10 clay acts as both a Brønsted/Lewis acid catalyst and a microwave susceptor. The massive surface area of the clay brings the reactants into close proximity, shifting the reaction from thermodynamic control (which often favors the pyrido-pyrimidine byproduct) to kinetic control, rapidly yielding the naphthyridinone[4].

Self-Validating Protocol:

  • Preparation: Grind 6-methylpyridin-2-amine (1.0 eq) and ethyl acetoacetate (1.0 eq) with Montmorillonite K10 clay (200% w/w) in an agate mortar until a fine, homogeneous dry powder is formed.

  • Irradiation: Transfer the powder to a microwave reaction vessel. Irradiate at 300 W (max temp 120 °C) for 10 minutes.

    • Validation Check: The reaction is complete when the powder changes from pale yellow to deep brown.

  • Extraction: Extract the product by washing the clay with hot ethanol (3 x 20 mL). Filter the suspension while hot.

    • Validation Check: As the ethanol filtrate cools to room temperature, the target compound will spontaneously crystallize as fine needles, self-validating the purity of the extraction.

Quantitative Performance Comparison

The following table summarizes the experimental metrics for each route, allowing researchers to select the methodology that best fits their laboratory infrastructure and purity requirements.

ParameterRoute 1: Knorr-TypeRoute 2: FriedländerRoute 3: Microwave/Solid-Phase
Overall Yield 45 – 55%75 – 85%80 – 90%
Reaction Time 6 – 8 hours12 – 14 hours10 – 15 minutes
Regioselectivity Poor (Requires recrystallization to remove N-cyclized isomers)Excellent (Strictly C3-cyclization)Moderate to Good (Kinetic control limits byproducts)
Scalability High (Standard for >100g batches)Low (Precursor synthesis is complex)Medium (Limited by MW reactor cavity size)
E-Factor (Waste/Product) High (>50, heavy acid waste)Medium (~20)Low (<5, Green chemistry profile)
Primary Advantage Cheap, readily available starting materialsAbsolute regiochemical purityExtremely rapid; environmentally benign

References

  • Asian Journal of Chemistry. "Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone". URL:[Link]

  • ResearchGate. "Synthesis of 1,8-naphthyridin-2-one 5a-p, via multicomponent reaction (MCR) approach". URL:[Link]

  • Taylor & Francis. "One pot solvent-free synthesis of 2H-pyrano, 2H-thiopyrano, 2H-selenopyrano[2,3-b]-1,8-naphthyridin-2-ones on solid phase catalyst under microwave irradiation". URL:[Link]

  • PubMed. "Synthesis and antiproliferative activity of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing the 1,8-naphthyridin-2-one moiety". URL:[Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
4,7-Dimethyl-1,8-naphthyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
4,7-Dimethyl-1,8-naphthyridin-2(1H)-one
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